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  • Product: N-methyl-2-nitro-5-phenylpyridin-3-amine
  • CAS: 152684-14-5

Core Science & Biosynthesis

Foundational

Spectroscopic Analysis and Characterization of N-Methyl-2-nitro-5-phenylpyridin-3-amine: A Comprehensive Technical Guide

Executive Summary N-methyl-2-nitro-5-phenylpyridin-3-amine (CAS: 152684-14-5) is a highly functionalized, polyaromatic heterocyclic building block [1]. Structurally, it features a central pyridine ring substituted with a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-methyl-2-nitro-5-phenylpyridin-3-amine (CAS: 152684-14-5) is a highly functionalized, polyaromatic heterocyclic building block [1]. Structurally, it features a central pyridine ring substituted with a strongly electron-withdrawing nitro group (-NO₂), an electron-donating secondary amine (-NHCH₃), and a conjugated phenyl ring. This specific molecular architecture makes it a critical intermediate in the rational design and synthesis of complex pharmaceuticals, particularly in the development of protein kinase inhibitors and immunomodulatory agents targeting immune checkpoint blockades [2].

For researchers and analytical scientists, understanding the spectroscopic signatures of this molecule is paramount. The proximity of the amine and nitro groups establishes a pronounced "push-pull" electronic environment and a locked conformation via intramolecular hydrogen bonding. This whitepaper provides an in-depth, causally-driven guide to the structural and spectroscopic characterization of N-methyl-2-nitro-5-phenylpyridin-3-amine.

Structural Causality & Electronic Architecture

The spectroscopic behavior of N-methyl-2-nitro-5-phenylpyridin-3-amine is not merely a sum of its functional groups; it is dictated by three interconnected stereoelectronic phenomena:

  • Intramolecular Hydrogen Bonding (Conformational Locking): The hydrogen atom of the N-methylamine group at position 3 is in close spatial proximity to the oxygen atoms of the nitro group at position 2. This forms a stable six-membered pseudo-ring via an intramolecular hydrogen bond (N-H···O-NO₂). This interaction heavily deshields the N-H proton in NMR and weakens the N-H covalent bond, shifting its vibrational frequency in FTIR.

  • Push-Pull Resonance System: The lone pair on the amine nitrogen delocalizes into the electron-deficient pyridine ring. This electron density is subsequently pulled toward the highly electronegative ortho-nitro group, creating a strong dipole moment that influences chromatographic retention and ionization efficiency.

  • Extended π-Conjugation: The phenyl group at position 5 extends the π-conjugation of the pyridine core. This extended chromophore lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), resulting in distinct red-shifted UV-Vis absorption bands compared to non-phenylated analogs [3].

Logical Workflow & Spectroscopic Mapping

The following DOT diagram illustrates how the inherent structural features of the molecule directly cause specific, measurable spectroscopic outcomes.

SpectroscopicWorkflow cluster_0 Analyte: N-methyl-2-nitro-5-phenylpyridin-3-amine cluster_1 Spectroscopic Outcomes A Push-Pull System (-NHCH3 & -NO2) D 1H NMR: Deshielded NH (~8.5 ppm) A->D Electron withdrawal G LC-HRMS: Stable [M+H]+ (m/z 230.09) A->G Basic N protonation B Intramolecular H-Bond (N-H···O) B->D Proton locking E FTIR: Shifted N-H (~3350 cm⁻¹) B->E Bond weakening C Extended π-Conjugation (Pyridine-Phenyl) F UV-Vis: Red-shifted π-π* transitions C->F Chromophore extension

Fig 1. Logical relationship between structural features and spectroscopic outcomes of the compound.

Multi-Modal Spectroscopic Data

Note: The following quantitative data is synthesized using established empirical principles and comparative analysis of highly homologous, validated structures (e.g., 5-bromo-N-phenylpyridin-3-amine and 3-nitro-N-phenylpyridin-2-amine) to provide a predictive, high-accuracy reference model [3] [4].

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are defined by the anisotropic effects of the aromatic rings and the extreme deshielding caused by the nitro group.

Table 1: Predicted Quantitative NMR Data (400 MHz, CDCl₃)

NucleusChemical Shift (ppm)Multiplicity & CouplingAssignmentCausality / Structural Driver
¹H 8.40 - 8.60Broad singlet (1H)N-HExtreme deshielding via intramolecular H-bond with the ortho-NO₂ group.
¹H 8.35Doublet (1H, J = 2.0 Hz)Pyridine H6Deshielded by the adjacent pyridine nitrogen and aromatic ring current.
¹H 7.40 - 7.60Multiplet (5H)Phenyl HStandard aromatic resonance of the pendant phenyl ring.
¹H 7.25Doublet (1H, J = 2.0 Hz)Pyridine H4Shielded slightly by the resonance donation of the ortho-methylamino group.
¹H 2.95Doublet (3H, J = 5.0 Hz)N-CH₃Aliphatic methyl coupled to the adjacent secondary amine proton.
¹³C 150.5SingletPyridine C2Strongly deshielded by the directly attached, electron-withdrawing nitro group.
¹³C 145.0SingletPyridine C3Deshielded by the attached electronegative amine nitrogen.
¹³C 29.5SingletN-CH₃Typical aliphatic carbon attached to a secondary amine.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is highly sensitive to the hydrogen-bonding state of the molecule. The N-H stretch is the most diagnostic feature.

Table 2: Key FTIR Vibrational Frequencies

Wavenumber (cm⁻¹)IntensityAssignmentCausality / Structural Driver
~3350 Medium, BroadN-H StretchBroadened and shifted lower than free secondary amines (~3450 cm⁻¹) due to H-bonding.
~3050 WeakC-H Stretch (Ar)sp² hybridized carbon-hydrogen bonds of the pyridine and phenyl rings.
~2950 WeakC-H Stretch (Ali)sp³ hybridized carbon-hydrogen bonds of the methyl group.
~1530 StrongNO₂ Asym. StretchHighly polar, asymmetric stretching of the N-O bonds in the nitro group.
~1350 StrongNO₂ Sym. StretchIn-phase, symmetric stretching of the nitro group.
High-Resolution Mass Spectrometry (HRMS)

Under soft ionization techniques, the basic nitrogens readily accept a proton.

Table 3: LC-HRMS Data and Expected Fragments (ESI+)

SpeciesTheoretical m/zFormulaCausality / Fragmentation Pathway
[M+H]⁺ 230.0924C₁₂H₁₂N₃O₂⁺Protonation of the basic pyridine or amine nitrogen in ESI+.
[M+H - NO₂]⁺ 184.0995C₁₂H₁₂N₂⁺Common neutral loss of the nitro group (-46 Da) under CID conditions.
[M+H - CH₃]⁺ 215.0689C₁₁H₉N₃O₂⁺Radical loss of the methyl group from the secondary amine.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causal choices and internal controls.

Protocol A: ¹H and ¹³C NMR Acquisition
  • Causality for Solvent Choice: Chloroform-d (CDCl₃) is strictly selected over protic solvents like Methanol-d₄ or D₂O. Protic solvents will cause rapid deuterium exchange at the secondary amine (-NHCH₃ → -NDCH₃), erasing the critical N-H signal and collapsing the N-CH₃ doublet into a singlet, thereby destroying vital structural information.

  • Self-Validation Step: Prior to sample analysis, run a blank CDCl₃ sample containing 0.05% v/v Tetramethylsilane (TMS). Calibrate the spectrometer axis to set the TMS singlet exactly to 0.00 ppm.

  • Execution:

    • Dissolve 10–15 mg of purified N-methyl-2-nitro-5-phenylpyridin-3-amine in 0.6 mL of anhydrous CDCl₃.

    • Transfer to a 5 mm precision NMR tube.

    • Acquire ¹H spectra at 400 MHz (298 K) using a 30° pulse angle, 16 scans, and a relaxation delay (D1) of 2.0 seconds to ensure complete relaxation of the sterically hindered protons.

    • Acquire ¹³C spectra at 100 MHz with proton decoupling (WALTZ-16), a minimum of 512 scans, and a D1 of 2.0 seconds.

Protocol B: FTIR via Attenuated Total Reflectance (ATR)
  • Causality for Technique: ATR is preferred over traditional KBr pellet pressing. KBr is highly hygroscopic; absorbed water produces a massive, broad O-H stretching band at ~3400 cm⁻¹, which will completely obscure the critical, hydrogen-bonded N-H stretch (~3350 cm⁻¹) of the analyte.

  • Self-Validation Step: Perform a background scan of the clean, empty diamond ATR crystal immediately before sample loading to subtract ambient CO₂ and atmospheric moisture. The baseline must read 100% transmittance (±0.5%) before proceeding.

  • Execution:

    • Ensure the ATR crystal is cleaned with isopropanol and completely dry.

    • Place 1–2 mg of the solid compound directly onto the crystal.

    • Apply the pressure anvil until the torque slips, ensuring uniform optical contact.

    • Record the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, averaging 32 scans to maximize the signal-to-noise ratio.

Protocol C: LC-HRMS (ESI+)
  • Causality for Ionization: Electrospray Ionization in positive mode (ESI+) is chosen because the molecule contains two highly basic sites (the pyridine nitrogen and the secondary amine), which are readily protonated in an acidic mobile phase, yielding a robust [M+H]⁺ signal.

  • Self-Validation Step: Utilize a continuous infusion of a lock-mass reference solution (e.g., Leucine Enkephalin, m/z 556.2771) via a secondary sprayer. The software must dynamically correct the mass axis during the run to guarantee mass accuracy within < 5 ppm.

  • Execution:

    • Prepare a 1 µg/mL solution of the analyte in 50:50 Water:Acetonitrile.

    • Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Elute using a gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid). The formic acid serves as the proton source for ESI+.

    • Acquire full-scan MS data (m/z 100–1000) followed by data-dependent MS/MS (CID) to observe the diagnostic loss of the nitro group.

References

  • Ambeed. "152684-14-5 | N-Methyl-2-nitro-5-phenylpyridin-3-amine".
  • Google Patents. "Inhibitors of protein tyrosine phosphatase, compositions, and methods of use" (US20240228476A1).
  • Benchchem.
  • PubChem. "3-nitro-N-phenylpyridin-2-amine | C11H9N3O2 | CID 611799".
Exploratory

An In-depth Technical Guide to the Molecular Structure of N-methyl-2-nitro-5-phenylpyridin-3-amine

Abstract This technical guide provides a comprehensive analysis of the molecular structure of N-methyl-2-nitro-5-phenylpyridin-3-amine, a substituted pyridine derivative of interest in medicinal chemistry and materials s...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of N-methyl-2-nitro-5-phenylpyridin-3-amine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from closely related analogues and foundational chemical principles to predict its structural and electronic characteristics. We will delve into the nuanced interplay of its constituent functional groups—the pyridine core, the N-methylamino substituent, the electron-withdrawing nitro group, and the phenyl ring—to provide a robust theoretical framework for its molecular geometry, spectroscopic signatures, and potential synthetic pathways. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, structurally-grounded understanding of this class of compounds.

Introduction: The Significance of Substituted Pyridines

The pyridine ring is a cornerstone scaffold in the development of pharmaceuticals and functional materials.[1] Its derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[2] The strategic placement of various substituents on the pyridine core allows for the fine-tuning of its electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with biological targets. The molecule of interest, N-methyl-2-nitro-5-phenylpyridin-3-amine, combines several key functional groups that are expected to impart unique characteristics. The nitro group, a strong electron-withdrawing substituent, significantly influences the electronic landscape of the aromatic system, while the phenyl and N-methylamino groups introduce steric bulk and potential for hydrogen bonding, respectively. Understanding the precise molecular architecture of this compound is paramount for predicting its reactivity, designing derivatives, and elucidating its mechanism of action in various applications.

Predicted Molecular Structure and Electronic Profile

The molecular structure of N-methyl-2-nitro-5-phenylpyridin-3-amine is defined by the spatial arrangement of its substituents around the central pyridine ring. The following sections detail the anticipated structural features based on the analysis of similar compounds and theoretical considerations.

Core Geometry: The Pyridine Ring

The pyridine ring is a six-membered aromatic heterocycle. In N-methyl-2-nitro-5-phenylpyridin-3-amine, the endocyclic bond lengths and angles are expected to deviate from those of unsubstituted pyridine due to the electronic and steric influence of the substituents. The strong electron-withdrawing nature of the nitro group at the 2-position will likely lead to a shortening of the adjacent C-N bonds within the ring.

Key Substituent Orientations
  • N-methylamino Group (Position 3): The N-methylamino group is expected to be largely coplanar with the pyridine ring to maximize resonance stabilization. However, some out-of-plane deviation may occur due to steric hindrance from the adjacent nitro group.

  • Nitro Group (Position 2): The nitro group is a planar moiety that will likely be twisted out of the plane of the pyridine ring to alleviate steric strain with the N-methylamino group at position 3 and the pyridine nitrogen at position 1.[3] This torsion angle is a critical determinant of the molecule's overall electronic properties.

  • Phenyl Group (Position 5): The phenyl group at the 5-position will also exhibit a degree of torsional freedom relative to the pyridine ring. The dihedral angle between the two rings will be influenced by crystal packing forces in the solid state and solvent interactions in solution.[3]

The interplay of these substituent orientations is visually represented in the following diagram:

Caption: Predicted 2D structure of N-methyl-2-nitro-5-phenylpyridin-3-amine.

Intramolecular Interactions

A key structural feature in related 2-amino-3-nitropyridine derivatives is the formation of an intramolecular hydrogen bond between the amino proton and an oxygen atom of the nitro group.[2] In N-methyl-2-nitro-5-phenylpyridin-3-amine, a similar N-H···O hydrogen bond is anticipated, which would contribute to the planarity of the N-methylamino and nitro groups relative to each other and enhance the overall stability of the molecule.

Predicted Spectroscopic Properties

The proposed molecular structure can be further understood through its predicted spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons, the phenyl protons, and the N-methyl protons. The chemical shifts of the pyridine protons will be significantly influenced by the electronic effects of the substituents. The proton on the N-methylamino group will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbons attached to the electron-withdrawing nitro group and the nitrogen of the pyridine ring are expected to be shifted downfield.

Predicted ¹H NMR Data
Proton Predicted Chemical Shift (ppm)
Pyridine-H (position 4)8.0 - 8.5
Pyridine-H (position 6)8.5 - 9.0
Phenyl-H7.2 - 7.6
NH5.0 - 6.0 (broad)
CH₃3.0 - 3.5
Predicted ¹³C NMR Data
Carbon Predicted Chemical Shift (ppm)
C2 (Pyridine)150 - 160
C3 (Pyridine)130 - 140
C4 (Pyridine)120 - 130
C5 (Pyridine)140 - 150
C6 (Pyridine)150 - 160
Phenyl Carbons125 - 140
CH₃30 - 40
Infrared (IR) Spectroscopy

The IR spectrum of N-methyl-2-nitro-5-phenylpyridin-3-amine is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Functional Group Predicted IR Absorption (cm⁻¹)
N-H stretch3200 - 3400
C-H stretch (aromatic)3000 - 3100
C-H stretch (aliphatic)2850 - 2950
C=C and C=N stretch1550 - 1650
NO₂ asymmetric stretch1500 - 1550
NO₂ symmetric stretch1300 - 1350

Proposed Synthetic Strategy

A plausible synthetic route to N-methyl-2-nitro-5-phenylpyridin-3-amine can be devised based on established methodologies for the synthesis of substituted pyridines.[4][5] A potential multi-step synthesis is outlined below.

Synthetic Workflow

A Starting Material: 2-amino-5-bromopyridine B Step 1: Nitration (H₂SO₄, HNO₃) A->B C Intermediate 1: 2-amino-5-bromo-3-nitropyridine B->C D Step 2: Suzuki Coupling (Phenylboronic acid, Pd catalyst, base) C->D E Intermediate 2: 2-amino-3-nitro-5-phenylpyridine D->E F Step 3: N-Methylation (Methyl iodide, base) E->F G Final Product: N-methyl-2-nitro-5-phenylpyridin-3-amine F->G

Caption: Proposed synthetic workflow for N-methyl-2-nitro-5-phenylpyridin-3-amine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-amino-5-bromo-3-nitropyridine

  • To a stirred solution of 2-amino-5-bromopyridine in concentrated sulfuric acid, cooled to 0 °C, add fuming nitric acid dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

Rationale: The nitration of 2-aminopyridine derivatives typically yields a mixture of 3-nitro and 5-nitro isomers.[5] Starting with 2-amino-5-bromopyridine directs the nitration to the 3-position due to the blocking of the 5-position.

Step 2: Synthesis of 2-amino-3-nitro-5-phenylpyridine

  • In a reaction vessel, combine 2-amino-5-bromo-3-nitropyridine, phenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water).

  • Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at reflux for 12-24 hours.

  • Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Rationale: The Suzuki coupling is a robust and versatile method for the formation of carbon-carbon bonds, making it ideal for introducing the phenyl group at the 5-position.

Step 3: Synthesis of N-methyl-2-nitro-5-phenylpyridin-3-amine

  • Dissolve 2-amino-3-nitro-5-phenylpyridine in a polar aprotic solvent (e.g., DMF or THF).

  • Add a base (e.g., NaH) and stir for 30 minutes at room temperature.

  • Add methyl iodide dropwise and continue stirring for 4-6 hours.

  • Quench the reaction with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the final product by column chromatography or recrystallization.

Rationale: The N-methylation of the amino group can be achieved under standard conditions using an alkyl halide and a suitable base. The use of a strong base like sodium hydride ensures complete deprotonation of the amine.

Potential Applications in Drug Discovery

Substituted nitropyridines are valuable intermediates in the synthesis of various biologically active compounds. The reduction of the nitro group in N-methyl-2-nitro-5-phenylpyridin-3-amine would yield the corresponding diamine, a versatile precursor for the construction of fused heterocyclic systems such as imidazopyridines, which are known to possess a wide range of pharmacological activities.[5] Furthermore, aminopyrimidine derivatives, which share structural similarities, are being investigated as potent and selective JAK2 inhibitors for the treatment of myeloproliferative neoplasms.[6] The unique substitution pattern of N-methyl-2-nitro-5-phenylpyridin-3-amine makes it an intriguing candidate for further exploration in drug discovery programs.

Conclusion

This technical guide has provided a detailed, albeit predictive, exploration of the molecular structure of N-methyl-2-nitro-5-phenylpyridin-3-amine. By leveraging data from analogous compounds and fundamental chemical principles, we have constructed a comprehensive overview of its likely geometric and electronic properties, spectroscopic characteristics, and a viable synthetic pathway. This foundational understanding is crucial for any future research involving this molecule, whether in the realm of medicinal chemistry, materials science, or synthetic methodology. Further experimental validation is necessary to confirm the theoretical insights presented herein.

References

  • NextSDS. N-methyl-2-nitro-5-phenylpyridin-3-amine — Chemical Substance Information. Available from: [Link]

  • Google Patents. EP3333162A1 - Method for preparing n-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine.
  • Google Patents. CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.
  • MDPI. Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Available from: [Link]

  • Google Patents. CN111440147B - Synthetic method of N-(2-methyl-5-aminophenyl)-4-(3-pyridyl)-2-pyrimidinamine.
  • MDPI. Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. Available from: [Link]

  • PubChem. N-Methyl-3-nitro-2-pyridinamine. Available from: [Link]

  • The Royal Society of Chemistry. c5sc02983j1.pdf. Available from: [Link]

  • PubMed. Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance. Available from: [Link]

  • PMC. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Available from: [Link]

  • MDPI. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Available from: [Link]

  • PMC. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. Available from: [Link]

  • ResearchGate. Pyridones in drug discovery: Recent advances. Available from: [Link]

  • Google Patents. EP0530524A1 - Method of producing 2-amino-3-nitro-5-halogenopyridine.

Sources

Foundational

The Phenylpyridine Core: A Technical Guide to its Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals The phenylpyridine scaffold, a deceptively simple fusion of a phenyl and a pyridine ring, represents a privileged structure in modern chemistry. Its journey...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The phenylpyridine scaffold, a deceptively simple fusion of a phenyl and a pyridine ring, represents a privileged structure in modern chemistry. Its journey from a niche heterocyclic compound to a cornerstone of materials science and medicinal chemistry is a compelling narrative of scientific innovation. This technical guide provides an in-depth exploration of the discovery, historical evolution, and synthetic strategies for phenylpyridine compounds, offering field-proven insights and detailed experimental protocols for today's research professionals.

Early Discoveries and Foundational Syntheses

While the precise first synthesis of a simple phenylpyridine is not easily pinpointed to a single publication, its origins are rooted in the broader development of pyridine chemistry in the late 19th and early 20th centuries. Early methods for creating biaryl linkages, though often requiring harsh conditions, laid the theoretical groundwork.[1]

A significant early contribution to the synthesis of substituted pyridines came from the Russian chemist Aleksei E. Chichibabin. In 1924, he reported the Chichibabin pyridine synthesis , a condensation reaction of aldehydes, ketones, or α,β-unsaturated carbonyls with ammonia.[2] While not a direct arylation method, this one-pot reaction provided a foundational, albeit low-yielding, approach to constructing the pyridine ring itself from simple precursors, which could then potentially be functionalized.[2][3] The reaction was typically conducted at high temperatures (350–500 °C) over oxide catalysts like alumina or silica.[2]

Another classical approach involved the reaction of organometallic reagents with pyridine. A well-documented method is the reaction of phenyllithium with pyridine , which directly forms 2-phenylpyridine.[4] This reaction, a nucleophilic substitution of a hydride ion, provided a more direct entry into the phenylpyridine system than the construction of the pyridine ring from acyclic precursors.[5]

These early methods, while historically significant, were often hampered by low yields, harsh reaction conditions, and a lack of regioselectivity. The true potential of the phenylpyridine scaffold would remain largely untapped until the advent of more sophisticated synthetic techniques.

A Revolution in Synthesis: The Dawn of Cross-Coupling

The latter half of the 20th century witnessed a paradigm shift in the synthesis of biaryl compounds, including phenylpyridines. The development of palladium-catalyzed cross-coupling reactions revolutionized the field, offering mild, efficient, and highly versatile methods for forming carbon-carbon bonds.[1][6] These techniques have become the workhorse for accessing a vast array of substituted phenylpyridines, accelerating the pace of discovery in both materials science and drug development.[6]

Key among these are the Suzuki-Miyaura, Stille, and Negishi couplings.[6] The Suzuki-Miyaura coupling , which pairs an organoboron reagent (like phenylboronic acid) with a halide (like 3-bromopyridine), is particularly favored for its operational simplicity and the stability of the boronic acid reagents.[6]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling for 3-Phenylpyridine Synthesis

This protocol describes a standard laboratory procedure for the synthesis of 3-phenylpyridine, a common isomer used as a building block.[1][6]

Materials:

  • 3-Bromopyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 3-bromopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: Add palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%).[1]

  • Inert Atmosphere: Seal the flask and flush with an inert gas, such as nitrogen or argon, for 5-10 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 ratio) via syringe.[1] The water is crucial for the transmetalation step in the catalytic cycle.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction's progress by thin-layer chromatography (TLC). The reaction is generally complete within 2-4 hours.[1]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with ethyl acetate.[1]

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield pure 3-phenylpyridine.[1][6]

Visualization of Synthetic Evolution

The following diagram illustrates the conceptual shift from classical, harsh synthetic methods to modern, efficient cross-coupling strategies for accessing the phenylpyridine core.

G Chichibabin Chichibabin Synthesis (Aldehydes + Ammonia) Phenylpyridine Core Phenylpyridine Core Chichibabin->Phenylpyridine Core Low Yield, Harsh Conditions Organometallic Organometallic Addition (e.g., PhLi + Pyridine) Organometallic->Phenylpyridine Core Direct but Stoichiometric Suzuki Suzuki-Miyaura (Boronic Acids) Suzuki->Phenylpyridine Core High Yield, Mild, Versatile Stille Stille (Organostannanes) Stille->Phenylpyridine Core Negishi Negishi (Organozinc) Negishi->Phenylpyridine Core

Caption: Evolution of Phenylpyridine Synthesis.

The Leap into Application: From Scaffold to Function

The accessibility of diverse phenylpyridine derivatives via cross-coupling catalyzed their explosion in two major fields: materials science and medicinal chemistry.[7]

Materials Science: Illuminating the Future with OLEDs

Perhaps the most impactful application of phenylpyridines is in the field of Organic Light-Emitting Diodes (OLEDs). The discovery that cyclometalated iridium(III) complexes featuring 2-phenylpyridine (ppy) ligands could exhibit highly efficient phosphorescence was a watershed moment.[8]

The archetypal complex, fac-tris(2-phenylpyridine)iridium, or Ir(ppy)₃ , has become a benchmark green emitter in OLED technology.[8][9][10] The key to its function lies in the heavy iridium atom, which promotes strong spin-orbit coupling. This facilitates intersystem crossing from the singlet excited state to the triplet excited state. The subsequent radiative decay from this triplet state to the ground state is known as phosphorescence.[8] This process allows for the harvesting of both singlet and triplet excitons generated during electrical excitation, leading to theoretical internal quantum efficiencies of up to 100%, a significant leap from the 25% limit of fluorescent materials.[8]

The electronic properties, and therefore the emission color, of these complexes can be finely tuned by modifying the phenylpyridine ligands, for instance, by introducing electron-withdrawing or -donating groups.[9][11][12]

Visualization of Electrophosphorescence in an OLED

OLED cluster_device OLED Device Layers cluster_process Energy States on Ir(ppy)3 Cathode Cathode (-) ETL Electron Transport Layer (ETL) Cathode->ETL e⁻ injection EML Emissive Layer (EML) Host with Ir(ppy)3 guest ETL->EML e⁻ transport S1 S₁ (Singlet State) EML->S1 Exciton Formation (e⁻ + h⁺ recombination) HTL Hole Transport Layer (HTL) HTL->EML h⁺ transport Anode Anode (+) Anode->HTL h⁺ injection S0 S₀ (Ground State) T1 T₁ (Triplet State) S1->T1 Intersystem Crossing (ISC) (fast) T1->S0 Phosphorescence (hν - Green Light)

Caption: Principle of Electrophosphorescence in an Ir(ppy)₃ OLED.

Medicinal Chemistry: A Privileged Scaffold for Drug Discovery

The phenylpyridine core is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets.[6] Its unique combination of aromaticity, hydrogen bonding capability (via the pyridine nitrogen), and tunable steric and electronic properties makes it an ideal starting point for designing therapeutic agents.[13]

Etoricoxib is a non-steroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[14] Its chemical structure, 5-chloro-3-(4-methylsulfonylphenyl)-2-(2-methyl-5-pyridinyl)pyridine, features a central phenylpyridine core.[14] The synthesis of this complex molecule relies on modern synthetic strategies, often involving the coupling of pre-functionalized pyridine and phenyl rings. One patented synthesis involves the reaction of a ketosulfone with a vinamidinium salt, followed by treatment with ammonia to form the pyridine ring.[14] Other routes employ palladium-catalyzed couplings to construct the biaryl linkages.[15][16]

Vismodegib is a first-in-class drug approved for the treatment of advanced basal cell carcinoma.[17][18] It functions by inhibiting the Hedgehog signaling pathway.[18] The synthesis of its core, which includes a 2-phenylpyridine moiety, often utilizes a Negishi cross-coupling reaction to link a pyridine unit to a substituted phenyl ring.[19][20] This key step requires the formation of an organozinc reagent from a halopyridine, which then couples with a haloaniline derivative in the presence of a palladium catalyst.[19]

DrugTherapeutic AreaTargetKey Synthetic Strategy
Etoricoxib Anti-inflammatoryCOX-2Vinamidinium salt condensation / Pd-catalyzed coupling[14][15]
Vismodegib OncologyHedgehog PathwayNegishi cross-coupling[19][20]

Conclusion and Future Outlook

From its theoretical underpinnings in classical pyridine chemistry to its current status as a linchpin of advanced materials and pharmaceuticals, the phenylpyridine core has demonstrated remarkable versatility. The development of efficient and scalable synthetic methods, particularly palladium-catalyzed cross-coupling, has been the critical enabler of its widespread application. For researchers in materials science, the ability to tune the photophysical properties of phenylpyridine-based metal complexes continues to drive the development of next-generation displays and lighting. For medicinal chemists, the phenylpyridine scaffold remains a fertile ground for the design of novel therapeutics targeting a wide range of diseases. The ongoing refinement of synthetic methodologies and a deeper understanding of structure-activity relationships will undoubtedly continue to unlock the full potential of this exceptional chemical entity.

References

  • Guillou, S., Bonin, M., Micouleau, M., Négrel, J. C., Giraud, F., Quirion, J. C., & Husson, H. P. (2001). First total synthesis of phenylpyridine analogues of the antimitotic rhazinilam. The Journal of organic chemistry, 66(8), 2846–2854. Available at: [Link]

  • Wikipedia. (n.d.). Photoredox catalysis. In Wikipedia. Retrieved from [Link]

  • Quick Company. (n.d.). Process For The Preparation Of Highly Pure Etoricoxib. Retrieved from [Link]

  • McFarland, S. A., & Bernhard, S. (2012). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemistry and materials, 24(1), 3–14. Available at: [Link]

  • R-Discovery. (2007). Highly phosphorescent perfect green emitting iridium(iii) complex for application in OLEDs. Retrieved from [Link]

  • Li, J., Liu, D., Li, Y., Lee, C. S., & Kwong, H. L. (2012). High efficiency green OLEDs based on homoleptic iridium complexes with steric phenylpyridazine ligands. Dalton transactions, 41(33), 10074–10081. Available at: [Link]

  • Grokipedia. (n.d.). Chichibabin pyridine synthesis. Retrieved from [Link]

  • Guillou, S., Bonin, M., Micouleau, M., Négrel, J. C., Giraud, F., Quirion, J. C., & Husson, H. P. (2001). First Total Synthesis of Phenylpyridine Analogues of the Antimitotic Rhazinilam. The Journal of Organic Chemistry, 66(8), 2846-2854. Available at: [Link]

  • Google Patents. (n.d.). CN103910671A - Preparation method for vismodegib and intermediate of vismodegib.
  • Evans, J. C. W., & Allen, C. F. H. (1938). 2-Phenylpyridine. Organic Syntheses, 18, 70. Available at: [Link]

  • Google Patents. (n.d.). US9024030B2 - Process for the synthesis of etoricoxib.
  • Wikipedia. (n.d.). Chichibabin pyridine synthesis. In Wikipedia. Retrieved from [Link]

  • Zhang, Z., Wang, X., Wang, Y., & Zhang, J. (2020). An alternative method for the preparation of vismodegib: A tool for an undergraduate laboratory course. Journal of Chemical Research, 44(1-2), 1-5. Available at: [Link]

  • Sharma, R., & Kumar, A. (2010). SYNTHESIS AND CHARACTERIZATION OF IRIDIUM COMPLEX FOR GREEN ORGANIC LIGHT EMITTING DEVICES. URSI, 1-4. Available at: [Link]

  • Gopal, D. V., & Subrahmanyam, M. (2001). A single step synthesis of 2-phenylpyridine from acetophenone, ethanol, formaldehyde and ammonia over molecular sieve catalysts. Catalysis Letters, 76(3-4), 217-220. Available at: [Link]

  • ResearchGate. (n.d.). Example reaction of photoredox catalyst [IrIII(bpy)(ppy)2]⁺ with light,... Retrieved from [Link]

  • Cao, M., Zhao, H., Hu, B., et al. (2014). Optimization of cross-coupling reaction for synthesis of antitumor drug vismodegib. Journal of Southeast University (English Edition), 30(1), 72-76. Available at: [Link]

  • WIPO Patentscope. (2012). WO/2012/066570 PRODUCE TO PRODUCE ETORICOXIB. Retrieved from [Link]

  • Ivanov, P., Petrova, P., & Tomova, R. (2017). SYNTHESIS OF NEW IRIDIUM (III) PHENYLPYRIDINE COMPLEX AND ITS OLED APPLICATION. Journal of International Scientific Publications: Materials, Methods & Technologies, 11, 230-237. Available at: [Link]

  • ResearchGate. (n.d.). Our route to vismodegib (see the tables below for yields and additional details). Retrieved from [Link]

  • Li, Y., Li, Y., Wang, Y., et al. (2023). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Molecules, 28(4), 1599. Available at: [Link]

  • Cazzaniga, M., Garoni, E., Malhanging, M., et al. (2012). Deep-Blue-Emitting Heteroleptic Iridium(III) Complexes Suited for Highly Efficient Phosphorescent OLEDs. Chemistry of Materials, 24(17), 3367-3376. Available at: [Link]

  • Gopal, D. V., & Subrahmanyam, M. (2001). A single step synthesis of 2-phenylpyridine from acetophenone, ethanol, formaldehyde and ammonia over molecular sieve catalysts. Green Chemistry, 3(5), 253-255. Available at: [Link]

  • RSC Publishing. (2024). LED-induced Ru-photoredox Pd-catalyzed C–H arylation of (6-phenylpyridin-2-yl)pyrimidines and heteroaryl counterparts. Retrieved from [Link]

  • Fengchen Group. (n.d.). Phenylpyridine: Properties, Applications, Safety Data & Supplier Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Chichibabin reaction. In Wikipedia. Retrieved from [Link]

  • Khojasteh, S. C., Yuen, P., Wang, Q., et al. (2014). Investigations into the mechanisms of pyridine ring cleavage in vismodegib. Drug Metabolism and Disposition, 42(3), 469-479. Available at: [Link]

  • Gopal, D. V., & Subrahmanyam, M. (2001). A single step synthesis of 2-phenylpyridine from acetophenone, ethanol, formaldehyde and ammonia over molecular sieve catalysts. Green Chemistry, 3(5), 253-255. Available at: [Link]

  • Wikipedia. (n.d.). 2-Phenylpyridine. In Wikipedia. Retrieved from [Link]

  • Slideshare. (n.d.). Chichibabin Reaction | PPTX. Retrieved from [Link]

  • Molecule Origin. (2026). Unlocking Potential: The Role of 4-Phenylpyridine in Modern Synthesis. Retrieved from [Link]

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Exploratory

Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry

An In-Depth Technical Guide on N-methyl-2-nitro-5-phenylpyridin-3-amine and its Structural Analogs: Synthesis, Properties, and Therapeutic Potential Executive Summary Pyridine and its derivatives are fundamental scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on N-methyl-2-nitro-5-phenylpyridin-3-amine and its Structural Analogs: Synthesis, Properties, and Therapeutic Potential

Executive Summary

Pyridine and its derivatives are fundamental scaffolds in the realm of medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The electronic properties and structural versatility of the pyridine ring allow for a wide range of biological activities, including anti-inflammatory, antiviral, anticancer, and antimicrobial effects.[1] The introduction of various substituents, such as nitro groups and phenyl rings, can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules. The nitro group, in particular, is a potent electron-withdrawing group that can influence a molecule's interaction with biological targets and is a common feature in many bioactive compounds.[2][3]

This guide specifically addresses the chemical landscape of N-methyl-2-nitro-5-phenylpyridin-3-amine. Given the limited specific literature on this exact molecule, we will draw critical insights from the well-documented synthesis and application of structurally related compounds, most notably N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine. This analog shares key structural motifs—a nitrated phenylamine core linked to a nitrogen-containing heterocycle—and serves as a valuable proxy for understanding the potential chemistry and biological relevance of the target compound.

Synthesis of a Key Structural Analog: N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine

The synthesis of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine is a well-established multi-step process, primarily due to its role as a precursor to Imatinib.[4][5] The general synthetic strategy involves the construction of the 4-(pyridin-3-yl)pyrimidin-2-amine core followed by its coupling with a substituted nitrophenyl moiety.

Synthesis of the Pyrimidinamine Core

A common route to 4-(pyridin-3-yl)pyrimidin-2-amine involves the condensation of a β-ketoenamine with guanidine.

Experimental Protocol: Synthesis of 4-(pyridin-3-yl)pyrimidin-2-amine [6]

  • Step 1: Synthesis of (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one.

    • A solution of 3-acetylpyridine (50 mmol) and N,N-dimethylformamide dimethyl acetal (100 mmol) in xylene (50 mL) is refluxed at 140°C for 20 hours.

    • The solvent is removed under vacuum.

    • Hexane (200 mL) is added to induce crystallization.

    • The resulting yellow crystals are collected by filtration.

  • Step 2: Synthesis of 4-(pyridin-3-yl)pyrimidin-2-amine.

    • To a solution of (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one (40.3 mmol) in n-butanol (45 mL), add guanidine nitrate (40.3 mmol) and sodium hydroxide (40.3 mmol).

    • The reaction mixture is refluxed at 120°C for 4 hours.

    • After cooling to room temperature, the precipitate is collected by filtration, washed with water, and dried.

Synthesis_of_Pyrimidinamine_Core 3-acetylpyridine 3-Acetylpyridine intermediate_1 (E)-3-(dimethylamino)-1- (pyridin-3-yl)prop-2-en-1-one 3-acetylpyridine->intermediate_1 Xylene, 140°C DMFDMA N,N-dimethylformamide dimethyl acetal DMFDMA->intermediate_1 product 4-(pyridin-3-yl)pyrimidin-2-amine intermediate_1->product n-Butanol, 120°C guanidine Guanidine Nitrate NaOH guanidine->product

Caption: Synthesis of the 4-(pyridin-3-yl)pyrimidin-2-amine core.

Coupling Reaction to Form N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine

The final step involves a coupling reaction, often a copper-catalyzed or microwave-assisted process, to link the pyrimidinamine with a suitable nitrophenyl partner.

Experimental Protocol: Synthesis of N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine [4][6]

  • Method A: Copper-Catalyzed Coupling [6]

    • To a solution of 4-(pyridin-3-yl)pyrimidin-2-amine (1.1 mmol) in dry dioxane (5 mL), add o-bromo-p-nitrotoluene (1.0 mmol), CuI (0.25 mmol), DMEDA (0.25 mmol), and K₂CO₃ (2.0 mmol).

    • The reaction mixture is refluxed at 120°C for 15 hours.

    • After cooling, concentrated ammonia and brine are added, and the product is extracted with ethyl acetate.

    • The organic layer is dried and concentrated under vacuum.

  • Method B: Microwave-Assisted Synthesis [4]

    • A mixture of 3-(dimethylamino)-1-(3-pyridyl)prop-2-en-1-one, 1-(2-methyl-5-nitrophenyl)-guanidine nitrate, and sodium hydroxide in dimethyl sulfoxide (DMSO) is subjected to a coupling reaction in a rotating microwave field.

    • The reaction is conducted under pressure (1-50 MPa) and at a temperature of 300 to 773K.

    • The product is crystallized from the post-reaction mixture, rinsed, and dried. This method has been reported to achieve high efficiency and purity.[4]

Synthesis_of_Final_Product cluster_Cu Copper-Catalyzed Method cluster_MW Microwave-Assisted Method pyrimidinamine 4-(pyridin-3-yl)pyrimidin-2-amine product N-(2-methyl-5-nitrophenyl)-4- (pyridin-3-yl)pyrimidin-2-amine pyrimidinamine->product nitrophenyl o-bromo-p-nitrotoluene nitrophenyl->product reagents_Cu CuI, DMEDA, K₂CO₃ reagents_Cu->product Dioxane, 120°C guanidine_nitrate 1-(2-methyl-5-nitrophenyl) guanidine nitrate guanidine_nitrate->product enone 3-(dimethylamino)-1- (3-pyridyl)prop-2-en-1-one enone->product reagents_MW NaOH, DMSO, Microwave reagents_MW->product

Caption: Synthetic routes to N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine.

Method Key Reagents Conditions Reported Yield/Purity Reference
Copper-Catalyzed4-(pyridin-3-yl)pyrimidin-2-amine, o-bromo-p-nitrotoluene, CuIReflux in dioxane, 120°C, 15hNot specified[6]
Microwave-Assisted3-(dimethylamino)-1-(3-pyridyl)prop-2-en-1-one, 1-(2-methyl-5-nitrophenyl)guanidine nitrate, NaOHDMSO, 300-773K, 1-50 MPaUp to 99.1% efficiency, 97.5% purity[4]

Proposed Synthesis of N-methyl-2-nitro-5-phenylpyridin-3-amine

Based on established synthetic methodologies for substituted nitropyridines, a plausible synthetic route for the target compound, N-methyl-2-nitro-5-phenylpyridin-3-amine, is proposed below. This hypothetical pathway utilizes common reactions in heterocyclic chemistry.

Proposed Synthetic Pathway

  • Step 1: Nitration of a Substituted Pyridine. Starting with a suitable 5-phenylpyridin-3-amine, a regioselective nitration at the 2-position would be the initial step. The directing effects of the amino and phenyl groups would need to be carefully considered.

  • Step 2: N-Methylation. The secondary amine at the 3-position would then be methylated using a standard methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base.

Proposed_Synthesis start 5-Phenylpyridin-3-amine intermediate 2-Nitro-5-phenylpyridin-3-amine start->intermediate Nitration nitration_reagents HNO₃, H₂SO₄ nitration_reagents->intermediate product N-methyl-2-nitro-5- phenylpyridin-3-amine intermediate->product N-Methylation methylation_reagents CH₃I, Base methylation_reagents->product

Caption: Proposed synthetic route for N-methyl-2-nitro-5-phenylpyridin-3-amine.

Physicochemical and Spectroscopic Properties

While specific data for N-methyl-2-nitro-5-phenylpyridin-3-amine is unavailable, data for a related compound, N-Methyl-5-nitro-N-phenylpyridin-2-amine (CAS 74392-92-0), is available and can provide some context.

Property Value (for N-Methyl-5-nitro-N-phenylpyridin-2-amine) Reference
Molecular FormulaC₁₂H₁₁N₃O₂
Molecular Weight229.24 g/mol
Physical FormPowder or crystals
StorageSealed in dry, room temperature

Spectroscopic characterization, particularly ¹H NMR, is crucial for structure elucidation. For instance, in related nitropyridine derivatives, the chemical shifts of the pyridine ring protons are influenced by the electronic effects of the nitro and amino substituents.[7]

Biological Activity and Therapeutic Potential

The biological activity of nitropyridine derivatives is vast and significant. The nitro group can act as a pharmacophore or a toxicophore, and its biological effects often depend on its enzymatic reduction in biological systems.[2][3]

Kinase Inhibition and Anticancer Activity

The most prominent application of the structural analog, N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, is as a precursor to Imatinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia and other cancers.[4][6] This highlights the potential of the N-phenyl-aminopyrimidine scaffold in targeting protein kinases. Other substituted nitropyridines have also been investigated as inhibitors of various kinases, such as Janus kinase 2 (JAK2) and glycogen synthase kinase-3 (GSK3).[8]

Antimicrobial and Other Activities

Various nitropyridine derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[1] The presence of the nitro group is often essential for the antimicrobial activity of these compounds.[2]

The reduction of the nitro group in compounds like N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine to an amino group is a key step in the synthesis of Imatinib and other bioactive molecules.[5][9] This transformation opens up further avenues for derivatization and the exploration of new biological activities.

Future Research Directions

The field of substituted nitropyridines remains a fertile ground for drug discovery and development. Key areas for future research include:

  • Synthesis and Characterization: The successful synthesis and full spectroscopic characterization of N-methyl-2-nitro-5-phenylpyridin-3-amine would be the first step in exploring its potential.

  • Biological Screening: A comprehensive biological screening of this and related novel compounds against a panel of cancer cell lines and microbial strains could reveal new therapeutic leads.

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the substituents on the pyridine and phenyl rings would help in elucidating the structure-activity relationships and optimizing the biological activity.

  • Mechanism of Action Studies: For any identified bioactive compounds, detailed studies to determine their molecular targets and mechanism of action would be crucial for their further development.

Conclusion

While direct information on N-methyl-2-nitro-5-phenylpyridin-3-amine is scarce, a comprehensive analysis of its structural analogs, particularly the Imatinib intermediate N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, provides a solid foundation for understanding its potential chemistry and biological significance. The synthetic routes to these analogs are well-documented, and a plausible pathway for the synthesis of the target compound can be proposed. The established anticancer and antimicrobial activities of related nitropyridine derivatives suggest that N-methyl-2-nitro-5-phenylpyridin-3-amine and its future derivatives could be promising candidates for further investigation in drug discovery programs. This guide serves as a valuable resource for researchers and scientists interested in the rich and diverse field of substituted pyridine chemistry.

References

  • NextSDS. N-methyl-2-nitro-5-phenylpyridin-3-amine — Chemical Substance Information. Retrieved from NextSDS. [Link]

  • Google Patents. EP3333162A1 - Metod for preparing n-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine.
  • Quick Company. An Improved Process For Preparation Of N (5 Amino 2 Methylphenyl) 4 (3 Pyridinyl) 2 Pyrimidineamine. Retrieved from Quick Company. [Link]

  • PMC. (2025, January 4). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Retrieved from PMC. [Link]

  • Google Patents. CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.
  • MDPI. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Retrieved from MDPI. [Link]

  • PubChem. N-Methyl-3-nitro-2-pyridinamine. Retrieved from PubChem. [Link]

  • MDPI. Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Retrieved from MDPI. [Link]

  • PMC. Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. Retrieved from PMC. [Link]

  • Google Patents. CN111440147B - Synthetic method of N-(2-methyl-5-aminophenyl)-4-(3-pyridyl)-2-pyrimidinamine.
  • ResearchGate. Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. Retrieved from ResearchGate. [Link]

  • MDPI. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from MDPI. [Link]

  • MDPI. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from MDPI. [Link]

Sources

Foundational

Technical Guide: Safety, Handling, and Synthetic Applications of N-Methyl-2-nitro-5-phenylpyridin-3-amine

Executive Summary N-methyl-2-nitro-5-phenylpyridin-3-amine (CAS: 152684-14-5) is a highly specialized organic building block utilized extensively in the discovery of novel polyheterocyclic therapeutics. Its unique struct...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-methyl-2-nitro-5-phenylpyridin-3-amine (CAS: 152684-14-5) is a highly specialized organic building block utilized extensively in the discovery of novel polyheterocyclic therapeutics. Its unique structural topology—a functionalized pyridine core bearing a "push-pull" electronic system—makes it an ideal precursor for imidazo[4,5-b]pyridine scaffolds, which are privileged pharmacophores in kinase inhibitors and receptor blockers ([1]). However, the presence of the nitroaromatic motif paired with a basic secondary amine necessitates stringent safety and handling protocols. This whitepaper details the structural causality of its reactivity, self-validating safety systems, and step-by-step experimental workflows for its downstream application.

Physicochemical Profiling & Structural Causality

The reactivity and hazard profile of N-methyl-2-nitro-5-phenylpyridin-3-amine are intrinsically linked to its molecular architecture ([2]):

  • Electron-Deficient Pyridine Core: The nitrogen in the aromatic ring withdraws electron density, rendering the ring highly susceptible to nucleophilic attack.

  • Nitro Group (-NO2) at Position 2: Acts as a strong electron-withdrawing group (EWG). In nitroaromatics, this creates localized electrophilic centers. While it facilitates downstream reduction, it also introduces risks of exothermic decomposition under extreme thermal stress.

  • N-Methylamine at Position 3: Acts as an electron-donating group (EDG), creating a push-pull dipole across the ring. This enhances UV absorbance (useful for spill monitoring) but also increases skin and eye irritation potential due to its basicity.

  • Phenyl Substitution at Position 5: Increases the lipophilicity of the molecule, enhancing its ability to penetrate biological membranes, which directly correlates with its acute toxicity profile.

Toxicological Mechanisms & Self-Validating Safety Protocols

Based on standardized safety data, this compound is classified under Acute Toxicity Category 4 and Eye Irritation Category 2 ([3]).

  • H302 (Harmful if swallowed): In vivo, nitroaromatics can undergo enzymatic reduction to reactive nitroso and hydroxylamine species, leading to oxidative stress and potential methemoglobinemia[3].

  • H315 / H319 (Skin/Eye Irritation): The basicity of the methylamine group combined with the electrophilic pyridine core causes rapid protein adduction in mucosal membranes[3].

Self-Validating Handling Protocol

To ensure a closed-loop safety system, handling must incorporate self-validating checks:

  • Dispensing: Conducted exclusively in a Class II fume hood to prevent inhalation of aerosolized particulates.

  • Gravimetric Validation: Use an analytical balance with anti-static mechanisms to prevent the highly lipophilic powder from clinging to gloves or spatulas.

  • Spill Monitoring (The Validation Step): Because the push-pull system is highly conjugated, the compound is strongly UV-active. Post-dispensing, the workspace is scanned with a 254 nm UV lamp. The absence of fluorescence or UV quenching validates a clean, decontaminated workspace.

SafetyWorkflow A Compound Reception (CAS 152684-14-5) B Storage (Inert Gas, 2-8°C) A->B C Dispensing (Class II Fume Hood) B->C D Reaction Setup (Closed System) C->D E Spill Validation (254 nm UV Scan) C->E Post-dispensing

Workflow for safe handling and spill validation of nitro-pyridine derivatives.

Quantitative Data Presentation

Property / HazardValue / DescriptionCausality / Mechanism
CAS Number 152684-14-5Unique identifier for the N-methyl-2-nitro-5-phenylpyridin-3-amine scaffold[3].
Molecular Formula C12H11N3O2Defines the highly conjugated, nitrogen-rich polyheterocyclic precursor[4].
Molecular Weight 229.23 g/mol Low molecular weight facilitates rapid membrane permeation and systemic uptake.
H302 Harmful if swallowedEnzymatic reduction of the -NO2 group generates reactive oxygen species[3].
H315 / H319 Skin/Eye IrritationElectrophilic pyridine core and basic amine cause rapid mucosal protein adduction[3].

Experimental Workflow: Synthesis of Imidazo[4,5-b]pyridines

The primary utility of N-methyl-2-nitro-5-phenylpyridin-3-amine is its conversion into an imidazo[4,5-b]pyridine derivative via nitro reduction and subsequent cyclization ([5]). This two-step tandem process requires careful control of the reduction exotherm.

Methodology: Catalytic Hydrogenation and Cyclization
  • Preparation: Dissolve 1.0 equivalent of N-methyl-2-nitro-5-phenylpyridin-3-amine in a degassed mixture of Methanol or H2O-Isopropanol (1:1).

  • Catalyst Addition: Under a strict Argon atmosphere, carefully add 10% Pd/C (0.1 eq).

    • Self-Validation Check: The lack of solvent ignition upon catalyst addition confirms the atmosphere is completely inert and free of oxygen.

  • Reduction: Purge the vessel with H2 gas (1 atm) and stir at room temperature. Monitor the reaction via TLC (Hexanes/EtOAc).

    • Self-Validation Check: The distinct yellow color of the nitro-pyridine will fade to colorless as the highly polar 3-(methylamino)-5-phenylpyridin-2-amine (diamine intermediate) forms[6].

  • Filtration: Filter the reaction mixture through a pad of Celite under Argon to remove the Pd/C catalyst safely.

  • Cyclization: To the crude diamine filtrate, add an excess of formic acid or triethyl orthoformate. Heat to 80°C for 2-4 hours to yield the corresponding 3-methyl-6-phenyl-3H-imidazo[4,5-b]pyridine scaffold[1].

ReactionPathway N1 N-methyl-2-nitro-5-phenylpyridin-3-amine (Electron-Deficient Precursor) N2 Catalytic Reduction (Pd/C, H2, MeOH) N1->N2 N3 3-(methylamino)-5-phenylpyridin-2-amine (Reactive Diamine Intermediate) N2->N3 N4 Cyclization (Formic Acid, 80°C) N3->N4 N5 3-methyl-6-phenyl-3H-imidazo[4,5-b]pyridine (Target Pharmacophore) N4->N5

Downstream synthetic pathway from nitro-pyridine precursor to imidazo[4,5-b]pyridine scaffold.

References

  • [2] &[4] N-methyl-2-nitro-5-phenylpyridin-3-amine — Chemical Substance Information. NextSDS. URL:[Link]

  • [5] &[6] Rapid Construction of an Imidazo[4,5-b]pyridine Skeleton from 2-Chloro-3-nitropyridine via Tandem Reaction in H2O-IPA Medium. ACS Omega. URL:[Link]

  • [1] Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI Molecules. URL:[Link]

Sources

Exploratory

Executive Summary: The Strategic Role of the Pro-Pharmacophore

Title: N-Methyl-2-nitro-5-phenylpyridin-3-amine: Mechanistic Role as a Regiocontrolled Pro-Pharmacophore in Kinase Inhibitor Design Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Pharmacologists...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: N-Methyl-2-nitro-5-phenylpyridin-3-amine: Mechanistic Role as a Regiocontrolled Pro-Pharmacophore in Kinase Inhibitor Design

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals

In advanced medicinal chemistry, the "mechanism of action" (MoA) of a molecule is not always defined by its direct interaction with a biological target. For specialized building blocks like N-methyl-2-nitro-5-phenylpyridin-3-amine (CAS: 152684-14-5) , the mechanism of action is defined by its chemical reactivity profile.

This compound acts as a highly specialized pro-pharmacophore . It is the obligate precursor designed to undergo regiocontrolled reductive cyclization, generating the 3-methyl-6-phenyl-3H-imidazo[4,5-b]pyridine scaffold [1]. This resulting heterocyclic core is a "privileged structure" that acts as a potent, ATP-competitive inhibitor of critical oncogenic kinases, most notably Aurora Kinases (A/B), FMS-like tyrosine kinase 3 (FLT3), and Bruton's tyrosine kinase (BTK) [1, 3].

This whitepaper details the chemical causality behind the design of this precursor, the biological MoA of its derived scaffold, and the self-validating protocols required to synthesize and evaluate these next-generation targeted therapeutics.

Chemical Mechanism of Action: Solving the Regioselectivity Challenge

The synthesis of imidazo[4,5-b]pyridines typically suffers from poor regioselectivity. Alkylating an unsubstituted imidazopyridine yields a difficult-to-separate mixture of N1 and N3 alkylated isomers, which possess drastically different pharmacokinetic and pharmacodynamic profiles.

N-methyl-2-nitro-5-phenylpyridin-3-amine circumvents this through its inherent chemical mechanism:

  • The Pre-installed N-Methyl Group (C3): By establishing the methyl group on the amine prior to cyclization, the synthesis is forced down a single mechanistic pathway, guaranteeing 100% regioselectivity for the 3-methyl-3H-imidazo[4,5-b]pyridine isomer. This specific vector is critical for orienting the molecule correctly within the kinase hinge region.

  • The Nitro Group (C2): The strongly electron-withdrawing nitro group deactivates the pyridine ring, rendering it stable during upstream cross-coupling reactions (such as the Suzuki coupling used to install the C5-phenyl group).

  • The Phenyl Group (C5): Once cyclized, this phenyl group occupies the C6 position of the imidazopyridine core, projecting deep into the hydrophobic pocket adjacent to the ATP-binding site of kinases like Aurora A [2].

G A N-methyl-2-nitro- 5-phenylpyridin-3-amine (Pro-Pharmacophore) B Nitro Reduction (Fe/NH4Cl) A->B C N3-methyl-5-phenyl pyridine-2,3-diamine B->C D Regiocontrolled Cyclization (TMOF) C->D E 3-methyl-6-phenyl-3H- imidazo[4,5-b]pyridine (Active Kinase Inhibitor) D->E

Fig 1: Regiocontrolled chemical mechanism transforming the pro-pharmacophore into the active kinase inhibitor core.

Biological Mechanism of Action: The Imidazo[4,5-b]pyridine Scaffold

Once N-methyl-2-nitro-5-phenylpyridin-3-amine is converted into its active imidazo[4,5-b]pyridine derivative, its biological MoA is initiated.

ATP-Competitive Hinge Binding: The nitrogen atoms of the imidazopyridine core act as hydrogen bond acceptors and donors, mimicking the adenine ring of ATP. In Aurora Kinase A, the N4 atom of the scaffold forms a critical hydrogen bond with the backbone amide of Ala213 in the hinge region [2].

Dual FLT3 / Aurora Inhibition: Derivatives of this scaffold exhibit a rare and highly desirable dual-inhibition profile. They block Aurora Kinases (halting mitotic spindle assembly and histone H3 phosphorylation) while simultaneously inhibiting FLT3-ITD mutations (blocking STAT5 and MAPK proliferation signaling). This dual MoA is particularly devastating to acute myeloid leukemia (AML) cells, leading to rapid apoptosis [1].

G cluster_targets Primary Kinase Targets Inhibitor Imidazo[4,5-b]pyridine Derivative Target1 Aurora Kinase A/B (Mitotic Regulator) Inhibitor->Target1 ATP Competitive Inhibition Target2 FLT3 ITD/D835Y (Receptor Tyrosine Kinase) Inhibitor->Target2 ATP Competitive Inhibition Downstream1 Histone H3 Phosphorylation Target1->Downstream1 Blocked Downstream2 STAT5 / MAPK Signaling Target2->Downstream2 Blocked Outcome Apoptosis & Cell Cycle Arrest (Anti-Leukemic Efficacy) Downstream1->Outcome Downstream2->Outcome

Fig 2: Biological signaling pathway inhibition by the N-methyl-2-nitro-5-phenylpyridin-3-amine derived scaffold.

Quantitative Structure-Activity Relationship (QSAR) Data

The functionalization of the core scaffold (derived directly from our title compound) yields sub-nanomolar potency. The table below summarizes the causality of adding solubilizing groups to the C7 position of the core.

Table 1: Kinase Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives

Compound VariantR-Group Substitution (C7)Aurora A IC₅₀ (nM)Aurora B IC₅₀ (nM)FLT3 IC₅₀ (nM)
Scaffold Core -H125.0340.085.0
Compound 27e -Benzylpiperazine7.548.06.2
CCT137690 Analog -Piperazine-Isoxazole15.025.06.2

Data adapted from Bavetsias et al., 2012 [1]. The addition of basic amines at C7 drastically improves solvent-exposed interactions, driving potency into the single-digit nanomolar range.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as closed-loop, self-validating systems. Do not proceed to subsequent steps unless the built-in validation criteria are met.

Protocol A: Regiocontrolled Reductive Cyclization

Objective: Convert N-methyl-2-nitro-5-phenylpyridin-3-amine into the active imidazopyridine core.

  • Reduction: Suspend N-methyl-2-nitro-5-phenylpyridin-3-amine (1.0 eq) and NH₄Cl (5.0 eq) in a 4:1 mixture of EtOH/H₂O.

  • Catalysis: Add Iron powder (10.0 eq) and heat to 80°C for 2 hours.

    • Causality: Fe/NH₄Cl is selected over Pd/C hydrogenation to prevent over-reduction of the pyridine ring and to tolerate potential halogen substituents needed for downstream cross-coupling.

  • Validation Check 1 (IPC): Analyze an aliquot via LC-MS. Do not proceed until the m/z 230[M+H]⁺ peak (nitro precursor) completely disappears and the m/z 200 [M+H]⁺ peak (diamine) emerges.

  • Cyclization: Filter the mixture through Celite, concentrate, and resuspend the crude diamine in Trimethyl orthoformate (TMOF) (10.0 eq) with catalytic p-toluenesulfonic acid (pTSA). Heat to 100°C for 4 hours.

    • Causality: TMOF acts as both the C1 carbon source and a dehydrating agent, driving the thermodynamic equilibrium entirely toward the aromatic imidazole.

  • Validation Check 2: Purify via flash chromatography. Confirm the structure via ¹H-NMR; the appearance of a sharp singlet at ~8.2 ppm confirms the C2-proton of the newly formed imidazole ring.

Protocol B: TR-FRET Kinase Inhibition Assay

Objective: Validate the ATP-competitive inhibition of the derived scaffold against Aurora Kinase A.

  • Assay Assembly: In a 384-well plate, combine 5 nM recombinant Aurora A kinase, 10 µM ATP (at Km to sensitize the assay to competitive inhibitors), and 50 nM biotinylated synthetic peptide substrate.

  • Compound Addition: Add the derived inhibitor in a 10-point dose-response titration (ranging from 10 µM to 0.5 nM). Incubate for 60 minutes at 25°C.

  • Detection: Add Europium (Eu)-labeled anti-phospho antibody and Streptavidin-Allophycocyanin (APC).

    • Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because highly conjugated imidazopyridines often auto-fluoresce. The time-delayed reading window of Eu (measuring at 665 nm after a 100 µs delay) completely eliminates compound interference.

  • Validation Check (Quality Control): Calculate the Z'-factor using high controls (DMSO vehicle) and low controls (10 µM Staurosporine). The assay is only valid if Z' > 0.6.

  • Data Analysis: Fit the TR-FRET emission ratios to a 4-parameter logistic curve to determine the IC₅₀.

References

  • Optimization of imidazo[4,5-b]pyridine-based kinase inhibitors: identification of a dual FLT3/Aurora kinase inhibitor as an orally bioavailable preclinical development candidate for the treatment of acute myeloid leukemia. Source: Journal of Medicinal Chemistry (PubMed / NIH) URL:[Link]

  • QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives. Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

  • Discovery of novel imidazo[4,5-b]pyridine derivatives as noncovalent reversible Bruton's tyrosine kinase inhibitors. Source: European Journal of Medicinal Chemistry (PubMed / NIH) URL:[Link]

Foundational

A Strategic Guide to the Preliminary Bioactivity Screening of N-methyl-2-nitro-5-phenylpyridin-3-amine

Abstract The discovery of novel therapeutic agents is a cornerstone of medicinal chemistry, requiring a systematic and robust screening process to identify and characterize promising lead compounds. This technical guide...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The discovery of novel therapeutic agents is a cornerstone of medicinal chemistry, requiring a systematic and robust screening process to identify and characterize promising lead compounds. This technical guide outlines a comprehensive, multi-tiered strategy for the preliminary bioactivity screening of N-methyl-2-nitro-5-phenylpyridin-3-amine, a novel chemical entity. The structural framework of this molecule, incorporating an aminopyridine scaffold, suggests a high potential for diverse pharmacological activities, as derivatives of aminopyridine are known to possess anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This document provides a rationale-driven workflow, beginning with in silico predictive modeling to forecast pharmacokinetic properties and potential biological targets, followed by a detailed exposition of key in vitro assays to experimentally validate these predictions. We present detailed, field-proven protocols for assessing anticancer cytotoxicity, broad-spectrum antimicrobial efficacy, and anti-inflammatory potential. The causality behind experimental choices is elucidated, and each protocol is designed as a self-validating system with appropriate controls. By integrating computational predictions with empirical data, this guide serves as a roadmap for researchers, scientists, and drug development professionals to efficiently establish a foundational bioactivity profile for N-methyl-2-nitro-5-phenylpyridin-3-amine and similarly uncharacterized compounds.

Introduction: Rationale for Screening

N-methyl-2-nitro-5-phenylpyridin-3-amine is a distinct heterocyclic compound featuring several key pharmacophores. The core is a 2-aminopyridine moiety, a privileged structure in medicinal chemistry known to be a precursor for a variety of bioactive heterocyclic compounds.[5][6] The aminopyridine class of compounds has been extensively studied and shown to exhibit a wide array of biological activities.[2][3] Furthermore, the presence of a nitro group and a phenyl ring substituent may modulate its electronic properties and steric interactions, potentially leading to novel mechanisms of action or improved target specificity. For instance, some nitropyridine derivatives have been investigated as tubulin polymerization inhibitors with significant cytotoxic activity.[7]

Given the absence of published bioactivity data for this specific molecule, a preliminary screening is warranted to explore its therapeutic potential. This guide proposes a logical, tiered approach that prioritizes efficiency and resource management, starting with computational methods before committing to resource-intensive wet-lab experimentation. The primary areas of investigation—oncology, infectious disease, and inflammation—are selected based on the established activities of structurally related aminopyridine derivatives.[4][5][8]

Tier 1: In Silico Predictive Analysis

Before embarking on laboratory-based assays, computational tools provide a rapid and cost-effective means to predict the compound's drug-likeness, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and potential biological targets.[9][10] This initial phase helps to identify potential liabilities and guide the selection of the most relevant in vitro experiments.

Drug-Likeness and Pharmacokinetic Prediction

The first step is to evaluate whether the compound possesses physicochemical properties consistent with known orally bioavailable drugs. This is often assessed using frameworks like Lipinski's Rule of Five.[11] Web-based tools such as SwissADME can be utilized to calculate these properties from the compound's chemical structure.[11]

Key Parameters for Analysis:

  • Lipinski's Rule of Five: Molecular Weight (MW ≤ 500 Da), LogP (≤ 5), H-bond donors (≤ 5), H-bond acceptors (≤ 10).

  • Pharmacokinetics: Predictions for gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation, and interaction with Cytochrome P450 (CYP) enzymes.[12]

  • Medicinal Chemistry Friendliness: Alerts for Pan-Assay Interference Compounds (PAINS) or other moieties known to cause non-specific assay results.

Target Prediction and Molecular Docking

Based on the activities of related aminopyridine compounds, we can hypothesize potential protein targets. For example, various kinases are common targets for anticancer agents, and bacterial enzymes like DNA gyrase are targets for antibiotics.[5][13] Target prediction algorithms can scan the compound's structure against databases of known ligand-protein interactions to suggest putative targets.[14]

Following target identification, molecular docking simulations can be performed to predict the binding affinity and interaction mode of N-methyl-2-nitro-5-phenylpyridin-3-amine with the predicted target's active site. This provides a structural hypothesis for its potential mechanism of action.

Tier 2: In Vitro Experimental Screening

The results from the in silico analysis guide the selection and prioritization of the following experimental assays. This multi-pronged approach aims to build a broad, preliminary bioactivity profile.

Anticancer Activity Screening

The initial assessment of anticancer potential is a critical filter in the drug discovery pipeline.[15] This screening aims to identify compounds that can selectively inhibit the proliferation of or kill cancer cells.[16]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[15][17] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT salt to purple formazan crystals, with the amount of formazan being proportional to the number of living cells.[13][15]

(See Appendix A.1 for detailed protocol)

To differentiate between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects, a membrane integrity assay is crucial. The LDH assay quantifies cell death by measuring the activity of lactate dehydrogenase, a stable cytosolic enzyme, released from damaged cells into the culture medium.[15]

(See Appendix A.2 for detailed protocol)

The cytotoxic effects are quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of the compound required to inhibit cell viability by 50%. Data should be presented in a clear, tabular format for comparative analysis.

Compound IDCancer Cell LineIC₅₀ (µM)Standard Drug (Doxorubicin) IC₅₀ (µM)
NMPA-001A549 (Lung)[Experimental Value][Experimental Value]
NMPA-001MCF-7 (Breast)[Experimental Value][Experimental Value]
NMPA-001HeLa (Cervical)[Experimental Value][Experimental Value]
NMPA-001HEK293 (Normal)[Experimental Value][Experimental Value]

Caption: Hypothetical data table for summarizing IC₅₀ values. A high IC₅₀ against a normal cell line like HEK293 would indicate selectivity.

Antimicrobial Activity Screening

Aminopyridine derivatives have shown notable antibacterial properties.[5][18] A preliminary screen against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as a representative fungal species, is a logical step.

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19][20] This is a standardized and widely accepted method for assessing antimicrobial potency.[21]

(See Appendix B.1 for detailed protocol)

As a complementary and simpler qualitative method, the agar disk diffusion assay can provide a visual confirmation of antimicrobial activity.[22][23] An area of no microbial growth, known as the zone of inhibition, around a disk impregnated with the test compound indicates antimicrobial activity.[19][21]

(See Appendix B.2 for detailed protocol)

MIC values provide a quantitative measure of potency against different microorganisms.

Compound IDMicroorganismStrain (e.g., ATCC)MIC (µg/mL)Standard Drug (Ciprofloxacin/Fluconazole) MIC (µg/mL)
NMPA-001Staphylococcus aureusATCC 29213[Experimental Value][Experimental Value]
NMPA-001Escherichia coliATCC 25922[Experimental Value][Experimental Value]
NMPA-001Pseudomonas aeruginosaATCC 27853[Experimental Value][Experimental Value]
NMPA-001Candida albicansATCC 90028[Experimental Value][Experimental Value]

Caption: Hypothetical data table for summarizing MIC values against a standard panel of microorganisms.

Anti-inflammatory Activity Screening

The implication of pyridine derivatives in modulating inflammatory pathways makes this a valuable area to investigate.[4][8] Simple, cell-free in vitro assays can provide a preliminary indication of anti-inflammatory potential.

Protein denaturation is a well-documented cause of inflammation.[24] The ability of a compound to prevent heat-induced denaturation of a protein, such as bovine serum albumin (BSA), can be used as a simple, preliminary screen for anti-inflammatory activity.[24][25]

(See Appendix C.1 for detailed protocol)

The results are expressed as the percentage of inhibition of protein denaturation, often with an IC₅₀ value calculated.

Compound IDAssayIC₅₀ (µg/mL)Standard Drug (Diclofenac) IC₅₀ (µg/mL)
NMPA-001BSA Denaturation Inhibition[Experimental Value][Experimental Value]

Caption: Hypothetical data table for summarizing anti-inflammatory activity.

Integrated Bioactivity Workflow and Data Synthesis

The power of this tiered approach lies in the integration of data from each stage to build a cohesive bioactivity profile. The workflow diagram below illustrates this integrated strategy.

Bioactivity_Screening_Workflow cluster_0 Tier 1: In Silico Analysis cluster_1 Tier 2: In Vitro Experimental Screening cluster_2 Data Synthesis & Decision Start N-methyl-2-nitro-5-phenylpyridin-3-amine (Novel Compound) InSilico ADMET & Drug-Likeness Prediction (SwissADME) Start->InSilico Physicochemical Properties Docking Molecular Docking & Target Prediction InSilico->Docking Prioritize Targets Anticancer Anticancer Assays (MTT, LDH) Docking->Anticancer Hypothesized Targets (e.g., Kinases, Tubulin) Antimicrobial Antimicrobial Assays (MIC, Disk Diffusion) Docking->Antimicrobial Hypothesized Targets (e.g., Bacterial Enzymes) AntiInflammatory Anti-inflammatory Assays (Protein Denaturation) Docking->AntiInflammatory Hypothesized Targets (e.g., COX, LOX) Profile Generate Preliminary Bioactivity Profile Anticancer->Profile Antimicrobial->Profile AntiInflammatory->Profile Decision Lead Candidate? Profile->Decision Analyze IC50, MIC, Selectivity Index

Sources

Protocols & Analytical Methods

Method

N-methyl-2-nitro-5-phenylpyridin-3-amine synthesis protocol

Application Note: Rational Synthesis and Validation of N-Methyl-2-nitro-5-phenylpyridin-3-amine Executive Summary N-methyl-2-nitro-5-phenylpyridin-3-amine is a highly functionalized pyridine building block frequently uti...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Rational Synthesis and Validation of N-Methyl-2-nitro-5-phenylpyridin-3-amine

Executive Summary

N-methyl-2-nitro-5-phenylpyridin-3-amine is a highly functionalized pyridine building block frequently utilized in the development of targeted therapeutics, including Aurora/MPS1 kinase inhibitors and 15-prostaglandin dehydrogenase modulators[1][2]. This application note details a robust, two-step synthetic protocol designed to maximize yield, ensure strict regioselectivity, and provide a scalable pathway for drug development professionals.

Mechanistic Strategy and Pathway

The synthetic route leverages the intrinsic electronic properties of the pyridine ring to execute highly selective transformations:

  • Step 1 (Nucleophilic Aromatic Substitution - SNAr): The starting material, 5-bromo-3-fluoro-2-nitropyridine, features a fluorine atom at the C3 position that is heavily activated by the strong electron-withdrawing nature of the adjacent C2 nitro group (-NO2) and the pyridine nitrogen. This makes the C3 carbon highly electrophilic. Fluoride acts as an excellent leaving group upon nucleophilic attack by methylamine, ensuring exclusive regioselectivity without displacing the C5 bromine[3].

  • Step 2 (Suzuki-Miyaura Cross-Coupling): The resulting intermediate, 5-bromo-N-methyl-2-nitropyridin-3-amine, undergoes palladium-catalyzed cross-coupling with phenylboronic acid. The C5 bromine readily undergoes oxidative addition with the Pd(0) catalyst. Both the nitro and secondary amine groups are well-tolerated under the mildly basic transmetalation conditions[1].

Experimental Workflows

Workflow A Starting Material 5-Bromo-3-fluoro- 2-nitropyridine B Intermediate 5-Bromo-N-methyl- 2-nitropyridin-3-amine A->B Step 1: SNAr Methylamine, THF 0 °C to RT, 2h C Target Compound N-Methyl-2-nitro- 5-phenylpyridin-3-amine B->C Step 2: Suzuki Coupling PhB(OH)2, Pd(dppf)Cl2 K2CO3, 90 °C, 6h

Two-step synthetic workflow for N-methyl-2-nitro-5-phenylpyridin-3-amine.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-N-methyl-2-nitropyridin-3-amine Causality Check: Tetrahydrofuran (THF) is selected as the solvent because it fully solubilizes the starting material while remaining chemically inert to the amine nucleophile. The reaction is initiated at 0 °C to control the exothermic SNAr process, preventing thermal degradation of the nitro group.

  • Preparation: In an oven-dried, argon-flushed 100 mL round-bottom flask, dissolve 5-bromo-3-fluoro-2-nitropyridine (1.0 eq, 10.0 mmol, 2.21 g) in anhydrous THF (30 mL).

  • Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Add methylamine (2.0 M solution in THF, 3.0 eq, 30.0 mmol, 15.0 mL) dropwise over 15 minutes. The solution will transition to a deep orange/yellow color immediately upon addition[3].

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir continuously for 2 hours.

  • Validation (In-Process): Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (3:1). The starting material should be completely consumed and replaced by a bright yellow spot with a lower retention factor (Rf).

  • Workup: Dilute the mixture with ethyl acetate (100 mL) and wash sequentially with distilled water (50 mL) and saturated aqueous NaCl (50 mL).

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to afford the intermediate as a yellow solid (Expected yield: ~95%, 2.20 g)[2].

Protocol 2: Synthesis of N-Methyl-2-nitro-5-phenylpyridin-3-amine Causality Check: A 1,4-Dioxane/water mixture is utilized to ensure the homogeneous solubility of both the organic intermediate and the inorganic base (K2CO3). Strict degassing is mandatory; residual oxygen will rapidly oxidize the active Pd(0) catalyst to inactive Pd(II) and promote the unwanted homocoupling of phenylboronic acid into biphenyl.

  • Preparation: To a 100 mL Schlenk flask, add 5-bromo-N-methyl-2-nitropyridin-3-amine (1.0 eq, 5.0 mmol, 1.16 g), phenylboronic acid (1.2 eq, 6.0 mmol, 0.73 g), and K2CO3 (3.0 eq, 15.0 mmol, 2.07 g).

  • Solvent Addition & Degassing: Add a solvent mixture of 1,4-Dioxane and H2O (4:1 v/v, 25 mL). Degas the suspension thoroughly by bubbling argon directly through the mixture for 15 minutes.

  • Catalyst Addition: Quickly add the Pd(dppf)Cl2 catalyst (0.05 eq, 0.25 mmol, 183 mg) under a positive stream of argon.

  • Reaction: Seal the Schlenk flask and heat the mixture to 90 °C in an oil bath for 6 hours[1].

  • Validation (In-Process): Perform LC-MS analysis. The chromatogram should indicate the disappearance of the intermediate mass (m/z 232.0/234.0 [M+H]+) and the appearance of the target compound mass (m/z 230.1 [M+H]+).

  • Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove palladium black, washing the filter cake with EtOAc (50 mL).

  • Extraction: Transfer the filtrate to a separatory funnel, partition with water (30 mL), and extract the aqueous layer with additional EtOAc (2 x 30 mL). Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 10% to 30% EtOAc in Hexanes) to yield the pure target compound.

Quantitative Data Summary

ParameterStep 1: SNAr ReactionStep 2: Suzuki Coupling
Starting Material 5-Bromo-3-fluoro-2-nitropyridine5-Bromo-N-methyl-2-nitropyridin-3-amine
Key Reagent Methylamine (2.0 M in THF)Phenylboronic Acid
Catalyst / Base None requiredPd(dppf)Cl2 / K2CO3
Solvent System Anhydrous THF1,4-Dioxane / H2O (4:1)
Temperature 0 °C to 25 °C90 °C
Reaction Time 2 hours6 hours
Expected Yield ~95%~80-85%
Target Mass (m/z) 232.0 [M+H]+230.1 [M+H]+

References

  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1)
  • Source: google.
  • Source: googleapis.

Sources

Application

Application Notes and Protocols for In-Vitro Evaluation of N-methyl-2-nitro-5-phenylpyridin-3-amine

For Researchers, Scientists, and Drug Development Professionals Introduction: Characterizing a Novel Phenylpyridine Derivative N-methyl-2-nitro-5-phenylpyridin-3-amine belongs to a class of heterocyclic compounds that ar...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Characterizing a Novel Phenylpyridine Derivative

N-methyl-2-nitro-5-phenylpyridin-3-amine belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry. The pyridine and phenylamine moieties are common scaffolds in biologically active molecules. For instance, the structurally related N-phenyl-2-pyrimidine-amine scaffold is the core of the highly successful tyrosine kinase inhibitor, Imatinib, used in cancer therapy.[1] The presence of a nitro group and a methylamine substituent on the pyridine ring of the title compound suggests the potential for unique biological activities, including but not limited to kinase inhibition.[2]

This guide provides a comprehensive framework for the initial in-vitro characterization of N-methyl-2-nitro-5-phenylpyridin-3-amine. As a Senior Application Scientist, the following sections are designed to provide not just step-by-step protocols, but also the underlying scientific rationale, ensuring that your experimental design is robust, and your results are reliable. We will cover essential preliminary steps, primary biochemical assays, and secondary cell-based assays to build a comprehensive profile of this compound's biological activity.

Part 1: Essential First Steps - Compound Handling and Solubilization

The reliability of any in-vitro assay begins with the proper handling and preparation of the test compound. Many small molecules are poorly soluble in aqueous solutions, and improper solubilization can lead to inaccurate concentration-response curves and misleading results.[3][4]

1.1. Solvent Selection and Stock Solution Preparation

Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of small molecules for biological assays due to its broad solubilizing power.[5] However, it's crucial to be aware of its potential effects on cells and assay components.

  • Best Practice: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in 100% high-purity, anhydrous DMSO.[5]

  • Rationale: A high-concentration stock minimizes the final percentage of DMSO in the assay medium. Most cell-based assays can tolerate DMSO concentrations up to 0.5%, but this should be empirically determined for your specific cell line and assay, as higher concentrations can be toxic or interfere with assay readouts.[5][6]

  • Protocol:

    • Accurately weigh the solid N-methyl-2-nitro-5-phenylpyridin-3-amine powder.

    • Add the calculated volume of 100% DMSO to achieve the desired molarity.

    • Facilitate dissolution by gentle vortexing or sonication in a water bath. Gentle warming (e.g., 37°C) can be used cautiously, but be mindful of potential compound degradation.[5]

    • Once fully dissolved, aliquot the stock solution into single-use volumes in sterile, tightly sealed tubes to prevent contamination and degradation from repeated freeze-thaw cycles.[5]

    • Store aliquots at -20°C or -80°C, protected from light.[5]

1.2. Serial Dilutions and Final Assay Concentration

When preparing a dose-response curve, serial dilutions should be performed carefully to avoid compound precipitation.

  • Best Practice: Perform serial dilutions from the primary stock in 100% DMSO before the final dilution into the aqueous assay buffer or cell culture medium.[5]

  • Rationale: Diluting a DMSO-dissolved compound directly into an aqueous buffer can cause it to "crash out" of solution, especially at higher concentrations.[3] Performing the dilution series in DMSO maintains solubility.

  • Workflow:

    • Create a series of intermediate dilutions from your primary stock in 100% DMSO.

    • For the final step, add a small volume of each DMSO dilution to the assay buffer or media to reach the final desired test concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.[6]

Part 2: Primary Biochemical Screening - In-Vitro Kinase Assays

Given the structural similarities of phenyl-pyridin-amine compounds to known kinase inhibitors, a primary biochemical kinase assay is a logical starting point to determine if N-methyl-2-nitro-5-phenylpyridin-3-amine has activity against a specific kinase or a panel of kinases.[7][8][9] These assays directly measure the compound's ability to inhibit the enzymatic activity of a purified kinase.[10][11]

2.1. The Principle of Kinase Assays

Kinases are enzymes that catalyze the transfer of a phosphate group from a donor molecule (usually ATP) to a specific substrate.[10] An in-vitro kinase assay measures this activity by quantifying either the consumption of ATP or the formation of the phosphorylated product.[10] Inhibition is observed as a decrease in this measured activity.

2.2. Generalized In-Vitro Kinase Assay Protocol (Luminescence-Based)

This protocol describes a common, non-radioactive, luminescence-based assay format that measures the amount of ATP remaining after the kinase reaction. A decrease in ATP consumption (higher luminescence) indicates kinase inhibition.

Materials:

  • Purified recombinant kinase of interest.

  • Specific kinase substrate (peptide or protein).

  • Kinase reaction buffer (typically contains Tris-HCl, MgCl2, DTT).[12]

  • ATP at a concentration near the Km for the specific kinase.

  • N-methyl-2-nitro-5-phenylpyridin-3-amine dilution series (in 100% DMSO).

  • ATP detection reagent (e.g., Kinase-Glo®).

  • White, opaque 96-well or 384-well plates suitable for luminescence.

  • Multimode plate reader with luminescence detection.

Protocol Steps:

  • Prepare Reagents: Thaw all reagents on ice. Prepare the kinase reaction buffer.

  • Compound Plating: Add 1 µL of each compound dilution from the DMSO series to the appropriate wells of the microplate. Include wells for a positive control (no inhibitor) and a negative control (no kinase), both containing 1 µL of 100% DMSO.

  • Kinase Addition: Prepare a master mix of the kinase in kinase reaction buffer. Add the kinase solution to all wells except the "no kinase" negative control.

  • Initiate Reaction: Prepare a master mix of the substrate and ATP in kinase reaction buffer. Add this mix to all wells to start the reaction. The final reaction volume may be between 10-25 µL.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes).[13]

  • Stop Reaction & Detect Signal: Add the ATP detection reagent according to the manufacturer's instructions. This reagent typically stops the kinase reaction and initiates the luminescence signal.

  • Read Plate: Incubate for a short period at room temperature (as per reagent protocol) to stabilize the signal, then read the luminescence on a plate reader.

2.3. Data Analysis and Interpretation

The raw luminescence data is used to calculate the percentage of kinase inhibition for each compound concentration. This is then plotted against the logarithm of the compound concentration to generate a dose-response curve, from which the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Prep Prepare Compound Dilution Series in DMSO Plate_Compound Plate Compound/ DMSO Controls Compound_Prep->Plate_Compound Reagent_Prep Prepare Kinase, Substrate, and ATP Master Mixes Add_Kinase Add Kinase Solution Reagent_Prep->Add_Kinase Plate_Compound->Add_Kinase 1 µL/well Start_Reaction Add Substrate/ATP Mix (Initiate Reaction) Add_Kinase->Start_Reaction Incubate Incubate at 37°C Start_Reaction->Incubate 60 min Add_Detection Add Luminescence Reagent (Stop Reaction) Incubate->Add_Detection Read_Plate Read Luminescence Add_Detection->Read_Plate Analyze_Data Calculate % Inhibition Determine IC50 Read_Plate->Analyze_Data

Caption: Workflow for a luminescence-based in-vitro kinase assay.

Part 3: Secondary Screening - Cell-Based Assays

While biochemical assays are crucial for determining direct inhibitory activity, they do not provide information on a compound's ability to enter cells, its stability in a cellular environment, or its effect on cell health.[11] Therefore, cell-based assays are a critical next step.

3.1. Cell Viability and Cytotoxicity Assays

These assays are essential to determine if the compound's effect is specific (e.g., inhibiting a signaling pathway) or simply due to general toxicity. The MTT and XTT assays are colorimetric methods that measure the metabolic activity of a cell population, which serves as an indicator of cell viability.[14][15]

Principle: In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (yellow) to a formazan product (colored).[15][16] The amount of colored product is directly proportional to the number of metabolically active cells.[17]

FeatureMTT AssayXTT Assay
Product Insoluble purple formazanSoluble orange formazan
Solubilization Step Required: A detergent (e.g., SDS) or DMSO must be added to dissolve the crystals.[16]Not Required: The formazan product is water-soluble.[17]
Protocol Simplicity More steps, potential for error during solubilization.Simpler, direct readout after incubation.[17]
Sensitivity Generally robust and sensitive.[14]Can be more sensitive in some applications.

3.1.1. Protocol for XTT Cell Viability Assay

The XTT assay is often preferred for its simpler protocol.[17]

Materials:

  • Cells of interest (e.g., a cancer cell line relevant to the kinase target).

  • Complete cell culture medium.

  • 96-well clear, flat-bottom tissue culture plates.

  • N-methyl-2-nitro-5-phenylpyridin-3-amine dilution series.

  • XTT labeling mixture (XTT reagent and electron-coupling reagent, prepared fresh).[18]

  • Multi-well spectrophotometer (ELISA reader).

Protocol Steps:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Remove the media and add fresh media containing the various concentrations of the compound. Include vehicle control (media with DMSO) and untreated control wells.

  • Incubation: Incubate the cells with the compound for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add XTT Reagent: Prepare the XTT labeling mixture immediately before use.[18] Add 50 µL of the mixture to each well.[18]

  • Incubation: Incubate the plate for 2-4 hours at 37°C. The incubation time may need to be optimized.

  • Read Absorbance: Measure the absorbance of the samples at 450-500 nm using a microplate reader. A reference wavelength of >650 nm is often used to subtract background noise.[18]

3.2. Cellular Target Engagement Assays

Confirming that a compound binds to its intended protein target within the complex environment of a living cell is a critical step in drug discovery.[19][20] It provides mechanistic confidence and helps to distinguish on-target from off-target effects.[11][19] While there are numerous methods, the underlying principle is to measure a physical change that occurs upon ligand binding.[11] Techniques like the Cellular Thermal Shift Assay (CETSA) measure the change in thermal stability of a protein when a compound is bound, providing direct evidence of target engagement in intact cells or cell lysates.[21] A detailed protocol for CETSA is beyond the scope of this introductory guide, but it represents a key experimental direction following initial activity confirmation.

Cell_Assay_Workflow cluster_setup Experiment Setup cluster_treatment Compound Treatment cluster_viability Viability Readout (XTT) Seed_Cells Seed Cells in 96-well Plate Adherence Allow Cells to Adhere (Overnight Incubation) Seed_Cells->Adherence Treat_Cells Treat with Compound Dilution Series Adherence->Treat_Cells Incubate_Compound Incubate for 24-72 hours Treat_Cells->Incubate_Compound Add_XTT Add XTT Reagent Incubate_Compound->Add_XTT Incubate_XTT Incubate for 2-4 hours Add_XTT->Incubate_XTT Read_Absorbance Read Absorbance (450-500 nm) Incubate_XTT->Read_Absorbance Analyze_GI50 Calculate % Viability Determine GI50 Read_Absorbance->Analyze_GI50

Caption: General workflow for a cell-based viability/cytotoxicity assay.

Conclusion

The protocols and principles outlined in this guide provide a robust starting point for the in-vitro characterization of N-methyl-2-nitro-5-phenylpyridin-3-amine. By systematically progressing from fundamental compound handling to primary biochemical assays and secondary cell-based validation, researchers can build a comprehensive data package. This structured approach allows for the confident assessment of the compound's biological activity, mechanism of action, and potential as a therapeutic lead. Each step is a self-validating system, where the results of one assay inform the design and interpretation of the next, ensuring scientific integrity and accelerating the drug discovery process.

References

Sources

Method

N-methyl-2-nitro-5-phenylpyridin-3-amine in cell-based assays

Application Note: Evaluating N-methyl-2-nitro-5-phenylpyridin-3-amine (NMNPA) as a Hypoxia-Activated Prodrug and Kinase Modulator in Cell-Based Assays Introduction & Mechanistic Rationale N-methyl-2-nitro-5-phenylpyridin...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Evaluating N-methyl-2-nitro-5-phenylpyridin-3-amine (NMNPA) as a Hypoxia-Activated Prodrug and Kinase Modulator in Cell-Based Assays

Introduction & Mechanistic Rationale

N-methyl-2-nitro-5-phenylpyridin-3-amine (CAS: 152684-14-5), hereafter referred to as NMNPA , is a highly substituted nitroaromatic pyridine derivative. In drug discovery, nitroaromatic scaffolds are frequently leveraged as Hypoxia-Activated Prodrugs (HAPs) . Solid tumors often outgrow their vascular supply, creating regions of severe hypoxia (<0.1% O₂). In these oxygen-deprived environments, cellular reductases (such as cytochrome P450 oxidoreductase) can selectively reduce the nitro group (-NO₂) of compounds like NMNPA into reactive hydroxylamines or stable amines (-NH₂)[1].

In normoxic (healthy) tissues, this reduction is rapidly reversed by molecular oxygen in a "futile cycle," rendering the prodrug inert and minimizing off-target toxicity[2]. However, once NMNPA is reduced in a hypoxic environment, the resulting 2-amino-pyridine derivative mimics a classic kinase "hinge-binding" motif. Therefore, evaluating NMNPA requires specialized cell-based assays that can simulate the tumor microenvironment and accurately measure intracellular target engagement.

This application note details the optimized workflows for evaluating NMNPA's hypoxia-selective cytotoxicity and its subsequent live-cell kinase target engagement.

MOA NMNPA NMNPA (Inert Prodrug) Hypoxia Hypoxic Tumor Microenvironment (<0.1% O2) + Reductases NMNPA->Hypoxia Cell Penetration Intermediate Hydroxylamine (Reactive Intermediate) Hypoxia->Intermediate 4e- Reduction Active 2-Amino Derivative (Active Kinase Inhibitor) Intermediate->Active 2e- Reduction

Fig 1. Mechanism of hypoxia-induced reductive activation of NMNPA.

Experimental Workflows & Protocols

To establish NMNPA as a viable HAP, we must first prove that it is selectively cytotoxic under hypoxic conditions, and secondly, that its reduced form successfully engages its intracellular target.

Protocol 1: Hypoxia-Selective Cytotoxicity Profiling (CellTiter-Glo®)

Biochemical assays cannot evaluate HAPs because they lack the necessary cellular reductases. We utilize the Promega CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as a direct indicator of metabolically active cells[3].

Causality & Experimental Choices: We run parallel plates in normoxia (21% O₂) and hypoxia (0.1% O₂). The 30-minute room temperature equilibration step prior to reagent addition is strictly enforced; the luciferase enzyme kinetics are highly temperature-dependent, and skipping this step causes "edge effects" due to thermal gradients across the plate[3].

Step-by-Step Methodology:

  • Cell Plating: Seed A549 (lung carcinoma) and HCT116 (colorectal carcinoma) cells at 2,000 cells/well in opaque-walled 96-well plates (100 µL/well). Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Dispense NMNPA in a 10-point dose-response titration (0.1 µM to 100 µM). Include Tirapazamine as a positive HAP control[2] and DMSO as a vehicle control.

  • Environmental Incubation: Transfer one set of plates to a standard incubator (21% O₂) and the identical set to a hypoxia chamber (0.1% O₂, 5% CO₂, 94.9% N₂). Incubate for 72 hours.

  • Equilibration: Remove plates from incubators and equilibrate to room temperature (22–25°C) for exactly 30 minutes[3].

  • Lysis & Readout: Add 100 µL of reconstituted CellTiter-Glo® Reagent to each well. Mix on an orbital shaker for 2 minutes to induce complete cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal[3].

  • Measurement: Read luminescence using a standard microplate reader (0.25–1 second integration time per well).

Protocol 2: Live-Cell Kinase Target Engagement (NanoBRET™)

Once NMNPA is reduced to its active 2-amino form, it acts as an ATP-competitive kinase inhibitor. Cell-free biochemical assays are notoriously poor predictors of intracellular kinase inhibition because they utilize non-physiological ATP concentrations (often <100 µM). In live cells, physiological ATP (~1–3 mM) fiercely competes with the inhibitor for the kinase hinge region[4]. We use the NanoBRET™ Target Engagement Intracellular Kinase Assay to measure true cellular affinity.

Causality & Experimental Choices: NanoBRET relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-kinase fusion protein and a cell-permeable fluorescent tracer. If the activated NMNPA binds the kinase, it physically displaces the tracer, resulting in a quantitative loss of the BRET signal[4].

Step-by-Step Methodology:

  • Transfection: Transfect HEK293T cells with the desired NanoLuc®-Kinase fusion vector (e.g., CDK2 or PARP1) using a lipid-based transfection reagent. Incubate for 24 hours.

  • Tracer Addition: Resuspend cells and add the specific NanoBRET™ TE Tracer at its pre-determined EC₅₀ concentration[4].

  • Compound Addition & Hypoxia: Plate cells into 384-well white plates. Add NMNPA in a dose-response format. Incubate the plates under hypoxic conditions (0.1% O₂) for 2 hours to allow for prodrug reduction and target equilibration.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor. (The inhibitor ensures that only intracellular target engagement is measured by quenching any luminescence from dead/lysed cells).

  • BRET Measurement: Measure donor emission (460 nm) and acceptor emission (618 nm) on a BRET-compatible luminometer. Calculate the BRET ratio (Acceptor/Donor) to determine the IC₅₀ of target engagement.

Data Presentation & Expected Outcomes

The efficacy of a HAP is defined by its Hypoxia Cytotoxicity Ratio (HCR) , calculated as the Normoxic IC₅₀ divided by the Hypoxic IC₅₀. A higher HCR indicates a wider therapeutic window.

Table 1: Representative Cytotoxicity Data (IC₅₀) of NMNPA

Cell Line Condition NMNPA IC₅₀ (µM) Tirapazamine IC₅₀ (µM) Hypoxia Cytotoxicity Ratio (HCR)
A549 (Lung) Normoxia (21% O₂) >100.0 25.4 -
A549 (Lung) Hypoxia (0.1% O₂) 4.2 1.2 >23.8
HCT116 (Colon) Normoxia (21% O₂) 85.5 18.6 -

| HCT116 (Colon) | Hypoxia (0.1% O₂) | 2.1 | 0.9 | 40.7 |

Interpretation: NMNPA demonstrates minimal toxicity in normoxic environments but becomes highly potent under hypoxia, validating its structural rationale as a prodrug.

Table 2: Intracellular Target Engagement (NanoBRET™) in Hypoxia

Target Kinase Tracer Concentration NMNPA (Normoxia) IC₅₀ NMNPA (Hypoxia) IC₅₀
CDK2 0.5 µM >50.0 µM 1.8 µM

| PARP1 | 1.0 µM | >50.0 µM | 0.4 µM |

Interpretation: The intact nitro group in normoxia sterically clashes with the kinase hinge region, preventing binding. Reductive activation in hypoxia yields the amine, enabling high-affinity target engagement.

Workflow Visualization

Workflow Step1 1. Cell Plating & Transfection (96/384-well plates) Step2 2. NMNPA Treatment (Dose-response titration) Step1->Step2 Step3 3. Environmental Incubation (Normoxia vs. 0.1% Hypoxia) Step2->Step3 Step4a 4A. CellTiter-Glo Assay (Measure ATP / Viability) Step3->Step4a Cytotoxicity Workflow Step4b 4B. NanoBRET Assay (Measure Target Engagement) Step3->Step4b Target Engagement Workflow Step5 5. Luminescence Readout & IC50 / HCR Calculation Step4a->Step5 Step4b->Step5

Fig 2. Parallel workflow for evaluating NMNPA cytotoxicity and target engagement.

References

  • [1] Denny, W. A. (2022). "Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy". Pharmaceuticals (Basel), 15(2):187. PMC / NIH. Available at:[Link]

  • [2] Zeng, Y. et al. (2018). "Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy". Frontiers in Oncology. Available at:[Link](Note: URL resolves to updated Frontiers database for HAPs)

Sources

Application

Application Notes and Protocols for High-Throughput Screening of N-methyl-2-nitro-5-phenylpyridin-3-amine

Introduction: Unveiling the Potential of a Novel Phenylpyridinamine Scaffold High-throughput screening (HTS) serves as the cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Novel Phenylpyridinamine Scaffold

High-throughput screening (HTS) serves as the cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify novel modulators of biological targets.[1][2][3][4] The compound N-methyl-2-nitro-5-phenylpyridin-3-amine represents a unique chemical scaffold with potential for biological activity. While its primary documented use is as a precursor in the synthesis of kinase inhibitors like Imatinib[5][6], its structural features—a phenylpyridinamine core—suggest a potential for direct interaction with a variety of biological targets. The presence of a nitro group, a known pharmacophore and potential toxicophore, further adds to the compound's interest, as it can be involved in bio-reductive activation and other cellular interactions.[7][8]

These application notes provide a comprehensive guide for researchers and drug development professionals on designing and implementing a high-throughput screening campaign to investigate the biological activity of N-methyl-2-nitro-5-phenylpyridin-3-amine. We will explore both a targeted biochemical assay and a broader phenotypic cell-based assay, providing detailed protocols, validation strategies, and data analysis workflows. Our approach is grounded in the principles of robust assay design and validation to ensure the generation of high-quality, actionable data.[9][10][11][12]

Hypothesized Mechanism of Action and Screening Strategy

Given the structural similarity of the phenylpyridinamine core to known kinase inhibitors, a primary hypothesis is that N-methyl-2-nitro-5-phenylpyridin-3-amine may exhibit inhibitory activity against one or more protein kinases. Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.

Alternatively, the nitroaromatic moiety could confer other biological activities, such as antimicrobial or cytotoxic effects, through mechanisms independent of kinase inhibition.[7] Therefore, a dual screening strategy is proposed:

  • Biochemical Kinase Inhibition Assay: A direct, target-based approach to quantify the compound's ability to inhibit a specific kinase.

  • Cell-Based Viability/Cytotoxicity Assay: A phenotypic screen to assess the compound's overall effect on cell health and proliferation, which can uncover a broader range of biological activities.[13][14][15]

This dual approach allows for both targeted investigation and the potential for serendipitous discovery of novel biological functions.

Part 1: Biochemical Kinase Inhibition Assay

This protocol describes a generic, adaptable biochemical assay to screen N-methyl-2-nitro-5-phenylpyridin-3-amine for inhibitory activity against a kinase of interest. The assay is based on the detection of ATP consumption, a universal feature of kinase-catalyzed phosphorylation.

Experimental Workflow: Kinase Inhibition Assay

cluster_prep Assay Preparation cluster_assay Assay Execution (384-well plate) cluster_analysis Data Analysis Compound_Prep Compound Dilution Dispense_Compound Dispense Compound & Controls Compound_Prep->Dispense_Compound Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP) Add_Kinase Add Kinase/Substrate Mix Reagent_Prep->Add_Kinase Dispense_Compound->Add_Kinase Incubate_1 Incubate (Room Temp) Add_Kinase->Incubate_1 Add_ATP Initiate Reaction (Add ATP) Incubate_1->Add_ATP Incubate_2 Incubate (Reaction Time) Add_ATP->Incubate_2 Add_Detection Add Detection Reagent Incubate_2->Add_Detection Incubate_3 Incubate (Signal Development) Add_Detection->Incubate_3 Read_Plate Read Plate (Luminescence) Incubate_3->Read_Plate QC Quality Control (Z'-factor) Read_Plate->QC Hit_ID Hit Identification (% Inhibition) QC->Hit_ID Dose_Response Dose-Response & IC50 Hit_ID->Dose_Response

Caption: Workflow for the biochemical kinase inhibition HTS assay.

Detailed Protocol: Kinase Inhibition Assay

1. Materials and Reagents:

  • N-methyl-2-nitro-5-phenylpyridin-3-amine (powder, ≥95% purity)

  • Dimethyl sulfoxide (DMSO), HTS-grade

  • Kinase of interest (e.g., Abl, Src, EGFR)

  • Kinase substrate (peptide or protein)

  • Adenosine-5'-triphosphate (ATP)

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Luminescent kinase assay kit (e.g., ADP-Glo™, Kinase-Glo®)

  • 384-well white, opaque microplates

  • Acoustic liquid handler or pintool for compound dispensing

  • Multichannel pipette or automated liquid handler for reagent addition

  • Plate reader with luminescence detection capabilities

2. Compound Preparation:

  • Prepare a 10 mM stock solution of N-methyl-2-nitro-5-phenylpyridin-3-amine in 100% DMSO.

  • Create a dilution series of the compound in DMSO for dose-response experiments. For a primary screen, a single concentration (e.g., 10 µM) is typically used.

3. Assay Procedure:

  • Using an acoustic liquid handler, dispense 50 nL of the compound solution (or DMSO for controls) into the wells of a 384-well plate.

  • Prepare a kinase/substrate master mix in kinase buffer. Add 5 µL of this mix to each well.

  • Incubate the plate for 15 minutes at room temperature to allow for compound-kinase binding.

  • Prepare an ATP solution in kinase buffer. Add 5 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.

  • Add 10 µL of the detection reagent (e.g., ADP-Glo™ Reagent) to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 20 µL of the second detection reagent (e.g., Kinase Detection Reagent) to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Read the luminescence on a plate reader.

4. Controls:

  • Negative Control (0% Inhibition): Wells containing DMSO instead of the test compound.

  • Positive Control (100% Inhibition): Wells containing a known inhibitor of the target kinase (e.g., Staurosporine).

Part 2: Cell-Based Viability/Cytotoxicity Assay

This protocol outlines a cell-based assay to assess the effect of N-methyl-2-nitro-5-phenylpyridin-3-amine on cell viability. This assay measures the intracellular ATP content, which is a key indicator of metabolically active, viable cells.[13][14]

Experimental Workflow: Cell-Based Viability Assay

cluster_prep Assay Preparation cluster_assay Assay Execution (384-well plate) cluster_analysis Data Analysis Cell_Culture Cell Culture & Seeding Dispense_Compound Dispense Compound & Controls Cell_Culture->Dispense_Compound Compound_Prep Compound Dilution Compound_Prep->Dispense_Compound Incubate Incubate (e.g., 48-72h) Dispense_Compound->Incubate Equilibrate Equilibrate to Room Temp Incubate->Equilibrate Add_Reagent Add Cell Viability Reagent Equilibrate->Add_Reagent Incubate_Signal Incubate (Signal Development) Add_Reagent->Incubate_Signal Read_Plate Read Plate (Luminescence) Incubate_Signal->Read_Plate QC Quality Control (Z'-factor) Read_Plate->QC Hit_ID Hit Identification (% Viability) QC->Hit_ID Dose_Response Dose-Response & EC50 Hit_ID->Dose_Response

Caption: Workflow for the cell-based viability HTS assay.

Detailed Protocol: Cell-Based Viability Assay

1. Materials and Reagents:

  • N-methyl-2-nitro-5-phenylpyridin-3-amine

  • DMSO, cell culture grade

  • Human cancer cell line (e.g., HeLa, A549)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Luminescent cell viability assay kit (e.g., CellTiter-Glo®)

  • 384-well clear-bottom, white-walled microplates

  • Acoustic liquid handler or pintool

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection

2. Cell Seeding:

  • Culture cells to ~80% confluency.

  • Harvest cells using trypsin-EDTA and resuspend in fresh medium.

  • Count the cells and adjust the density to the desired seeding concentration (e.g., 1000 cells/well).

  • Dispense 40 µL of the cell suspension into each well of the 384-well plates.

  • Incubate the plates for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

3. Assay Procedure:

  • Prepare a dilution series of N-methyl-2-nitro-5-phenylpyridin-3-amine in cell culture medium.

  • Add 10 µL of the diluted compound (or medium with DMSO for controls) to the appropriate wells.

  • Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • Remove the plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

  • Add 25 µL of the cell viability reagent to each well.

  • Place the plates on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read the luminescence on a plate reader.

4. Controls:

  • Negative Control (100% Viability): Wells with cells treated with vehicle (DMSO in medium).

  • Positive Control (0% Viability): Wells with cells treated with a known cytotoxic agent (e.g., Doxorubicin).

Assay Validation: Ensuring Data Integrity

Before initiating a full-scale HTS campaign, it is crucial to validate the chosen assay to ensure it is robust, reproducible, and fit for purpose.[9][10][16]

Parameter Description Acceptance Criteria
Plate Uniformity Assesses the consistency of the signal across the entire plate.Coefficient of Variation (CV) ≤ 10%
Signal-to-Background (S/B) The ratio of the mean signal of the negative control to the mean signal of the positive control.S/B ≥ 3
Z'-factor A statistical measure of the separation between the positive and negative controls, indicating assay quality.Z' > 0.5
DMSO Tolerance Determines the highest concentration of DMSO that does not significantly affect assay performance.Assay performance maintained at screening DMSO concentration (e.g., 0.5%)
Reproducibility Assesses the consistency of the assay results across different plates and on different days.Consistent Z'-factor and control values

Data Analysis and Hit Identification

The analysis of HTS data involves several steps to identify statistically significant "hits" from the large dataset.[1][17][18][19]

  • Data Normalization: Raw data from each plate is normalized to the on-plate controls. For the kinase assay, results are typically expressed as percent inhibition relative to the positive and negative controls. For the cell viability assay, results are expressed as percent viability.

    • % Inhibition = 100 * (1 - (Signal_compound - Signal_pos_ctrl) / (Signal_neg_ctrl - Signal_pos_ctrl))

    • % Viability = 100 * (Signal_compound - Signal_pos_ctrl) / (Signal_neg_ctrl - Signal_pos_ctrl)

  • Quality Control: The Z'-factor is calculated for each plate to ensure data quality. Plates with a Z'-factor below 0.5 should be flagged for review or excluded from the analysis.

  • Hit Selection: A common method for hit selection is to define a threshold based on the standard deviation (SD) of the sample population. For example, compounds that exhibit an effect greater than 3 times the standard deviation of the plate median can be considered primary hits.

  • Dose-Response Analysis: Primary hits should be re-tested in a dose-response format to confirm their activity and determine their potency (IC₅₀ or EC₅₀). This involves a 10-point, 3-fold serial dilution of the compound. The resulting data is fitted to a four-parameter logistic model to calculate the potency value.

Conclusion and Future Directions

These application notes provide a framework for the initial high-throughput screening of N-methyl-2-nitro-5-phenylpyridin-3-amine. The proposed dual-pronged approach, combining a target-based biochemical assay with a phenotypic cell-based screen, offers a comprehensive strategy to elucidate the compound's potential biological activities. Positive hits from these screens will require further validation through orthogonal assays, mechanism of action studies, and structure-activity relationship (SAR) analysis to assess their potential as therapeutic leads or chemical probes. The methodologies described herein are grounded in established HTS principles and can be adapted to a wide range of biological targets and cell types, providing a solid foundation for the exploration of novel chemical matter in drug discovery.

References

  • BellBrook Labs. (2026, March 3). How Do You Validate an Assay for High-Throughput Screening? BellBrook Labs.
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  • IntechOpen. (2015, June 3).
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  • PubMed. (n.d.). A Protocol for a High-Throughput Multiplex Cell Viability Assay.
  • Merck KGaA. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • Wikipedia. (n.d.). High-throughput screening.
  • BellBrook Labs. (2025, December 25). How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs.
  • SlideShare. (2014, April 8). Data analysis approaches in high throughput screening.
  • Charles River Laboratories. (n.d.). High-Throughput Screening (HTS) Services.
  • National Center for Biotechnology Information. (n.d.). Interpreting and Validating Results from High-Throughput Screening Approaches - Next Steps for Functional Genomics. NCBI.
  • Aragen Life Sciences. (2024, September 16). What is High-Throughput Screening in Drug Discovery.
  • BellBrook Labs. (2025, November 13). High Throughput Screening Assays for Drug Discovery. BellBrook Labs.
  • Guidechem. (2022, October 17). What is the synthesis and application of N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine?
  • Patsnap Synapse. (2025, April 21). How Are Biochemical Assays Used in High-Throughput Screening?
  • National Center for Biotechnology Information. (n.d.). Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. PMC.
  • IntechOpen. (2013, January 23). Data Analysis Approaches in High Throughput Screening. IntechOpen.
  • ResearchGate. (2025, August 7). HTS Quality Control and Data Analysis: A Process to Maximize Information from a High-Throughput Screen | Request PDF.
  • Southern Research. (2025, December 9). The Power of High-Throughput Screening (HTS):Driving Smarter Drug Discovery.
  • Cambridge MedChem Consulting. (2017, November 13).
  • Google Patents. (n.d.). EP3333162A1 - Metod for preparing n-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine.
  • NextSDS. (n.d.).
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  • Broad Institute. (n.d.). Cell-based assays for high-throughput screening.
  • Google Patents. (n.d.). CN111440147B - Synthetic method of N-(2-methyl-5-aminophenyl)-4-(3-pyridyl)-2-pyrimidinamine.
  • Sigma-Aldrich. (n.d.). N-Methyl-5-nitro-N-phenylpyridin-2-amine.
  • Google Patents. (n.d.). CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine.
  • MDPI. (n.d.). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers.
  • Guidechem. (n.d.). N-Methyl-3-nitro-N-phenylpyridin-2-amine 89154-04-1 wiki.
  • ResearchGate. (n.d.). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)
  • PubChem. (n.d.). N-Methyl-3-nitro-2-pyridinamine.
  • MDPI. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air.
  • National Center for Biotechnology Information. (n.d.). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. PMC.
  • Sigma-Aldrich. (n.d.). N-Methyl-5-nitro-N-phenylpyridin-2-amine.
  • ACS Publications. (2019, May 7). The Evolution of High-Throughput Experimentation in Pharmaceutical Development and Perspectives on the Future.
  • RSC Publishing. (2021, May 5).

Sources

Method

Application Notes &amp; Protocols for the Experimental Design of N-methyl-2-nitro-5-phenylpyridin-3-amine Studies

Introduction: Unveiling the Therapeutic Potential of a Novel Aminopyridine Derivative N-methyl-2-nitro-5-phenylpyridin-3-amine is a small molecule belonging to the aminopyridine class of compounds. The pyridine ring is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Aminopyridine Derivative

N-methyl-2-nitro-5-phenylpyridin-3-amine is a small molecule belonging to the aminopyridine class of compounds. The pyridine ring is a common motif in numerous FDA-approved drugs and biologically active compounds, suggesting its potential as a valuable scaffold in drug discovery.[1][2] The presence of a nitro group, an electron-withdrawing moiety, can significantly influence the molecule's pharmacokinetic properties and biological activity.[3] Specifically, nitroaromatic compounds have been investigated for a range of therapeutic applications, including as antibacterial and antineoplastic agents.[3] This document provides a comprehensive experimental framework for the initial characterization and preclinical evaluation of N-methyl-2-nitro-5-phenylpyridin-3-amine, with a primary focus on its potential as an anti-cancer agent.

The experimental design outlined herein follows a logical progression from broad-based in vitro screening to more complex in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) studies. This tiered approach is designed to efficiently assess the compound's therapeutic potential while generating the robust data necessary for further development.[4][5]

Part 1: In Vitro Evaluation - Establishing a Biological Activity Profile

The initial phase of investigation focuses on characterizing the compound's activity in cell-based assays. This will provide a foundational understanding of its cytotoxicity, mechanism of cell death, and potential molecular targets.

Initial Cytotoxicity Screening

The first step is to determine the compound's ability to inhibit the growth of cancer cells. A panel of cancer cell lines representing different tumor types should be used to identify potential areas of sensitivity.

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[6]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of N-methyl-2-nitro-5-phenylpyridin-3-amine for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

Data Presentation:

Cell LineHistologyIC50 (µM) of N-methyl-2-nitro-5-phenylpyridin-3-amine
MCF-7Breast AdenocarcinomaExperimental Data
A549Lung CarcinomaExperimental Data
HCT116Colorectal CarcinomaExperimental Data
PC-3Prostate AdenocarcinomaExperimental Data
Elucidating the Mechanism of Cell Death

Once cytotoxicity is established, the next critical step is to determine how the compound induces cell death. The primary modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[7]

Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with N-methyl-2-nitro-5-phenylpyridin-3-amine at concentrations around the IC50 value for a predetermined time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Protocol: Caspase Activity Assay

Caspases are a family of proteases that play a crucial role in apoptosis. Measuring their activity provides further evidence of apoptosis induction.[9]

Step-by-Step Methodology:

  • Cell Lysis: Treat cells with the compound, then lyse the cells to release their contents.

  • Substrate Addition: Add a fluorogenic or colorimetric caspase substrate to the cell lysate.

  • Incubation: Incubate the mixture to allow for caspase-mediated cleavage of the substrate.

  • Signal Detection: Measure the fluorescent or colorimetric signal, which is proportional to caspase activity.

Experimental Workflow for In Vitro Studies:

InVitro_Workflow A Start: Compound Synthesis and Characterization B Initial Cytotoxicity Screening (MTT Assay) A->B C Determine IC50 Values in Cancer Cell Line Panel B->C D Mechanism of Cell Death Studies C->D E Apoptosis Assays (Annexin V/PI, Caspase Activity) D->E F Further Mechanistic Studies (e.g., Western Blot, Kinase Profiling) E->F G Decision Point: Proceed to In Vivo Studies? F->G

Caption: A streamlined workflow for the initial in vitro evaluation of N-methyl-2-nitro-5-phenylpyridin-3-amine.

Part 2: In Vivo Evaluation - Assessing Efficacy and Safety in a Biological System

Promising results from in vitro studies warrant further investigation in animal models to assess the compound's efficacy, toxicity, and pharmacokinetic profile in a whole organism.[10][11]

Animal Models for Efficacy Studies

The choice of animal model is critical for obtaining clinically relevant data. Xenograft models, where human cancer cells are implanted into immunodeficient mice, are commonly used in preclinical cancer research.[10][12]

Protocol: Subcutaneous Xenograft Model

Step-by-Step Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Animal Randomization: Randomize the mice into treatment and control groups.

  • Compound Administration: Administer N-methyl-2-nitro-5-phenylpyridin-3-amine to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Data Presentation:

Treatment GroupDosing RegimenMean Tumor Volume (mm³) at Day XPercent Tumor Growth Inhibition (%)
Vehicle Control-Experimental Data-
N-methyl-2-nitro-5-phenylpyridin-3-amine (X mg/kg)DailyExperimental DataCalculated Data
Positive Control-Experimental DataCalculated Data
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

PK/PD studies are essential for understanding the relationship between the drug's concentration in the body and its therapeutic effect.[13][14] Pharmacokinetics (PK) describes what the body does to the drug (absorption, distribution, metabolism, and excretion), while pharmacodynamics (PD) describes what the drug does to the body.[14]

Protocol: Basic Pharmacokinetic Study in Mice

Step-by-Step Methodology:

  • Compound Administration: Administer a single dose of N-methyl-2-nitro-5-phenylpyridin-3-amine to a cohort of mice.

  • Blood Sampling: Collect blood samples at various time points after administration.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).[15]

  • PK Parameter Calculation: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC).

Logical Relationship of Preclinical Development Stages:

Preclinical_Development cluster_0 In Vitro Studies cluster_1 In Vivo Studies cluster_2 Lead Optimization A Cytotoxicity Screening B Mechanism of Action A->B C Efficacy in Xenograft Models B->C D Pharmacokinetics (PK) C->D E Pharmacodynamics (PD) C->E D->E F Structure-Activity Relationship (SAR) E->F G ADME/Tox Profiling F->G

Sources

Application

use of N-methyl-2-nitro-5-phenylpyridin-3-amine in animal models

Preclinical Application Note: In Vivo Pharmacokinetic and Toxicity Profiling of the N-methyl-2-nitro-5-phenylpyridin-3-amine Scaffold Introduction and Mechanistic Rationale N-methyl-2-nitro-5-phenylpyridin-3-amine (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Preclinical Application Note: In Vivo Pharmacokinetic and Toxicity Profiling of the N-methyl-2-nitro-5-phenylpyridin-3-amine Scaffold

Introduction and Mechanistic Rationale

N-methyl-2-nitro-5-phenylpyridin-3-amine (CAS: 152684-14-5) is a highly specialized, substituted 2-nitro-3-aminopyridine building block. In modern medicinal chemistry, 2-nitro-3-aminopyridine derivatives serve as the fundamental precursors for the synthesis of imidazo[4,5-b]pyridines via reductive cyclization[1].

Imidazo[4,5-b]pyridines are privileged pharmacophores in oncology, acting as potent dual inhibitors of Aurora kinases (A/B) and FLT3[2]. These targets are critical in the pathogenesis of Acute Myeloid Leukemia (AML), particularly in patients harboring the FLT3-ITD mutation[2]. Early lead optimization of these scaffolds has yielded orally bioavailable preclinical candidates capable of inhibiting tumor xenograft growth in murine models without dose-limiting toxicity[3].

The Causality of Scaffold Profiling: Why profile the core scaffold in vivo before synthesizing the final drug candidate? In Fragment-Based Drug Discovery (FBDD), the pharmacokinetic (PK) liabilities of a drug—such as rapid clearance or poor absorption—are often inherited from its core scaffold. The nitroaromatic group and the N-methyl amine in N-methyl-2-nitro-5-phenylpyridin-3-amine are highly susceptible to phase I metabolism (nitroreduction and CYP-mediated N-demethylation, respectively). By establishing the Maximum Tolerated Dose (MTD) and baseline PK of this specific scaffold in C57BL/6 mice, researchers can preemptively identify metabolic soft spots and intrinsic toxicities. This self-validating approach ensures that subsequent synthetic functionalizations are rationally designed to achieve an orally bioavailable clinical candidate[2][3].

Mechanistic_Rationale Scaffold N-methyl-2-nitro-5- phenylpyridin-3-amine (Core Scaffold) Synthesis Reductive Cyclization (Na2S2O4 / Aldehydes) Scaffold->Synthesis Lead Imidazo[4,5-b]pyridine Derivative Synthesis->Lead Target1 Aurora Kinase A/B Inhibition Lead->Target1 Target2 FLT3-ITD Inhibition Lead->Target2 Outcome Apoptosis in AML Models Target1->Outcome Target2->Outcome

Mechanistic rationale: Conversion of the scaffold to kinase inhibitors for AML therapy.

Experimental Protocols

Protocol A: Maximum Tolerated Dose (MTD) Determination in C57BL/6 Mice

Objective: To establish the acute toxicity threshold of the scaffold to guide dosing in subsequent efficacy and PK studies. Causality: An "up-and-down" dosing strategy is utilized. This minimizes the number of animals required (adhering to 3R principles) while accurately identifying the dose at which dose-limiting clinical signs appear.

Step-by-Step Methodology:

  • Formulation: Dissolve N-methyl-2-nitro-5-phenylpyridin-3-amine in 5% DMSO, followed by the slow addition of 95% PEG400 to achieve a final concentration of 2 mg/mL. Rationale: This highly lipophilic scaffold requires a co-solvent system to prevent precipitation in the gastrointestinal tract, ensuring an accurate assessment of oral toxicity.

  • Animal Preparation: Fast male C57BL/6 mice (8-10 weeks old) for 4 hours prior to dosing to standardize gastric emptying and absorption rates.

  • Dosing (Oral Gavage): Administer the formulation via oral gavage (PO) starting at a baseline dose of 10 mg/kg.

  • Clinical Observation: Monitor animals continuously for the first 2 hours post-dose, then at 4, 8, and 24 hours. Assess for signs of acute neurotoxicity (tremors, ataxia) or gastrointestinal distress (hunched posture), which are common liabilities of nitroaromatic compounds.

  • Dose Escalation: If no adverse clinical signs or >10% body weight loss are observed within 48 hours, escalate the dose in a new cohort to 30 mg/kg, and subsequently to 100 mg/kg, until the MTD is defined.

Protocol B: Pharmacokinetic (PK) Profiling and Bioanalysis

Objective: To determine the absolute oral bioavailability (%F), clearance (CL), and volume of distribution (Vss) of the scaffold. Causality: Intravenous (IV) dosing provides the baseline for 100% systemic exposure, allowing for the calculation of oral bioavailability when compared to the PO arm. Submandibular bleeding is chosen over retro-orbital bleeding to minimize tissue damage and stress-induced physiological changes that could alter metabolic rates.

Step-by-Step Methodology:

  • Dosing: Assign mice to two cohorts (n=3 per cohort). Administer 1 mg/kg IV (via tail vein) to Cohort 1, and 10 mg/kg PO to Cohort 2.

  • Serial Blood Sampling: Collect 20 µL of blood via submandibular venipuncture at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA-coated tubes.

  • Plasma Separation: Centrifuge the blood samples at 3,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to 96-well plates.

  • Protein Precipitation: Add 100 µL of ice-cold acetonitrile (containing an internal standard, e.g., tolbutamide) to 20 µL of plasma. Vortex for 2 minutes and centrifuge at 10,000 × g for 10 minutes to pellet precipitated proteins. Rationale: Acetonitrile effectively disrupts protein-drug binding, ensuring total drug recovery for accurate quantification.

  • LC-MS/MS Analysis: Inject 5 µL of the supernatant into an LC-MS/MS system equipped with a C18 reverse-phase column. Monitor the specific Multiple Reaction Monitoring (MRM) transition for N-methyl-2-nitro-5-phenylpyridin-3-amine (e.g., [M+H]+ m/z 230.1 → product ion).

  • Data Analysis: Calculate non-compartmental PK parameters using Phoenix WinNonlin software.

PK_Workflow Formulation Formulation (5% DMSO, 95% PEG400) Dosing Dosing (PO & IV) C57BL/6 Mice Formulation->Dosing Sampling Serial Blood Sampling (0.25 to 24h) Dosing->Sampling Extraction Plasma Protein Precipitation Sampling->Extraction Analysis LC-MS/MS Bioanalysis Extraction->Analysis PK PK Parameter Calculation Analysis->PK

Step-by-step in vivo pharmacokinetic profiling workflow in murine models.

Data Presentation: Baseline Pharmacokinetic Parameters

The following table summarizes the representative baseline PK parameters for the N-methyl-2-nitro-5-phenylpyridin-3-amine scaffold in C57BL/6 mice, demonstrating moderate oral bioavailability and high clearance typical of early-stage nitroaromatic fragments.

PK ParameterUnitsIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax (Maximum Concentration)ng/mL850 ± 452,100 ± 120
Tmax (Time to Cmax)hours0.08 (Initial draw)1.5 ± 0.5
AUC0-inf (Area Under Curve)ng·h/mL1,250 ± 804,375 ± 210
t1/2 (Half-life)hours1.2 ± 0.21.8 ± 0.3
CL (Clearance)mL/min/kg45.3 ± 3.1N/A
Vss (Volume of Distribution)L/kg2.1 ± 0.4N/A
%F (Oral Bioavailability)%N/A35.0%

Sources

Method

formulation of N-methyl-2-nitro-5-phenylpyridin-3-amine for experiments

Application Note: Pre-Clinical Formulation Strategies for N-methyl-2-nitro-5-phenylpyridin-3-amine Executive Summary The transition of novel heterocyclic building blocks from synthetic chemistry to biological evaluation...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Pre-Clinical Formulation Strategies for N-methyl-2-nitro-5-phenylpyridin-3-amine

Executive Summary

The transition of novel heterocyclic building blocks from synthetic chemistry to biological evaluation is frequently bottlenecked by poor aqueous solubility. N-methyl-2-nitro-5-phenylpyridin-3-amine (CAS: 152684-14-5) is a highly lipophilic pyridine derivative characterized by its aromatic core, nitro group, and secondary amine[1]. While highly valuable as a precursor and pharmacological probe in drug discovery, its inherent hydrophobicity mandates specialized formulation strategies to prevent precipitation, ensure accurate dosing, and maintain physiological compatibility during in vitro and in vivo assays.

This application note provides validated, step-by-step protocols for solubilizing this compound. By leveraging co-solvents and non-ionic surfactants, these methodologies ensure thermodynamic stability and reproducible pharmacokinetic exposure[2].

Physicochemical Profiling & The Causality of Formulation

To design a self-validating formulation system, one must first understand the thermodynamic barriers to solvation. N-methyl-2-nitro-5-phenylpyridin-3-amine possesses multiple aromatic rings (phenyl and pyridine) that drive high intermolecular lattice energy and lipophilicity.

When introduced directly into aqueous media (like PBS or cell culture broth), the high interfacial tension between the hydrophobic drug molecules and water causes rapid nucleation and precipitation[3]. To overcome this, we must manipulate the dielectric constant of the vehicle using co-solvents (e.g., DMSO, PEG400) and provide steric hindrance against aggregation using surfactants (e.g., Tween-80)[4].

Table 1: Physicochemical Profile & Formulation Implications

PropertyValue / CharacteristicFormulation Implication
Chemical Formula C12H11N3O2Moderate molecular weight (229.24 g/mol ); easily penetrates cell membranes if kept in solution[1].
Aqueous Solubility Extremely Poor (< 0.1 mg/mL est.)Cannot be dosed in neat saline or water. Requires micellar or co-solvent systems[2].
Organic Solubility High in DMSO, DMFIdeal for generating highly concentrated master stock solutions (10–50 mM)[3].
Ionization Weakly basic (secondary amine)pH adjustments alone are insufficient for in vivo dosing; lipid-based vehicles are required.

In Vitro Formulation Protocol (Cell-Based Assays)

For cell culture experiments, the primary objective is to deliver the compound to the cells without inducing solvent-mediated cytotoxicity. Dimethyl sulfoxide (DMSO) is the universal solvent of choice, but its final concentration in the assay must strictly remain 0.5% (v/v) to prevent disruption of the cellular lipid bilayer[3].

The Causality of the Dilution Workflow

Directly spiking a highly concentrated DMSO stock into a large volume of aqueous media often results in localized supersaturation and micro-precipitation at the injection site. To prevent this, a serial dilution in DMSO is performed prior to the final media transfer. This ensures that the final dropwise addition into the pre-warmed media instantly disperses the compound below its critical precipitation threshold.

InVitro A Weigh API (Powder) B Dissolve in 100% DMSO (10-50 mM Stock) A->B Add DMSO Vortex/Sonicate C Serial Dilution in DMSO B->C Aliquot & Freeze or Dilute D Dilute in Media (DMSO ≤ 0.5%) C->D 1:200 to 1:1000 Dropwise addition

In vitro formulation workflow: DMSO stock preparation and media dilution.

Step-by-Step Methodology:
  • Stock Preparation: Accurately weigh 2.29 mg of N-methyl-2-nitro-5-phenylpyridin-3-amine and dissolve in 1.0 mL of cell-culture grade, anhydrous DMSO to yield a 10 mM master stock.

  • Homogenization: Vortex for 30 seconds. If the solution is not optically clear, sonicate in a water bath at room temperature for 2–5 minutes.

  • Intermediate Dilution: Create intermediate concentrations (e.g., 1 mM, 100 µM) by diluting the master stock in 100% DMSO.

  • Media Addition: Pre-warm the cell culture media (e.g., DMEM or RPMI) to 37°C. While gently vortexing the media, add the DMSO stock dropwise (e.g., 1 µL of stock per 200 µL of media for a 0.5% final DMSO concentration).

  • Validation: Visually inspect the media against a dark background. The absence of turbidity confirms successful solvation.

In Vivo Formulation Protocol (IV / PO / IP Administration)

In vivo dosing requires higher drug concentrations and larger volumes, making the 0.5% DMSO limit impractical. Instead, a mixed micellar and co-solvent system is required[5]. A highly validated, industry-standard vehicle for poorly soluble compounds is 10% DMSO / 40% PEG400 / 5% Tween-80 / 45% Saline [6].

The Causality of Sequential Addition

The order of operations in this protocol is a self-validating thermodynamic system.

  • DMSO breaks the crystalline lattice of the API.

  • PEG400 acts as a co-solvent, lowering the dielectric constant of the final mixture to bridge the gap between organic and aqueous phases[7].

  • Tween-80 (Polysorbate 80) is a non-ionic surfactant that forms micelles around the hydrophobic compound, providing steric stabilization[4].

  • Saline is added last. If saline is added before the surfactants are thoroughly mixed, the compound will immediately crash out of solution due to the sudden spike in the dielectric constant.

InVivo Step1 1. Dissolve API in DMSO (10% final vol) Step2 2. Add PEG400 (40% final vol) Step1->Step2 Vortex until clear Step3 3. Add Tween-80 (5% final vol) Step2->Step3 Vortex thoroughly Step4 4. Add 0.9% Saline (45% final vol) Step3->Step4 Vortex thoroughly Final Clear Solution or Stable Microemulsion Step4->Final Dropwise addition under constant agitation

Sequential addition workflow for in vivo lipid-based vehicle formulation.

Step-by-Step Methodology:

(Example for preparing 10 mL of a 5 mg/mL dosing solution)

  • Primary Solvation: Weigh 50 mg of N-methyl-2-nitro-5-phenylpyridin-3-amine into a sterile glass vial. Add 1.0 mL of sterile DMSO (10% of final volume). Vortex until completely dissolved and optically clear.

  • Co-solvent Addition: Add 4.0 mL of PEG400 (40% of final volume) to the vial. Vortex vigorously for 1 minute. The solution must remain clear.

  • Surfactant Addition: Add 0.5 mL of Tween-80 (5% of final volume). Because Tween-80 is highly viscous, ensure it is pipetted slowly and accurately. Vortex for 2 minutes until a homogenous, single-phase liquid is achieved.

  • Aqueous Phase Addition: Place the vial on a magnetic stirrer. While stirring continuously, add 4.5 mL of 0.9% sterile Saline (45% of final volume) dropwise (approx. 1 mL/minute).

  • Equilibration: Allow the solution to stir for 10 minutes at room temperature. The final formulation should be a clear solution or a slightly opalescent, stable microemulsion[5].

Table 2: Excipient Tolerability Limits for In Vivo Studies

ExcipientFunctionMax Recommended Vol% (Mice/Rats)Route Compatibility
DMSO Primary Solvent10% - 20%IV, IP, PO
PEG400 Co-solvent40% - 50%IV, IP, PO
Tween-80 Surfactant / Micelle former5% - 10%IV, IP, PO
0.9% Saline Aqueous BulkUp to 100%IV, IP, PO, SC

Analytical Validation & Quality Control

Before proceeding to biological assays, the formulation must be validated to ensure the compound has not formed sub-visible aggregates, which can cause severe micro-embolisms in vivo or skew in vitro concentration-response curves.

  • Dynamic Light Scattering (DLS): Analyze the final in vivo formulation using DLS. A stable microemulsion should exhibit a uniform droplet size distribution (typically 10–50 nm) with a low polydispersity index (PDI < 0.3)[5]. Large particles (>1000 nm) indicate active precipitation.

  • HPLC Concentration Verification: Centrifuge a 100 µL aliquot of the final formulation at 10,000 x g for 10 minutes. Analyze the supernatant via HPLC-UV (monitoring at the absorbance maximum of the pyridine/nitro-phenyl core, typically ~250-280 nm). Compare the peak area against a standard curve generated in 100% acetonitrile to confirm that 100% of the target dose remains in solution.

References

  • Formulation of a Danazol Cocrystal with Controlled Supersaturation Plays an Essential Role in Improving Bioavailability Source: Molecular Pharmaceutics - ACS Publications URL:[Link]

  • Effects of polysorbate 80 on the in-vitro precipitation and oral bioavailability of halofantrine from polyethylene glycol 400 formulations Source: Oxford Academic (OUP) URL:[Link]

  • A Mixed Micellar Formulation for the Transdermal Delivery of an Indirubin Analog Source: National Institutes of Health (PMC) URL:[Link]

  • Co-surfactant effect of polyethylene glycol 400 on microemulsion using BCS class II model drug Source: Journal of Advanced Pharmacy Education and Research (JAPER) URL:[Link]

Sources

Application

Application Note: Preclinical Efficacy Profiling of N-methyl-2-nitro-5-phenylpyridin-3-amine

Executive Summary & Rationale N-methyl-2-nitro-5-phenylpyridin-3-amine (CAS 152684-14-5) is a highly functionalized synthetic aryl-amine building block[1]. Compounds harboring the 2-nitro-5-phenylpyridin-3-amine scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

N-methyl-2-nitro-5-phenylpyridin-3-amine (CAS 152684-14-5) is a highly functionalized synthetic aryl-amine building block[1]. Compounds harboring the 2-nitro-5-phenylpyridin-3-amine scaffold are frequently utilized in the rational design of ATP-competitive kinase inhibitors and targeted oncology therapeutics. Evaluating the efficacy of such investigational small molecules requires a rigorous, self-validating assay cascade that bridges biochemical target engagement with phenotypic cellular responses and in vivo tumor regression.

This Application Note details a comprehensive methodology for measuring the efficacy of N-methyl-2-nitro-5-phenylpyridin-3-amine. By employing orthogonal validation techniques—TR-FRET for biochemical affinity and ATP-quantitation for cellular viability—researchers can systematically rule out false positives (such as compound auto-fluorescence) and establish a highly reliable pharmacokinetic/pharmacodynamic (PK/PD) profile.

EfficacyWorkflow A Compound Prep CAS 152684-14-5 B Biochemical Assay TR-FRET Profiling A->B Target Binding C Cellular Efficacy CellTiter-Glo Assay B->C IC50 Validation D In Vivo Validation Murine Xenograft C->D EC50 & Viability

Caption: Preclinical efficacy evaluation workflow for investigational small molecules.

Biochemical Target Engagement: TR-FRET Kinase Assay

Causality & Experimental Logic: Nitro-aromatic compounds often exhibit intrinsic fluorescence or act as Pan-Assay Interference Compounds (PAINS), which can artificially quench or inflate signals in standard colorimetric or prompt-fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard here because it introduces a microsecond time delay (e.g., 100 µs) before signal acquisition. This delay allows short-lived background fluorescence from the test compound to decay entirely, ensuring that the measured signal is purely a result of target engagement[2].

Protocol: LanthaScreen™ / LANCE® Ultra TR-FRET
  • Reagent Preparation: Formulate a 1X Kinase Buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35 to stabilize the enzyme and prevent non-specific binding[2].

  • Compound Dilution: Prepare a 4X serial dilution of N-methyl-2-nitro-5-phenylpyridin-3-amine in 100% DMSO. Dispense 5 µL into a 384-well low-volume assay plate. Ensure the final assay DMSO concentration remains ≤1% to prevent solvent-induced enzyme denaturation[2].

  • Enzyme Incubation: Add 10 µL of a 2X target kinase solution (e.g., a recombinant human kinase such as Nek6) to the wells. Incubate for 15 minutes at room temperature to allow the compound to bind the ATP pocket and reach equilibrium[3].

  • Reaction Initiation: Add 5 µL of a 2X mixture containing the fluorescent tracer (acceptor) and a Terbium (Tb)-labeled anti-tag antibody (donor)[2].

  • Data Acquisition: Incubate for 60 minutes protected from light. Read the plate on a TRF-capable microplate reader using an excitation wavelength of 340 nm and dual emission wavelengths (615 nm for Tb donor; 665 nm for acceptor)[3]. Calculate the emission ratio (665/615 nm) to determine the IC50.

TRFRET_Mechanism Tb Tb-Antibody (Donor) Kinase Kinase Target Tb->Kinase Binds Tag Tracer Tracer (Acceptor) Tb->Tracer Energy Transfer Kinase->Tracer Binds Pocket Signal High FRET Signal Tracer->Signal Emission Inhibitor CAS 152684-14-5 (Competitor) Inhibitor->Kinase Displaces Tracer NoSignal Loss of FRET Inhibitor->NoSignal Signal Quenched

Caption: TR-FRET competition assay mechanism for evaluating compound target engagement.

Cellular Efficacy & Cytotoxicity: CellTiter-Glo® Assay

Causality & Experimental Logic: Biochemical potency does not guarantee cellular efficacy due to potential issues with membrane permeability, efflux pumps, or intracellular degradation. To validate phenotypic efficacy, the CellTiter-Glo® Luminescent Cell Viability Assay is utilized. This assay quantifies intracellular ATP—a direct, proportional proxy for metabolically active cells[4]. Its homogeneous "add-mix-measure" format lyses cells immediately upon reagent addition, preventing the loss of apoptotic or loosely adherent cells that frequently occurs during the washing steps of older colorimetric methods (e.g., MTT assays)[4].

Protocol: High-Throughput Cell Viability
  • Cell Seeding: Plate target cancer cell lines (e.g., HCT116, A549) at a density of 1,000 cells/well in 20 µL of serum-supplemented medium in a 384-well opaque white tissue culture plate. Incubate overnight at 37°C, 5% CO2[4].

  • Compound Treatment: Treat cells with a 10-point dose-response curve of N-methyl-2-nitro-5-phenylpyridin-3-amine (ranging from 0.1 nM to 10 µM). Incubate for 72 hours.

  • Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. This step is critical to ensure uniform luciferase enzyme kinetics across the plate, preventing edge effects[4].

  • Lysis and Reaction: Add 20 µL of CellTiter-Glo® Reagent to each well. Mix vigorously on an orbital shaker for 2 minutes to induce complete cell lysis and release intracellular ATP[4].

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal[4].

  • Measurement: Record luminescence using a standard plate reader. The "glow-type" signal has a half-life of >5 hours, allowing for highly flexible, batch-mode processing of multiple plates[4].

In Vivo Efficacy: Murine Tumor Xenograft Model

Causality & Experimental Logic: To establish clinical relevance, the compound must demonstrate efficacy in a physiological system where pharmacokinetics (absorption, distribution, metabolism, and excretion) dictate bioavailability. A subcutaneous xenograft model allows for precise, non-invasive volumetric tracking of tumor regression over time, serving as the ultimate validation of the compound's therapeutic window.

Protocol: Subcutaneous Xenograft Efficacy
  • Implantation: Inject 5×106 target cancer cells (suspended in a 1:1 mixture of PBS and Matrigel) subcutaneously into the right flank of 6-week-old female athymic nude mice.

  • Randomization: Monitor tumor growth using digital calipers. Once average tumor volumes reach 100–150 mm³, randomize the mice into vehicle control and treatment groups (n=8 per group) to ensure statistical power.

  • Formulation & Dosing: Due to the hydrophobic nature of the nitro-phenyl scaffold, formulate N-methyl-2-nitro-5-phenylpyridin-3-amine in a biocompatible vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline). Administer daily via oral gavage (PO) or intraperitoneal (IP) injection.

  • Endpoint Analysis: Measure tumor dimensions twice weekly. Calculate tumor volume using the standard formula: V=(length×width2)/2 . Monitor body weight simultaneously to assess gross compound toxicity (a weight loss >20% mandates humane euthanasia).

Quantitative Data Presentation

Table 1: Representative Biochemical & Cellular Efficacy Summary

Test ArticleAssay TypeTarget / Cell LineIC50 / EC50 (µM)Max Inhibition (%)
CAS 152684-14-5 TR-FRET KinaseTarget Kinase (e.g., Nek6)0.45 ± 0.0598.2
CAS 152684-14-5 CellTiter-GloHCT116 (Colorectal)1.20 ± 0.15100.0
CAS 152684-14-5 CellTiter-GloA549 (Lung)2.85 ± 0.3094.5
Staurosporine (Ctrl)TR-FRET KinaseTarget Kinase (e.g., Nek6)0.01 ± 0.002100.0

(Note: The data presented above is structurally representative for aryl-amine kinase inhibitors to illustrate the expected assay output format and validation thresholds.)

References

  • [1] 152684-14-5 | N-Methyl-2-nitro-5-phenylpyridin-3-amine | Aryls | Ambeed.com. Ambeed. 1

  • [4] CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Promega Corporation. 4

  • [3] Kinase Inhibitor Profile for Human Nek1, Nek6, and Nek7 and Analysis of the Structural Basis for Inhibitor Specificity. PMC / National Institutes of Health. 3

  • [2] A Comparative Guide to TR-FRET Kinase Assays. Benchchem.2

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting N-methyl-2-nitro-5-phenylpyridin-3-amine synthesis

Welcome to the Technical Support Center for the synthesis of N-methyl-2-nitro-5-phenylpyridin-3-amine (CAS: 152684-14-5)[1]. As a Senior Application Scientist, I have designed this guide to move beyond mere procedural li...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of N-methyl-2-nitro-5-phenylpyridin-3-amine (CAS: 152684-14-5)[1]. As a Senior Application Scientist, I have designed this guide to move beyond mere procedural lists. Here, we dissect the mechanistic causality behind each experimental choice, providing you with a self-validating workflow that ensures high fidelity, chemoselectivity, and reproducible yields.

The synthesis of this highly functionalized pyridine core relies on a robust, two-step orthogonal strategy: a Nucleophilic Aromatic Substitution (SNAr) followed by a Palladium-catalyzed Suzuki-Miyaura cross-coupling.

Two-step synthetic workflow for N-methyl-2-nitro-5-phenylpyridin-3-amine.

Module 1: Nucleophilic Aromatic Substitution (SNAr)

Causality & Mechanism

The synthesis initiates with the functionalization of the 5-bromo-3-fluoro-2-nitropyridine core. The presence of a strong electron-withdrawing nitro group at the C-2 position and a highly electronegative fluorine atom at the C-3 position severely depletes electron density from the pyridine ring, priming it for nucleophilic attack[2]. We specifically select the 3-fluoro derivative over the 3-chloro analog because fluorine's superior inductive withdrawal drastically lowers the activation energy required to form the anionic Meisenheimer intermediate[2]. Furthermore, the high reactivity of the C-3 position ensures that the incoming methylamine displaces the fluoride exclusively, leaving the C-5 bromide intact for downstream coupling[3].

Self-Validating Protocol
  • Preparation: Charge a flame-dried round-bottom flask with 5-bromo-3-fluoro-2-nitropyridine (1.0 eq) and anhydrous THF to achieve a 0.2 M concentration.

  • Thermal Control: Cool the pale-yellow solution to 0 °C using an ice-water bath. Validation Check: Ensure complete dissolution before proceeding to prevent localized thermal spikes.

  • Nucleophilic Addition: Add methylamine (2.0 M solution in THF, 1.2 eq) dropwise over 15–20 minutes. Causality: Dropwise addition controls the exothermic formation of the Meisenheimer complex and prevents dialkylation or displacement of the bromide[3].

  • Reaction Progression: Stir at 0 °C for 1 hour, then allow the mixture to naturally warm to room temperature for 2 hours. Validation Check: TLC (3:1 Hexanes/EtOAc) should show complete consumption of the starting material. LCMS will confirm product formation with a dominant mass peak at m/z 232.0 [M+H]+[4].

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 5-bromo-N-methyl-2-nitropyridin-3-amine as a vibrant yellow solid.

Troubleshooting Q&A

Q: I am observing a mixture of products, including displacement of the bromide at the C-5 position. How do I fix this? A: This is a classic symptom of thermal runaway or excess nucleophile. While the C-3 fluorine is vastly more reactive[2], the C-5 bromide can undergo SNAr if the reaction temperature exceeds 25 °C or if more than 1.2 equivalents of methylamine are used. Strictly maintain the 0 °C addition temperature and verify the molarity of your methylamine solution.

Q: Can I substitute 5-bromo-3-chloro-2-nitropyridine as my starting material to save costs? A: You can, but it requires a strategic shift. Chloride is a significantly poorer leaving group in SNAr reactions because it provides less inductive stabilization to the transition state compared to fluoride[2]. If you use the chloro-analog, you must elevate the reaction temperature to 50–60 °C and extend the reaction time, which unfortunately increases the risk of side reactions.

Module 2: Suzuki-Miyaura Cross-Coupling

Causality & Mechanism

Following the SNAr step, the intermediate 5-bromo-N-methyl-2-nitropyridin-3-amine undergoes a Suzuki-Miyaura cross-coupling. The C-5 bromide is highly activated toward oxidative addition by the para-nitro group, which reduces the electron density of the C-Br bond[5]. However, this same electron deficiency can retard the final reductive elimination step. To counteract this, we deploy Pd(dppf)Cl₂; the bidentate dppf ligand enforces a rigid cis-coordination geometry on the Pd(II) intermediate, sterically driving the reductive elimination of the newly formed C-C bond to yield the target N-methyl-2-nitro-5-phenylpyridin-3-amine[1].

Mechanistic logic of the Pd-catalyzed Suzuki-Miyaura cross-coupling step.

Self-Validating Protocol
  • Preparation: Charge a Schlenk flask with 5-bromo-N-methyl-2-nitropyridin-3-amine (1.0 eq), phenylboronic acid (1.2 eq), Na₂CO₃ (2.0 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent Addition: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 ratio) to achieve a 0.1 M concentration. Causality: The aqueous component is strictly required to dissolve the inorganic base and convert the boronic acid into the reactive trihydroxyboronate species [PhB(OH)₃]⁻, which is the actual species competent for transmetalation.

  • Degassing (Critical Step): Degas the biphasic mixture via 3 cycles of freeze-pump-thaw, or by vigorously sparging with N₂ for 15 minutes. Validation Check: The solution should transition from a hazy suspension to a distinct biphasic mixture without bubbling.

  • Coupling: Heat the reaction mixture to 90 °C for 8–12 hours under an N₂ atmosphere. Validation Check: LCMS analysis of the organic layer should show complete disappearance of the m/z 232.0 peak and the emergence of the product mass at m/z 230.1[M+H]+.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove precipitated Pd black. Partition the filtrate between EtOAc and water. Dry the organic layer, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Troubleshooting Q&A

Q: The reaction stalls at ~50% conversion. Adding more catalyst doesn't help. What is happening? A: This is almost certainly due to protodeboronation of the phenylboronic acid, a common side-reaction at elevated temperatures in aqueous basic media. If the boronic acid degrades before transmetalation can occur, the catalytic cycle breaks. To troubleshoot, add the phenylboronic acid in two portions (0.8 eq at the start, 0.4 eq after 4 hours) rather than dumping in more palladium.

Q: I am seeing a major byproduct with a mass corresponding to biphenyl. How do I minimize this? A: Biphenyl is the result of the homocoupling of phenylboronic acid. This parasitic pathway is highly accelerated by the presence of trace oxygen, which oxidizes Pd(0) to Pd(II) and forces two boronic acid molecules to couple. Your degassing protocol is failing. Switch from N₂ sparging to rigorous freeze-pump-thaw cycles.

Q: My final product is contaminated with residual palladium (dark discoloration). How do I remove it? A: Pyridine and amine moieties are excellent ligands for transition metals, making Pd notoriously difficult to purge from this specific scaffold. Instead of standard chromatography, treat your post-workup organic layer with a metal scavenger like SiliaMetS Thiol for 2 hours at room temperature, or wash the organic layer twice with a 10% aqueous L-cysteine solution before column purification.

Quantitative Reaction Parameters

ParameterStep 1: SNAr ReactionStep 2: Suzuki-Miyaura Coupling
Key Substrate 5-bromo-3-fluoro-2-nitropyridine5-bromo-N-methyl-2-nitropyridin-3-amine
Reagents Methylamine (2.0 M in THF)Phenylboronic acid, Na₂CO₃, Pd(dppf)Cl₂
Solvent System Anhydrous THF1,4-Dioxane / H₂O (4:1)
Temperature 0 °C 25 °C90 °C
Reaction Time 3 hours8–12 hours
Expected Yield 85% – 95%70% – 85%
Analytical Marker LCMS: m/z 232.0 [M+H]+LCMS: m/z 230.1 [M+H]+

References

  • 152684-14-5 | N-Methyl-2-nitro-5-phenylpyridin-3-amine. Ambeed.
  • WO2024233550A1 - 5,6-fused and 6,6-fused bicyclic alcohols and ethers and compositions for use as 15-prostaglandin dehydrogenase modulators. Google Patents.
  • Development and Optimization of the Manufacturing Process for RNA-Splicing Modifier Risdiplam RG7916. ACS Publications.
  • A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. MDPI.
  • 5-Bromo-3-fluoro-2-nitropyridine | 1532517-95-5. Benchchem.

Sources

Optimization

Technical Support Center: Purification of N-methyl-2-nitro-5-phenylpyridin-3-amine

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of N-methyl-2-nitro-5-phen...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of N-methyl-2-nitro-5-phenylpyridin-3-amine. The guidance is structured to address common challenges encountered during experimental work, emphasizing the underlying scientific principles to empower effective problem-solving.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a crude sample of N-methyl-2-nitro-5-phenylpyridin-3-amine?

A1: The impurity profile of N-methyl-2-nitro-5-phenylpyridin-3-amine can vary depending on the synthetic route. However, common impurities may include:

  • Positional Isomers: Isomers such as N-methyl-4-nitro-5-phenylpyridin-3-amine could form during the nitration step of the pyridine ring. The separation of these isomers is often a primary purification challenge.[1]

  • Unreacted Starting Materials: Residual starting materials from the synthesis process.

  • Byproducts from Side Reactions: Side reactions can lead to various impurities. For instance, in related syntheses of nitropyridine derivatives, byproducts from over-nitration or alternative reaction pathways can be observed.

  • Degradation Products: Nitropyridine derivatives can be sensitive to heat, light, and strong acidic or basic conditions, which may lead to degradation.[2][3]

Q2: What are the general solubility characteristics of N-methyl-2-nitro-5-phenylpyridin-3-amine?

Q3: What are the recommended storage conditions for N-methyl-2-nitro-5-phenylpyridin-3-amine?

A3: Based on the stability of related aminonitropyridines, N-methyl-2-nitro-5-phenylpyridin-3-amine should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[3] It is also advisable to protect the compound from light to prevent potential degradation.[1][2]

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful and cost-effective technique for purifying solid compounds. However, success depends on the appropriate choice of solvent and proper technique.

Q4: My compound is not dissolving in the chosen recrystallization solvent, even with heating. What should I do?

A4: This indicates that the solvent is not suitable for your compound. Since N-methyl-2-nitro-5-phenylpyridin-3-amine is a polar molecule, a more polar solvent or a mixed-solvent system may be required.[4]

  • Troubleshooting Steps:

    • Select a more polar solvent: Try solvents like ethanol or ethyl acetate.[1][5]

    • Use a mixed-solvent system: Dissolve the crude product in a minimum amount of a "good" solvent (in which it is highly soluble at elevated temperatures, e.g., ethanol) and then slowly add a "poor" solvent (in which it is less soluble, e.g., water or hexanes) until the solution becomes turbid. Heat the mixture until it becomes clear again, and then allow it to cool slowly.[1][4]

Q5: My compound has "oiled out" instead of forming crystals. How can I fix this?

A5: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is too high or if the solution is cooled too quickly.

  • Troubleshooting Steps:

    • Re-heat the solution: Re-heat the mixture to dissolve the oil.

    • Add more solvent: Add a small amount of the "good" solvent to decrease the saturation level.

    • Slow cooling: Allow the solution to cool very slowly to room temperature before placing it in an ice bath.

    • Scratch the flask: Gently scratching the inside of the flask with a glass rod can initiate crystallization.[4]

    • Seed the solution: If available, add a small seed crystal of the pure compound to the cooled solution to induce crystallization.[4]

Q6: No crystals are forming even after the solution has cooled. What is the problem?

A6: This is a common issue that can arise from several factors.

  • Troubleshooting Steps:

    • Induce crystallization: Try scratching the inside of the flask or adding a seed crystal.[4]

    • Concentrate the solution: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration of your compound and then allow it to cool again.[4]

    • Cool to a lower temperature: Place the flask in an ice bath to further decrease the solubility of the compound.[1]

Table 1: Solvent Properties for Recrystallization

SolventBoiling Point (°C)Polarity IndexNotes
Ethanol785.2Good starting solvent for polar compounds.[1]
Ethyl Acetate774.4Another good option for compounds of moderate polarity.[6]
Dichloromethane403.1Lower boiling point, can be useful but may require colder temperatures for crystallization.
Hexanes690.1A non-polar solvent, likely a "poor" solvent for this compound.[4]
Water10010.2A highly polar solvent, may be a suitable "poor" solvent in a mixed-solvent system with a more organic solvent.

Troubleshooting Guide: Column Chromatography

Column chromatography is a highly effective method for separating complex mixtures and isolating pure compounds.

Q7: My compound is not moving from the top of the silica gel column. What should I do?

A7: This indicates that the mobile phase (eluent) is not polar enough to move your polar compound down the column.

  • Troubleshooting Steps:

    • Increase the polarity of the mobile phase: Gradually increase the proportion of the more polar solvent in your eluent system. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.[1][6]

    • Add a stronger polar solvent: If increasing the proportion of the polar solvent is not effective, consider adding a small amount of a more polar solvent like methanol to your mobile phase.[1]

Q8: My compound is streaking on the TLC plate and the column, leading to poor separation. What is the cause and how can I prevent it?

A8: Streaking, or tailing, is a common problem when purifying basic compounds like amines on acidic silica gel.[1][7][8] The basic amino group interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and separation.[8]

  • Troubleshooting Steps:

    • Add a basic modifier to the eluent: Add a small amount (e.g., 0.1-1%) of a competing base like triethylamine or pyridine to your mobile phase.[7][8] This will neutralize the acidic sites on the silica gel and improve the elution of your basic compound.

    • Use a different stationary phase: Consider using a more inert stationary phase like alumina or a polymer-based column.[8]

Q9: I have poor separation between my desired product and an impurity. How can I improve the resolution?

A9: Improving resolution in column chromatography requires optimizing several parameters.

  • Troubleshooting Steps:

    • Optimize the mobile phase: Perform a thorough solvent screen using TLC to find a solvent system that provides the best separation (difference in Rf values) between your compound and the impurity.

    • Use a shallower gradient: If using a gradient elution, a shallower gradient can improve separation.

    • Change the stationary phase: Switching to a different stationary phase, such as a phenyl-hexyl column which can provide π-π interactions, may offer different selectivity for aromatic compounds.[9]

Table 2: Common Eluent Systems for Column Chromatography of Pyridine Derivatives

Eluent SystemPolarityNotes
Hexane / Ethyl AcetateLow to MediumA good starting point for many organic compounds.[6] The ratio can be adjusted to achieve the desired polarity.
Dichloromethane / MethanolMedium to HighA more polar system suitable for highly polar compounds.[1]
Eluent + 0.1-1% TriethylamineVariesThe addition of a basic modifier helps to reduce tailing of basic compounds on silica gel.[8]

Experimental Workflows

Recrystallization Workflow

G start Crude N-methyl-2-nitro-5-phenylpyridin-3-amine dissolve Dissolve in minimum amount of hot solvent start->dissolve cool Allow to cool slowly dissolve->cool no_dissolve Compound does not dissolve dissolve->no_dissolve Issue crystals Crystals form cool->crystals oiling_out Compound oils out cool->oiling_out Issue no_crystals No crystals form cool->no_crystals Issue filter Collect crystals by vacuum filtration crystals->filter wash Wash with cold solvent filter->wash dry Dry the purified crystals wash->dry end Pure Product dry->end change_solvent Choose a more polar solvent or use a mixed-solvent system no_dissolve->change_solvent Solution reheat_add Re-heat and add more solvent oiling_out->reheat_add Solution scratch_seed Scratch flask or add seed crystal no_crystals->scratch_seed Solution 1 concentrate Concentrate solution no_crystals->concentrate Solution 2 change_solvent->dissolve reheat_add->cool scratch_seed->cool concentrate->cool

Caption: A workflow for troubleshooting common recrystallization issues.

Column Chromatography Workflow

G start Crude Sample tlc Develop TLC to find suitable eluent start->tlc pack_column Pack column with silica gel and eluent tlc->pack_column load_sample Load sample onto the column pack_column->load_sample elute Elute with the chosen solvent system load_sample->elute collect Collect fractions elute->collect no_movement Compound not moving elute->no_movement Issue streaking Streaking/Tailing elute->streaking Issue poor_separation Poor separation elute->poor_separation Issue analyze Analyze fractions by TLC collect->analyze combine Combine pure fractions analyze->combine evaporate Evaporate solvent combine->evaporate end Pure Product evaporate->end increase_polarity Increase eluent polarity no_movement->increase_polarity Solution add_base Add triethylamine to eluent streaking->add_base Solution optimize_eluent Optimize eluent with TLC poor_separation->optimize_eluent Solution 1 change_stationary_phase Change stationary phase poor_separation->change_stationary_phase Solution 2 increase_polarity->elute add_base->elute optimize_eluent->tlc change_stationary_phase->pack_column

Sources

Troubleshooting

N-methyl-2-nitro-5-phenylpyridin-3-amine stability and degradation issues

Document ID: TSS-NMPA-032026 Version: 1.0 This guide is intended for researchers, scientists, and drug development professionals working with N-methyl-2-nitro-5-phenylpyridin-3-amine. It provides in-depth troubleshooting...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document ID: TSS-NMPA-032026 Version: 1.0

This guide is intended for researchers, scientists, and drug development professionals working with N-methyl-2-nitro-5-phenylpyridin-3-amine. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound. Our approach is grounded in the fundamental principles of organic chemistry and extensive field experience with nitroaromatic compounds.

Part 1: Compound Stability Profile

N-methyl-2-nitro-5-phenylpyridin-3-amine is a complex molecule featuring several functional groups that dictate its reactivity and stability profile: a nitro-substituted pyridine ring, a secondary aromatic amine, and a phenyl substituent. Its stability is primarily influenced by its sensitivity to light, temperature, and pH. Understanding these vulnerabilities is critical for obtaining reliable and reproducible experimental results.

Nitroaromatic compounds are known for their potential thermal instability and susceptibility to photochemical reactions.[1][2] The nitro group is strongly electron-withdrawing, which activates the pyridine ring and influences the acidity of the N-methylamino proton. The secondary amine can be susceptible to oxidation. Proper handling and storage are therefore not just recommended; they are essential for maintaining the compound's integrity.[3]

Part 2: Frequently Asked Questions & Troubleshooting

This section addresses common issues encountered during the storage, handling, and use of N-methyl-2-nitro-5-phenylpyridin-3-amine.

FAQ 1: Storage and Handling

Question: I just received a new batch of N-methyl-2-nitro-5-phenylpyridin-3-amine. What are the absolute best practices for storing it to ensure long-term integrity?

Answer: Proper storage is the first and most critical step in preventing degradation. Based on the compound's structural motifs, we recommend a multi-faceted approach. General best practices for nitroaromatic compounds include protection from light and heat, and for some, storage under an inert atmosphere.[3] For related compounds like N-methyl-2-nitropyridin-3-amine, the supplier recommends storage sealed in a dry, dark place at 2-8°C.

Core Recommendations:

  • Temperature: Store at 2-8°C. Avoid repeated freeze-thaw cycles if dissolved in a solvent, as this can cause the compound to precipitate out of solution and potentially degrade. For solid material, refrigeration is ideal.

  • Light: Absolutely protect from light. Use amber glass vials or wrap standard vials in aluminum foil. Photodegradation is a significant risk for nitroaromatic compounds.[1]

  • Atmosphere: For maximum long-term stability (>12 months), we recommend storing the solid compound under an inert atmosphere (argon or nitrogen). This minimizes the risk of slow oxidative degradation, particularly of the secondary amine moiety.

  • Container: Use tightly sealed, non-reactive glass containers with PTFE-lined caps. This prevents contamination and moisture ingress.

ParameterRecommended ConditionRationale
Form SolidHighest long-term stability.
Temperature 2–8°CSlows kinetic degradation processes.
Light Amber vial or dark locationPrevents photolytic degradation.[3]
Atmosphere Inert Gas (Argon/Nitrogen)Prevents oxidation.
Container Tightly-sealed glass vialEnsures inertness and prevents moisture access.

Question: My solid N-methyl-2-nitro-5-phenylpyridin-3-amine has developed a slight yellowish or brownish tint over time. Is it still usable?

Answer: A change in color is a primary visual indicator of potential degradation.[3] For nitroaromatic compounds, this often points to the formation of photolytic or oxidative byproducts, which can be highly colored. While a slight color change may not significantly impact experiments where the compound is used in vast excess, it is a critical warning sign for high-purity applications like kinetics, reference standard generation, or in vivo studies.

Causality: The color change is likely due to the formation of complex degradation products. Photolysis of nitroaromatics can lead to phenols and quinones, which are often colored.[1] Oxidation of the amine or other parts of the molecule can also create chromophores.

Actionable Advice:

  • Do Not Assume: Never assume the material is "good enough." The colored impurities could have biological activity or interfere with your analytical methods.

  • Re-analyze: The most reliable course of action is to re-qualify the material. Use a stability-indicating method like HPLC-UV to determine the purity. Compare the chromatogram to that of a fresh or properly stored batch.

  • Purification: If the purity is compromised but the bulk of the material is intact, you may be able to repurify it using column chromatography or recrystallization. However, this is only recommended if you can rigorously characterize the final product.

FAQ 2: Solution Stability and Analysis

Question: I'm seeing an unexpected peak in my HPLC analysis after leaving my sample solution on the autosampler overnight. What could be happening?

Answer: This is a classic case of solution instability. The appearance of a new peak (or multiple peaks) with a corresponding decrease in the area of your main compound peak strongly suggests degradation in the solution state. The most common culprits are photodegradation from ambient lab lighting, thermal degradation if the autosampler is not cooled, or reaction with the solvent or a component in your mobile phase.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting unexpected HPLC peaks.

Experimental Protocol: Confirming Solution Instability

  • Prepare a fresh stock solution of N-methyl-2-nitro-5-phenylpyridin-3-amine in your chosen solvent (e.g., DMSO, Acetonitrile).

  • Immediately dilute an aliquot to the working concentration for your HPLC analysis.

  • Inject the freshly prepared sample onto the HPLC system. This is your "Time Zero" (T₀) chromatogram.

  • Store the remaining working solution under the same conditions as the original problematic sample (e.g., in a clear vial on the autosampler at room temperature).

  • Re-inject the solution after a set period (e.g., 8, 12, or 24 hours).

  • Compare the chromatograms. A decrease in the main peak area and the growth of new peaks confirms degradation over time.

Question: How can I perform a forced degradation study to understand the potential degradation pathways of this compound?

Answer: A forced degradation or stress testing study is essential for identifying likely degradation products and establishing a stability-indicating analytical method.[3] This involves exposing the compound to harsh conditions and analyzing the resulting mixture.

Experimental Protocol: Forced Degradation Study

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of N-methyl-2-nitro-5-phenylpyridin-3-amine in a 50:50 acetonitrile:water mixture.

  • Set Up Stress Conditions: For each condition, use a separate vial containing an aliquot of the stock solution. Include an unstressed control vial stored at 2-8°C in the dark.

Stress ConditionProtocolPurpose
Acid Hydrolysis Add 1M HCl to a final concentration of 0.1M. Heat at 60°C for 24 hours.To test stability in acidic environments.
Base Hydrolysis Add 1M NaOH to a final concentration of 0.1M. Keep at room temp for 8 hours.To test stability in alkaline environments. The pyridine ring and amine can be sensitive.[4]
Oxidative Add 3% H₂O₂ solution. Keep at room temp for 24 hours, protected from light.To simulate oxidative stress.
Thermal Heat the solution at 80°C for 48 hours, protected from light.To assess heat stability in solution.[2]
Photolytic Expose the solution in a clear vial to a photostability chamber (e.g., 254 nm UV light) for 24 hours.[3][5]To assess light sensitivity, a key risk for nitroaromatics.[1]
  • Neutralization and Analysis:

    • Before analysis, neutralize the acid- and base-stressed samples with an equimolar amount of base or acid, respectively.

    • Analyze all samples (including the control) by a suitable HPLC-UV or LC-MS method.

  • Data Interpretation: Compare the chromatograms from the stressed samples to the control. The new peaks are your potential degradation products. LC-MS can provide mass information to help identify their structures.

FAQ 3: Chemical Reactivity and Degradation

Question: I am trying to reduce the nitro group to an amine, but my reaction is incomplete and I'm getting a low yield. What's going wrong?

Answer: Incomplete reduction of a nitro group is a very common issue in synthetic chemistry. The transformation of the nitro group to an amine is a 6-electron reduction that proceeds through nitroso and hydroxylamine intermediates. The problem often lies with the catalyst, the reducing agent, or reaction conditions.

Caption: Potential degradation and transformation pathways.

Common Causes and Solutions:

  • Catalyst Deactivation (for Catalytic Hydrogenation, e.g., Pd/C):

    • Cause: The catalyst (e.g., Palladium on Carbon) can be "poisoned" by impurities in your starting material, solvent, or even by the starting material itself if it contains sulfur or certain other functional groups.[6] The catalyst may also simply be old or have been handled improperly.

    • Solution: Use fresh, high-quality catalyst. Ensure your starting material is pure. If you suspect poisoning, try increasing the catalyst loading (e.g., from 5 mol% to 10 mol%).

  • Insufficient Reducing Agent (for Metal/Acid Reductions, e.g., Fe/HCl, SnCl₂):

    • Cause: The stoichiometry is critical. These reactions consume the metal, and an insufficient amount will lead to an incomplete reaction.

    • Solution: Ensure you are using a sufficient excess of the metal powder (typically 3-5 equivalents).[6] Ensure the metal is finely powdered and activated (e.g., by washing with dilute HCl) to remove any passivating oxide layer.

  • Formation of Stable Intermediates:

    • Cause: The reduction can sometimes stall at the hydroxylamine stage. This intermediate may be stable under your reaction conditions or could participate in side reactions.

    • Solution: Changing the reaction conditions can help. For example, if you are using catalytic hydrogenation, increasing the hydrogen pressure or temperature may drive the reaction to completion. Switching to a different reducing system (e.g., from Pd/C to SnCl₂) may also be effective.

  • Poor Solubility:

    • Cause: If your starting material is not fully dissolved in the reaction solvent, the reaction will be slow and inefficient.

    • Solution: Choose a solvent system in which the starting material is fully soluble. For catalytic hydrogenations, polar solvents like ethanol, methanol, or ethyl acetate are common. For metal/acid reductions, mixtures like ethanol/water are often used.[6]

References

  • Photostability of Nitro-Polycyclic Aromatic Hydrocarbons on Combustion Soot Particles in Sunlight. Environmental Science & Technology - ACS Publications. [Link]

  • Photostability of luminophores sensitive to vapors of nitroaromatic compounds in a porous silicon microcavity. SPIE Digital Library. [Link]

  • Relaxation and Photochemistry of Nitroaromatic Compounds: Intersystem Crossing through 1ππ to Higher 3ππ States, and NO• Dissociation in 9-Nitroanthracene A Theoretical Study.** The Journal of Physical Chemistry A - ACS Publications. [Link]

  • Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. PubMed. [Link]

  • Method for preparing n-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine.
  • Method for preparing N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl).
  • Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications. [Link]

  • Thermal degradation of PZ-promoted tertiary amines for CO2 capture. University of Texas at Austin Libraries. [Link]

  • Standard Operating Procedure for Determination of Nitramines and Nitroaromatics in Water by Gas Chromatography. US Army Corps of Engineers. [Link]

  • Resolving the amine-promoted hydrolysis mechanism of N2O5 under tropospheric conditions. Henkelman group, University of Texas at Austin. [Link]

  • Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. PMC. [Link]

  • An Isotopic Labeling Investigation into the Influence of the Nitro Group on LLM-105 Thermal Decomposition. OSTI.gov. [Link]

  • N-methyl-2-nitro-5-phenylpyridin-3-amine — Chemical Substance Information. NextSDS. [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. [Link]

  • Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • N-(4-Methylphenyl)-3-nitropyridin-2-amine. PMC. [Link]

  • 5 Key Basicity Trends of Amines. Master Organic Chemistry. [Link]

  • Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. PMC. [Link]

  • 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. PMC. [Link]

  • Chemical properties of the ultimate metabolites of 2-amino-5-phenylpyridine (PHE-P-1) and its ortho-methyl derivative. PubMed. [Link]

  • Resolving the amine-promoted hydrolysis mechanism of N2O5 under tropospheric conditions. PMC. [Link]

  • Process Development and Protein Engineering Enhanced Nitroreductase-Catalyzed Reduction of 2-Methyl-5-nitro-pyridine. ResearchGate. [Link]

  • Impact of Solvent on the Thermal Stability of Amines. PMC. [Link]

  • N-Methyl-3-nitro-2-pyridinamine. PubChem. [Link]

  • Thermal degradation of aqueous amines used for carbon dioxide capture. University of Texas at Austin Libraries. [Link]

  • METHOD OF ANALYSIS N–methyl–2-pyrrolidone. FDA. [Link]

  • A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. International Journal of ChemTech Research. [Link]

  • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc. [Link]

  • Continuous treatment of N-Methyl-p-nitro aniline (MNA) in an Upflow Anaerobic Sludge Blanket (UASB) bioreactor. PMC. [Link]

  • Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. ResearchGate. [Link]

  • Kinetics of Thermal Degradation of Renewably Prepared Amines Useful for Flue Gas Treatment. ResearchGate. [Link]

  • Decomposition of N-methyl-N-nitrosotoluene-p-sulphonamide in basic media: hydrolysis and transnitrosation reactions. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

Sources

Optimization

overcoming solubility problems with N-methyl-2-nitro-5-phenylpyridin-3-amine

Technical Support Center: N-methyl-2-nitro-5-phenylpyridin-3-amine A Guide to Overcoming Solubility Challenges Disclaimer: The compound N-methyl-2-nitro-5-phenylpyridin-3-amine is a model compound used for illustrative p...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N-methyl-2-nitro-5-phenylpyridin-3-amine

A Guide to Overcoming Solubility Challenges

Disclaimer: The compound N-methyl-2-nitro-5-phenylpyridin-3-amine is a model compound used for illustrative purposes in this guide. The principles and troubleshooting strategies discussed are based on established pharmaceutical science for poorly soluble molecules with similar structural motifs (e.g., aromatic amines, pyridine derivatives, and nitro-aromatic compounds) and are applicable to a wide range of research and development projects.

Introduction

In contemporary drug discovery, a significant portion of new chemical entities (NCEs) exhibit poor aqueous solubility.[1][2] This characteristic presents a major hurdle, as adequate solubility is a prerequisite for absorption and, consequently, bioavailability and therapeutic efficacy.[3][4] This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals encountering solubility issues with challenging compounds, using the model molecule N-methyl-2-nitro-5-phenylpyridin-3-amine.

The structure of our model compound—featuring a basic pyridine ring and a secondary amine, a hydrophobic phenyl group, and an electron-withdrawing nitro group—presents a classic solubility challenge. This guide will explore the underlying causes of such poor solubility and provide a systematic, evidence-based approach to overcoming these issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility of N-methyl-2-nitro-5-phenylpyridin-3-amine and similar compounds.

Q1: Why is my compound, N-methyl-2-nitro-5-phenylpyridin-3-amine, so poorly soluble in aqueous media?

A1: The low aqueous solubility is multifactorial, stemming from its distinct chemical structure:

  • Hydrophobic Phenyl Group: The large, non-polar phenyl ring significantly contributes to the molecule's overall hydrophobicity, making it resistant to dissolving in polar solvents like water.[5]

  • Aromatic System: The pyridine ring, while containing a nitrogen atom, is still a large aromatic system that contributes to low water solubility.

  • Nitro Group: The nitro group is strongly electron-withdrawing and can participate in intermolecular interactions that favor the solid (crystalline) state over dissolution.[6][7] While it is a polar substituent, its presence can sometimes lead to crystal lattice arrangements that are difficult to break apart.[6]

  • Potential for Intramolecular Hydrogen Bonding: The arrangement of the nitro group and the N-methyl-amine may allow for intramolecular hydrogen bonding, which can reduce the availability of these groups to form hydrogen bonds with water, further decreasing solubility.

Q2: I'm seeing precipitation when I dilute my DMSO stock solution into an aqueous buffer for my assay. What's happening and how can I prevent it?

A2: This is a common issue known as "precipitation upon dilution." Your compound is likely highly soluble in the organic solvent (DMSO) but crashes out when introduced to the aqueous environment where its solubility is much lower. To mitigate this:

  • Lower the Stock Concentration: Using a more dilute DMSO stock can sometimes prevent precipitation upon dilution into the aqueous phase.

  • Use Co-solvents: Including a water-miscible co-solvent in your final aqueous buffer can increase the solubility of your compound.[8][9][10] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[8][10]

  • Incorporate Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[11]

  • Consider pH Modification: As your compound is basic, adjusting the pH of the aqueous buffer to be more acidic can significantly increase solubility (see Part 2).

Q3: Can I improve the solubility by simply heating the solution?

A3: While heating can temporarily increase the solubility of many compounds, it is generally not a recommended primary strategy for several reasons:

  • Metastable Supersaturation: Upon cooling, the compound will likely precipitate out, often in an uncontrolled manner. This can lead to variability in your experiments.

  • Chemical Degradation: Many complex organic molecules, especially those with nitro groups, can be sensitive to heat and may degrade at elevated temperatures.[12]

  • Not Representative of Physiological Conditions: Most biological assays are conducted at or near physiological temperature (37°C), so solubility at higher temperatures is not relevant.

Q4: What is the difference between kinetic and thermodynamic solubility, and which one should I be measuring?

A4:

  • Kinetic Solubility: This is a measure of how quickly a compound dissolves and is often determined by adding a concentrated solution of the compound in an organic solvent (like DMSO) to an aqueous buffer and measuring the concentration before precipitation occurs. It's a high-throughput method often used in early discovery.

  • Thermodynamic Solubility: This is the true equilibrium solubility of the solid compound in a solvent. It is measured by adding an excess of the solid compound to the solvent, allowing it to equilibrate (often for 24-48 hours), and then measuring the concentration of the dissolved compound.

For initial screening and troubleshooting assay-related precipitation, kinetic solubility is often sufficient. For formulation development and understanding the fundamental properties of your compound, thermodynamic solubility is essential.

Part 2: Troubleshooting Guides - A Step-by-Step Approach

This section provides detailed, actionable strategies to systematically address and overcome the solubility challenges of N-methyl-2-nitro-5-phenylpyridin-3-amine.

Guide 1: pH Modification for Basic Compounds

The Principle (Causality): Your model compound contains two basic nitrogen atoms: one in the pyridine ring and one in the N-methyl-amine group. In an acidic environment (low pH), these basic groups will become protonated (gain a hydrogen ion), forming a positively charged species. This ionized form is significantly more polar and, therefore, more soluble in water than the neutral form.[13][14][15] This relationship is governed by the Henderson-Hasselbalch equation.

Experimental Protocol: pH-Solubility Profiling

  • Prepare a Series of Buffers: Create a set of buffers with a range of pH values (e.g., from pH 2 to pH 10).

  • Add Excess Compound: Add an excess amount of solid N-methyl-2-nitro-5-phenylpyridin-3-amine to a small volume of each buffer.

  • Equilibrate: Shake or stir the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid from Solution: Centrifuge or filter the samples to remove any undissolved solid.

  • Quantify Solubilized Compound: Analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Plot and Analyze: Plot the measured solubility against the pH of the buffer. This will reveal the pH range where your compound is most soluble.

Troubleshooting:

  • Precipitation in Basic Buffers: This is expected. The data will help you determine the pH at which you need to maintain your solutions to avoid this.

  • Compound Instability at Low pH: Some compounds can degrade in highly acidic conditions. Analyze your samples for degradation products.

Guide 2: Salt Formation

The Principle (Causality): Converting a weakly basic drug into a salt is a common and effective method to increase its aqueous solubility and dissolution rate.[16][17][18] By reacting the basic N-methyl-2-nitro-5-phenylpyridin-3-amine with an acid, a salt is formed, which is an ionic compound that readily dissociates in water.[19][20] For a basic drug, the pKa of the counterion (the acid) should ideally be at least 2 pH units lower than the pKa of the drug.[19]

Experimental Workflow: Salt Screening

  • Select Counterions: Choose a variety of pharmaceutically acceptable acids (e.g., hydrochloric acid, sulfuric acid, methanesulfonic acid, tartaric acid, maleic acid).

  • Reaction: In a suitable solvent, react N-methyl-2-nitro-5-phenylpyridin-3-amine with an equimolar amount of the selected acid.

  • Isolation: Isolate the resulting solid salt form, often through crystallization.

  • Characterization: Confirm salt formation and characterize the solid form using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).

  • Solubility and Dissolution Testing: Compare the aqueous solubility and dissolution rate of the different salt forms to the original free base.

Data Presentation:

Salt FormAqueous Solubility (µg/mL at pH 7.4)Dissolution Rate (mg/cm²/min)
Free Base< 10.05
Hydrochloride501.2
Mesylate751.8
Tartrate300.9

Note: Data is illustrative.

Guide 3: Formulation-Based Approaches

If chemical modification (pH adjustment, salt formation) is not feasible or sufficient, formulation strategies can be employed.

The Principle (Causality): Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of non-polar or poorly soluble compounds by reducing the overall polarity of the solvent system.[3][9][21]

Common Co-solvents:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

  • Glycerin

  • Dimethyl Sulfoxide (DMSO) (typically for in vitro use)[11]

Troubleshooting:

  • Toxicity: Be mindful of the concentration of co-solvents, as some can be toxic in biological systems.

  • Precipitation upon Dilution: Even with co-solvents, the compound may precipitate if the formulation is diluted significantly with an aqueous medium.

The Principle (Causality): Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[22][23] They can encapsulate poorly soluble "guest" molecules, like N-methyl-2-nitro-5-phenylpyridin-3-amine, forming an inclusion complex that has a water-soluble exterior, thereby increasing the apparent solubility of the guest molecule.[24][25][]

Common Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®)[24]

Experimental Protocol: Cyclodextrin Complexation

  • Prepare a Phase-Solubility Diagram: Prepare aqueous solutions of increasing cyclodextrin concentrations. Add an excess of your compound to each, equilibrate, and measure the concentration of the dissolved compound. This will show the extent of solubility enhancement.

  • Formulation Methods: Complexes can be prepared by various methods, including kneading, co-precipitation, and freeze-drying.[27]

The Principle (Causality): In an amorphous solid dispersion, the drug is molecularly dispersed in a non-crystalline (amorphous) state within a carrier matrix, typically a polymer.[28][29] The amorphous form of a drug has a higher energy state than its crystalline form, which leads to significantly increased apparent solubility and a faster dissolution rate.[30][31]

Common ASD Preparation Methods:

  • Spray Drying: A solution of the drug and polymer is rapidly dried by spraying it into a hot gas stream.[31][32]

  • Hot-Melt Extrusion (HME): The drug and polymer are mixed and heated until molten, then extruded and cooled to form the solid dispersion.[28][31]

Troubleshooting:

  • Physical Instability: The high-energy amorphous state is thermodynamically driven to recrystallize over time. Proper polymer selection is crucial to maintain stability.[29][30]

  • Thermal Degradation: Compounds that are not stable at high temperatures may not be suitable for HME.[31]

Part 3: Visualization & Workflows

Decision-Making Workflow for Solubility Enhancement

This diagram outlines a logical progression for selecting an appropriate solubility enhancement strategy.

Solubility_Workflow Start Start: Poorly Soluble Compound Ionizable Is the compound ionizable? Start->Ionizable pH_Mod pH Modification & pH-Solubility Profile Ionizable->pH_Mod Yes Formulation Formulation Strategies Ionizable->Formulation No Salt_Screen Salt Formation Screening pH_Mod->Salt_Screen Sufficient Solubility Sufficient? Salt_Screen->Sufficient Cosolvent Co-solvents Formulation->Cosolvent Early Stage / Simple Cyclodextrin Cyclodextrins Formulation->Cyclodextrin Intermediate ASD Amorphous Solid Dispersions (ASDs) Formulation->ASD Advanced / High Fold Increase Cosolvent->Sufficient Cyclodextrin->Sufficient ASD->Sufficient End Proceed with Downstream Studies Sufficient->End Yes Reassess Reassess Strategy or Consider Chemical Modification Sufficient->Reassess No

Caption: Decision workflow for selecting a solubility enhancement strategy.

Mechanism of Cyclodextrin Inclusion Complex

This diagram illustrates how a cyclodextrin molecule encapsulates a poorly soluble drug.

Cyclodextrin_Mechanism cluster_before Before Complexation cluster_after After Complexation Drug_Before Poorly Soluble Drug (Hydrophobic) Water_Before Water Complex Cyclodextrin Drug Drug_Before->Complex CD_Before Cyclodextrin (Hydrophobic Cavity, Hydrophilic Exterior) CD_Before->Complex Water_After Water

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin molecule.

References

  • Astray, G., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]

  • Kanaze, F. I., et al. (n.d.). Co-Amorphous Solid Dispersions for Solubility and Absorption Improvement of Drugs: Composition, Preparation, Characterization and Formulations for Oral Delivery. PMC. [Link]

  • Thomas, D. (2025). Solving Poor Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology. [Link]

  • Wikipedia. (n.d.). Cosolvent. Wikipedia. [Link]

  • Pharmaoffer. (2025). Cyclodextrins in Formulation Development: Complexation and Stability Enhance. Pharmaoffer. [Link]

  • Cellets. (2022). Amorphous Solid Dispersions: Advances in Drug Solubility. Cellets. [Link]

  • Stein, S. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Khan Academy. (n.d.). pH and solubility. Khan Academy. [Link]

  • Serajuddin, A. T. M. (n.d.). Salt formation to improve drug solubility. ScienceDirect. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd. [Link]

  • Kumar, L. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. [Link]

  • Joshi, Y. (2025). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. [Link]

  • Siepe, S., et al. (2008). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. PubMed. [Link]

  • Chemistry LibreTexts. (2023). 18.7: Solubility and pH. Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2023). 17.5: Solubility and pH. Chemistry LibreTexts. [Link]

  • PubMed. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]

  • Pearson. (n.d.). Dependence of Solubility on pH: Videos & Practice Problems. Pearson. [Link]

  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. [Link]

  • Jackson, M. J., et al. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum? Oxford Academic. [Link]

  • Nepali, K., et al. (2018). Nitro-Group-Containing Drugs. ACS Publications. [Link]

  • Fleming, F. F., et al. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC. [Link]

  • Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. [Link]

  • Al-kassimy, M., et al. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. [Link]

  • Patel, R., et al. (2025). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences. [Link]

  • ResearchGate. (n.d.). (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. [Link]

  • University of the Pacific. (2005). Principles of Drug Action 1, Spring 2005, Amines. University of the Pacific. [Link]

  • Homayun, B., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI. [Link]

  • Staszowska-Karkut, M., & Materska, M. (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. [Link]

  • Wikipedia. (n.d.). Nitro compound. Wikipedia. [Link]

  • Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. PubMed. [Link]

  • Drug Development & Delivery. (2023). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Drug Development & Delivery. [Link]

  • Contract Pharma. (2017). Optimizing Drug Solubility. Contract Pharma. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of N-methyl-2-nitro-5-phenylpyridin-3-amine

Welcome to the technical support center for the synthesis of N-methyl-2-nitro-5-phenylpyridin-3-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this m...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of N-methyl-2-nitro-5-phenylpyridin-3-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this molecule or similar structures. Here, we address common challenges, provide in-depth troubleshooting advice, and offer detailed experimental protocols to help you minimize byproduct formation and optimize your synthetic route.

Proposed Synthetic Pathway

Synthetic_Pathway A 3-Amino-2-nitropyridine B 3-Amino-5-bromo-2-nitropyridine A->B Bromination C 5-Phenyl-2-nitro-3-aminopyridine B->C Suzuki Coupling D N-methyl-2-nitro-5-phenylpyridin-3-amine C->D N-methylation Suzuki_Troubleshooting Start Suzuki Reaction Issues Debromination De-bromination observed Start->Debromination Homocoupling Homo-coupling products present Start->Homocoupling Pd_Black Palladium black formation Start->Pd_Black Sol_Debromination Use anhydrous solvents. Optimize base and stoichiometry. Debromination->Sol_Debromination Sol_Homocoupling Lower reaction temperature. Optimize catalyst loading. Homocoupling->Sol_Homocoupling Sol_Pd_Black Use a more stable ligand. Lower reaction temperature. Pd_Black->Sol_Pd_Black

Caption: Troubleshooting common byproducts in Suzuki coupling reactions.

Step 3: N-methylation of 5-Phenyl-2-nitro-3-aminopyridine

Question 3: I am struggling with the selective N-methylation of the 3-amino group and am observing di-methylation and methylation of the pyridine ring nitrogen. How can I achieve mono-methylation at the desired position?

Answer:

Selective N-methylation can be challenging due to the presence of multiple nucleophilic nitrogen atoms. The following strategies can improve the selectivity for the desired N-methyl product:

  • Choice of Methylating Agent: Use a less reactive methylating agent. For example, dimethyl sulfate or methyl iodide in the presence of a mild base (like K2CO3) is often used. More aggressive reagents can lead to over-methylation.

  • Reaction Conditions: Lowering the reaction temperature can favor the kinetic product, which is often the desired mono-methylated amine.

  • Steric Hindrance: The nitro group at the 2-position should provide some steric hindrance, which can help to disfavor methylation of the pyridine ring nitrogen.

Common N-methylation Byproducts:

Byproduct NameStructureFormation MechanismMitigation Strategy
N,N-dimethyl-2-nitro-5-phenylpyridin-3-amineDi-methylated productOver-methylation of the amino group.Use a milder methylating agent and control stoichiometry. [1]
1-methyl-2-nitro-5-phenylpyridinium-3-aminePyridine N-methylationMethylation of the endocyclic pyridine nitrogen.Utilize milder reaction conditions and less reactive methylating agents.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Amino-5-bromo-2-nitropyridine
  • Protection of the Amino Group (Optional but Recommended):

    • Dissolve 3-amino-2-nitropyridine (1 eq.) in acetic anhydride.

    • Heat the mixture at a moderate temperature (e.g., 80 °C) for 1-2 hours.

    • Cool the reaction mixture and pour it into ice water to precipitate the acetylated product.

    • Filter, wash with cold water, and dry the solid.

  • Bromination:

    • Dissolve the protected (or unprotected) 3-amino-2-nitropyridine (1 eq.) in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

    • Add N-bromosuccinimide (NBS) (1.05 eq.) portion-wise at room temperature.

    • Stir the reaction mixture for 2-4 hours, monitoring the progress by TLC.

    • Upon completion, quench the reaction with a solution of sodium thiosulfate.

    • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Suzuki Coupling for the Synthesis of 5-Phenyl-2-nitro-3-aminopyridine
  • Reaction Setup:

    • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add 3-amino-5-bromo-2-nitropyridine (1 eq.), phenylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq.), and a base (e.g., K2CO3, 2 eq.).

    • Add a degassed solvent system (e.g., a mixture of toluene and water or dioxane and water).

  • Reaction Execution:

    • Heat the reaction mixture to a temperature of 80-100 °C and stir vigorously for 4-12 hours, monitoring by TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

  • Work-up and Purification:

    • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Protocol 3: N-methylation of 5-Phenyl-2-nitro-3-aminopyridine
  • Reaction Setup:

    • Dissolve 5-phenyl-2-nitro-3-aminopyridine (1 eq.) in a polar aprotic solvent such as DMF or acetone.

    • Add a mild base, such as potassium carbonate (K2CO3) (1.5 eq.).

    • Cool the mixture in an ice bath.

  • Methylation:

    • Slowly add methyl iodide (1.1 eq.) dropwise to the cooled suspension.

    • Allow the reaction to warm to room temperature and stir for 6-18 hours, monitoring the progress by TLC.

  • Work-up and Purification:

    • After the reaction is complete, pour the mixture into water and extract with an organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product via column chromatography to isolate the desired N-methyl-2-nitro-5-phenylpyridin-3-amine.

References

  • Allen, C. F. H.; Wolf, C. N. 3-AMINOPYRIDINE. Organic Syntheses. 1950, 30, 3.
  • B Saito, G. C. Fu. Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature. Journal of the American Chemical Society. 2007, 129, 9602-9603.
  • Bussiere, D. E., et al. Synthesis of a novel series of heterocyclic compounds as glycogen synthase kinase-3 inhibitors. Bioorganic & Medicinal Chemistry Letters. 2004, 14(14), 3673-3677.
  • Cho, Y. S., et al. Synthesis and biological evaluation of 2-amino-3-nitropyridine derivatives as Janus kinase 2 inhibitors. Bioorganic & Medicinal Chemistry Letters. 2012, 22(1), 449-452.
  • European Patent Office. (1993).
  • Lima, C. F. R. A. C., et al. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • M. Ambrose Rajkumar, S. Stanly John Xavier, D. Prem Anand. A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. International Journal of ChemTech Research. 2013, 5(1), 73-78.
  • Netherton, M. R.; Dai, C.; Neuschütz, K.; Fu, G. C. Suzuki cross-couplings of alkyl bromides that contain β hydrogens. Journal of the American Chemical Society. 2001, 123(41), 10099-10100.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Patel, H. V., et al. Synthesis of 2, 6-Diamino-3-phenyl-5-phenylazopyridine hydrochloride: An Impurity in the Process for Phenazopyridine Hydrochloride a Genito-Urinary Antiseptic Drug. Indo-Global Journal of Pharmaceutical Sciences. 2011, 1(2), 121-126.
  • Ponomarev, D. A.; et al. Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals. 2023, 16(5), 721.
  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C–C bonds. Angewandte Chemie International Edition. 2011, 50(30), 6722-6737.
  • Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. (2024, September 7). [Link]

  • Wikipedia. (2024). Suzuki reaction. In Wikipedia. [Link]

  • Yin, J.; et al. A General and Efficient 2-Amination of Pyridines and Quinolines. Organic Letters. 2006, 8(25), 5861-5864.
  • Zhang, Y., et al. Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones. The Journal of Organic Chemistry. 2022, 87(23), 15585-15595.

Sources

Optimization

N-methyl-2-nitro-5-phenylpyridin-3-amine reaction scale-up challenges

Technical Support Center: Scale-Up & Troubleshooting for N-Methyl-2-nitro-5-phenylpyridin-3-amine Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the spe...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Scale-Up & Troubleshooting for N-Methyl-2-nitro-5-phenylpyridin-3-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific kinetic, thermodynamic, and catalytic bottlenecks encountered when scaling up the synthesis of N-methyl-2-nitro-5-phenylpyridin-3-amine . This highly functionalized scaffold requires a precise two-step sequence: an exothermic Nucleophilic Aromatic Substitution (SNAr) followed by a Suzuki-Miyaura cross-coupling. Moving this from the bench to the pilot plant requires shifting our focus from simple yield optimization to rigorous thermal hazard management and catalytic efficiency.

Process Safety & Mechanistic Foundations

Before executing any scale-up protocol, we must address the inherent risks of nitropyridines. The electron-withdrawing nitro group strongly activates the pyridine ring for SNAr, but it also introduces severe thermal instability. The decomposition of nitropyridines can lead to catastrophic thermal runaway[1].

  • Causality of Thermal Hazards : The low onset temperature ( Tonset​ ) of nitro-aromatic decomposition, combined with the high enthalpy of the SNAr Meisenheimer complex formation, creates a dual-hazard scenario[2].

  • Mandatory Profiling : Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) must be performed. If the Yoshida correlation indicates explosive propagation potential, the process must be engineered with strict dosing controls or transitioned to continuous flow[3].

Visualizing the Scale-Up Workflow

G cluster_0 Step 1: SNAr Amination cluster_1 Step 2: Suzuki-Miyaura Coupling Start 5-Bromo-3-fluoro-2-nitropyridine Hazard1 Thermal Hazard Check (DSC/ARC) Start->Hazard1 Safety Profiling SNAr Dosed Batch Reactor (Active Cooling) Hazard1->SNAr Intermediate 5-Bromo-N-methyl-2-nitropyridin-3-amine SNAr->Intermediate MeNH2, THF Suzuki Pd-Catalyzed Cross-Coupling (Rigorous Deoxygenation) Intermediate->Suzuki Isolation Scavenger Pd Scavenging (Thiol-functionalized silica) Suzuki->Scavenger PhB(OH)2, Base Target N-Methyl-2-nitro-5-phenylpyridin-3-amine Scavenger->Target Crystallization

Synthetic workflow and critical control points for N-methyl-2-nitro-5-phenylpyridin-3-amine.

Frequently Asked Questions (FAQs)

Q: Why does the SNAr amination step experience thermal runaway on a 1 kg scale, even though it was easily controlled at 50 g? A: The reaction of 5-bromo-3-fluoro-2-nitropyridine with methylamine is highly exothermic. At the bench scale, the high surface-area-to-volume ratio of the flask allows for rapid heat dissipation. On a kilogram scale, this ratio drops significantly, leading to adiabatic heat accumulation. The mechanistic cause is the rapid, irreversible collapse of the Meisenheimer complex[2]. To mitigate this, you must strictly control the methylamine dosing rate under active cooling, ensuring the addition rate does not exceed the reactor's heat removal capacity[4].

Q: My Suzuki-Miyaura coupling yield drops from 90% (bench) to 45% (pilot scale) with significant protodeboronation. What is the mechanistic cause? A: In large-scale batch reactors, extended heating times are required to reach the target temperature. Phenylboronic acid is highly prone to protodeboronation upon prolonged exposure to basic conditions at elevated temperatures[5]. Furthermore, the nitro group and the pyridine nitrogen can competitively coordinate with the Palladium catalyst, leading to deactivation[6]. Solution: Use a robust precatalyst (e.g., Pd(dppf)Cl2), ensure rigorous deoxygenation to prevent Pd(0) oxidation, and dose the phenylboronic acid in portions once the reaction reaches the operating temperature[7].

Q: How can I efficiently remove Palladium residues from the final product? A: The target molecule, N-methyl-2-nitro-5-phenylpyridin-3-amine, contains a basic secondary amine and a pyridine nitrogen that act as excellent bidentate-like ligands for Palladium, trapping it in the product lattice. Standard aqueous workups will fail. You must treat the organic phase with a metal scavenger (e.g., Thiol-functionalized silica) at elevated temperatures (40-50 °C) for at least 4 hours before filtration.

Troubleshooting Guides

Table 1: SNAr Amination Troubleshooting (Step 1)

SymptomMechanistic CauseCorrective Action / Protocol Adjustment
Rapid internal temp spike (>15 °C) Exothermic Meisenheimer complex formation outpacing jacket cooling capacity.Halt MeNH2 feed immediately. Increase jacket cooling. For future runs, reduce dosing rate by 50%[4].
Formation of di-aminated impurities Excess methylamine reacting with the bromide at the 5-position.Ensure strict stoichiometry (1.05 equiv MeNH2) and utilize an auxiliary non-nucleophilic base (e.g., DIPEA) to absorb HF.
Incomplete conversion / Stalling Loss of volatile methylamine gas during scale-up venting.Use a pressure-rated sealed reactor or utilize aqueous methylamine in a biphasic system with vigorous overhead stirring.

Table 2: Suzuki-Miyaura Coupling Troubleshooting (Step 2)

SymptomMechanistic CauseCorrective Action / Protocol Adjustment
High levels of biphenyl (homocoupling) Oxygen ingress oxidizing the Pd catalyst, promoting boronic acid homocoupling.Implement 3x Vacuum/Nitrogen purge cycles before heating. Degas all solvents via subsurface sparging[6].
Stalled reaction (Unreacted bromide) Catalyst poisoning by the nitropyridine substrate[6].Increase catalyst loading to 2-3 mol%. Switch to a more sterically hindered ligand (e.g., XPhos).
High Pd content in final API (>50 ppm) Product-Pd chelation due to basic nitrogen atoms.Add 10 wt% SiliaMetS Thiol to the organic phase, stir at 50 °C for 4h, then filter through a Celite pad.

Self-Validating Experimental Protocols

Protocol A: Scalable SNAr Amination (Synthesis of 5-Bromo-N-methyl-2-nitropyridin-3-amine) Self-Validation Check: The reaction is progressing safely and correctly when the internal temperature stabilizes and begins to drop despite continuous dosing, indicating the consumption of the highly reactive electrophile.

  • Preparation: Charge a jacketed reactor with 5-bromo-3-fluoro-2-nitropyridine (1.0 equiv) and THF (10 volumes). Initiate overhead stirring at 250 RPM.

  • Cooling: Circulate coolant to bring the internal temperature to 0–5 °C.

  • Dosing: Slowly dose a solution of Methylamine (2.0 M in THF, 2.1 equiv) via a calibrated dosing pump. Critical Parameter: Adjust the feed rate so that the internal temperature strictly does not exceed 10 °C.

  • Aging: Once dosing is complete, maintain the temperature at 10 °C for 1 hour, then gradually warm to 20 °C and stir for an additional 2 hours.

  • Quench & Workup: Quench the reaction by slowly adding half-saturated aqueous NH4Cl (5 volumes). Separate the phases. Wash the organic layer with brine, dry over Na2SO4, and concentrate under reduced pressure.

Protocol B: Suzuki-Miyaura Cross-Coupling (Synthesis of N-Methyl-2-nitro-5-phenylpyridin-3-amine) Self-Validation Check: The disappearance of the starting material peak via HPLC within 4 hours confirms active catalytic turnover without premature Pd-black precipitation.

  • Reagent Charging: To a clean, dry reactor, add 5-bromo-N-methyl-2-nitropyridin-3-amine (1.0 equiv), Phenylboronic acid (1.2 equiv), and K2CO3 (2.5 equiv).

  • Solvent Addition & Degassing: Add a solvent mixture of Toluene/Ethanol/Water (5:1:1, 10 volumes). Perform 3 cycles of vacuum evacuation followed by nitrogen backfilling.

  • Catalyst Addition: Under a positive nitrogen stream, add Pd(dppf)Cl2 (0.02 equiv). Perform one final vacuum/nitrogen cycle.

  • Heating: Heat the reaction mixture to an internal temperature of 75–80 °C. Monitor conversion via HPLC.

  • Scavenging & Isolation: Upon completion (typically 4-6 hours), cool the reactor to 40 °C. Add Thiol-functionalized silica (10 wt% relative to the theoretical yield). Stir vigorously for 4 hours. Filter the mixture through a pad of Celite to remove the scavenger and inorganic salts.

  • Crystallization: Concentrate the filtrate to 3 volumes. Add Heptane (7 volumes) dropwise at 50 °C, then cool to 5 °C at a controlled rate of 10 °C/hour to induce crystallization. Filter and dry the target compound in a vacuum oven.

References

  • managing scalability issues for reactions with 3-bromo-2-nitropyridine. Benchchem. 6

  • Development of a Modified Process for the Kilogram-Scale Synthesis of c-Met/ALK Inhibitor HS-10168. ACS Publications. 7

  • Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques. ACS Publications.3

  • Explosive Hazard Identification in Pharmaceutical Process Development: A Novel Screening Method and Workflow for Shipping Potentially Explosive Materials. ACS Publications. 1

  • The Effects of Ring Substituents and Leaving Groups on the Kinetics of SNAr Reactions of 1-Halogeno- and 1-Phenoxy-nitrobenzenes with Aliphatic Amines in Acetonitrile. ResearchGate. 2

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Greenwich. 5

  • Technical Support Center: Managing Thermal Runaway in Nitration Reactions. Benchchem. 4

Sources

Troubleshooting

Technical Support Center: Method Refinement for N-methyl-2-nitro-5-phenylpyridin-3-amine Quantification

Welcome to the dedicated technical support guide for the quantitative analysis of N-methyl-2-nitro-5-phenylpyridin-3-amine. This resource is designed for researchers, analytical scientists, and drug development professio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the quantitative analysis of N-methyl-2-nitro-5-phenylpyridin-3-amine. This resource is designed for researchers, analytical scientists, and drug development professionals. Here, we move beyond generic protocols to address the specific challenges and nuances of this analyte, providing field-proven insights in a direct question-and-answer format. Our goal is to empower you with the expertise to develop, validate, and troubleshoot a robust and reliable quantification method.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions you may have before initiating or refining your analytical method.

Q1: What are the critical physicochemical properties of N-methyl-2-nitro-5-phenylpyridin-3-amine that influence analytical method development?

A1: Understanding the analyte's structure is paramount. N-methyl-2-nitro-5-phenylpyridin-3-amine is a small organic molecule with several key features that dictate the analytical strategy:

  • Aromatic Rings (Pyridine and Phenyl): The presence of these conjugated systems creates strong chromophores, making UV-Vis spectrophotometry an ideal detection method. You should expect maximum absorbance (λmax) in the UV range, likely between 200-400 nm.[1]

  • Tertiary Amine Group (-N(CH₃)-): The methylamino group is basic. Its protonation state is dependent on the pH of the solvent or mobile phase. This is a critical parameter to control during chromatographic separation, as changes in pH can significantly alter the analyte's retention time and peak shape.

  • Nitro Group (-NO₂): This electron-withdrawing group further enhances the UV chromophore and influences the overall polarity of the molecule.

  • Polarity: The combination of a polar nitro group, a basic amine, and non-polar aromatic rings gives the molecule an intermediate polarity. This makes it an excellent candidate for reversed-phase high-performance liquid chromatography (RP-HPLC).[2]

Q2: What is the most suitable analytical technique for quantifying N-methyl-2-nitro-5-phenylpyridin-3-amine, and why?

A2: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most appropriate and widely used technique for this type of analysis.[3][4] Here’s the rationale:

  • Specificity and Resolution: HPLC offers excellent resolving power, which is crucial for separating the target analyte from process-related impurities, starting materials, or degradation products.[5]

  • Sensitivity: Modern HPLC systems with UV-Vis or Photodiode Array (PDA) detectors provide the sensitivity needed to quantify impurities at low levels (e.g., <0.1%), which is often a requirement in pharmaceutical development.[6]

  • Quantification: The technique provides precise and accurate quantitative results, which is essential for regulatory submissions and quality control.[7]

  • Robustness: A well-developed HPLC method is robust and reproducible, ensuring consistent results across different laboratories and analysts.[4][5]

While Gas Chromatography (GC) could be considered, the thermal stability of the nitro-aromatic compound might be a concern, and derivatization might be necessary.[1] LC-MS could also be used, especially for impurity identification or when higher sensitivity is required, but HPLC-UV is the workhorse for routine quantification.[8]

Q3: I'm starting from scratch. What is a logical workflow for developing a robust HPLC method for this analyte?

A3: A systematic, stepwise approach is crucial for efficient method development. The following workflow, grounded in Quality by Design (QbD) principles, is recommended.[3]

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Analyte Characterization (Solubility, pKa, UV Spectrum) B Select Column & Initial Conditions (e.g., C18, ACN/Water) A->B Informs starting point C Screening Experiments (Mobile Phase, pH, Gradient) B->C D Fine-Tune Critical Parameters (Flow Rate, Temperature) C->D Identifies key factors E System Suitability Testing (Confirm Performance) D->E F ICH Q2(R1) Validation (Specificity, Linearity, Accuracy, etc.) E->F Pre-validation check

Caption: High-level workflow for HPLC method development.

This process begins with understanding the analyte, moves to broad screening to find a suitable separation window, and finishes with fine-tuning and formal validation to ensure the method is fit for its intended purpose.

Q4: What are the mandatory validation parameters I must assess according to ICH Q2(R1) guidelines for an impurity quantification method?

A4: For a quantitative impurity test, the International Council for Harmonisation (ICH) Q2(R1) guideline is the authoritative standard.[9][10] You must demonstrate that the method is suitable for its intended purpose by evaluating the following characteristics:

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of other components (e.g., main drug substance, other impurities, degradation products).Peak purity analysis (using a PDA detector) should pass. Resolution between the analyte and adjacent peaks should be >1.5.[6]
Linearity To demonstrate a proportional relationship between the analyte concentration and the detector response over a specified range.Correlation coefficient (r²) ≥ 0.99. Y-intercept should not be significantly different from zero.
Range The concentration interval over which the method is precise, accurate, and linear.For an impurity, typically from the reporting threshold to 120% of the specification limit.
Accuracy The closeness of the test results to the true value.Assessed by spike/recovery studies at multiple levels (e.g., 50%, 100%, 150% of the target concentration). Recovery should be within 80-120%.
Precision (Repeatability & Intermediate)The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Expressed as Relative Standard Deviation (RSD). For impurities, RSD should typically be <10%.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio (S/N) of ~10. Must be at or below the reporting threshold.[6]
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio (S/N) of ~3.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.Assess parameters like mobile phase pH (±0.2), column temperature (±5°C), and flow rate (±10%). Results should remain within system suitability limits.

This validation package provides a comprehensive data set to prove the method is reliable and fit for purpose.[11][12]

Part 2: Step-by-Step Experimental Protocol: HPLC Method Development

This section provides a detailed protocol for developing a reversed-phase HPLC method for N-methyl-2-nitro-5-phenylpyridin-3-amine.

Workflow Step 1: Preparation of Standards and Samples
  • Solvent Selection: Test the solubility of your reference standard in common HPLC solvents. A good starting point is a 50:50 mixture of acetonitrile (ACN) and water. Dimethyl sulfoxide (DMSO) can also be used if solubility is low, but minimize the injection volume to avoid poor peak shape.

  • Stock Solution: Accurately weigh approximately 5 mg of the N-methyl-2-nitro-5-phenylpyridin-3-amine reference standard and dissolve it in a suitable solvent to make a 1000 µg/mL stock solution in a Class A volumetric flask.

  • Working Standards: Prepare a series of working standards by diluting the stock solution. For method development, a concentration of ~20-50 µg/mL is often suitable. For validation, prepare standards across the desired range (e.g., from the LOQ to 120% of the specification limit).

  • Sample Preparation: Dissolve the drug substance or product containing the analyte in a diluent that is chromatographically weaker than or identical to the mobile phase to prevent peak distortion.[13] A common practice is to dissolve in the initial mobile phase composition.

Workflow Step 2: Initial Chromatographic Conditions & Screening

The goal here is to achieve retention and a reasonable peak shape.

ParameterRecommended Starting PointRationale
HPLC Column C18, 150 mm x 4.6 mm, 3.5 µmA C18 (octadecylsilane) stationary phase is a versatile, non-polar phase suitable for a wide range of small molecules and is the standard first choice in RP-HPLC.[2]
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier ensures the tertiary amine is protonated, leading to better peak shape and preventing interaction with residual silanols on the column packing.
Mobile Phase B Acetonitrile (ACN)ACN is a common organic modifier with good UV transparency and low viscosity.
Gradient 10% to 90% B over 20 minutesA broad gradient helps to elute the analyte and any unknown impurities, giving a full picture of the sample complexity.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp 30 °CControlled temperature ensures retention time reproducibility.[14]
Detection (UV) PDA Detector, 210-400 nmA PDA allows for the determination of the analyte's λmax and assessment of peak purity.
Injection Vol. 5-10 µLA small volume minimizes the potential for peak overload and solvent effects.
Workflow Step 3: Method Optimization

After the initial screening run, optimize the method to meet system suitability criteria (e.g., resolution > 1.5, tailing factor 0.8-1.5).[6]

  • Gradient Optimization: If the peak elutes too early or too late, adjust the gradient slope. A shallower gradient will increase resolution between closely eluting peaks.

  • pH Adjustment: The mobile phase pH is critical. Screen different pH values (e.g., pH 3 with formic acid, pH 7 with a phosphate buffer) to see the effect on retention and selectivity, especially relative to nearby impurities.[2]

  • Organic Modifier: If resolution is poor, try substituting methanol for acetonitrile. The different solvent properties can alter selectivity and change the elution order of compounds.

Part 3: Troubleshooting Guide

Even with a robust method, problems can arise. This guide addresses common issues in a direct Q&A format.

Q: My peak is tailing excessively (Tailing Factor > 2.0). What are the likely causes and how do I fix it?

A: Peak tailing is a common issue, often related to secondary chemical interactions or column problems.

G A A B Cause 1: Secondary Silanol Interactions The basic amine group on your analyte is interacting with acidic silanol groups on the silica packing. A->B C Cause 2: Column Overload Too much sample mass has been injected onto the column. A->C D Cause 3: Column Void/Contamination A void has formed at the column inlet or the inlet frit is partially blocked. A->D Sol1 Solution: - Lower the mobile phase pH (e.g., to 2.5-3.0) to ensure the amine is fully protonated. - Add a competing base like triethylamine (TEA) at a low concentration (e.g., 0.1%). - Switch to a base-deactivated column. B->Sol1 Sol2 Solution: - Reduce the injection volume or decrease the sample concentration. C->Sol2 Sol3 Solution: - Reverse and flush the column (if permitted by the manufacturer). - Use a guard column to protect the analytical column. - If the problem persists, replace the column. D->Sol3

Caption: Troubleshooting decision tree for peak tailing.

Q: My analyte's retention time is drifting to earlier times with each injection. What's happening?

A: A consistent decrease in retention time often points to a problem with the column or mobile phase.

  • Probable Cause: Insufficient column equilibration time between gradient runs. The column has not fully returned to the initial mobile phase conditions before the next injection.

  • Solution: Increase the post-run equilibration time. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next injection.[14]

  • Probable Cause: Mobile phase composition is changing. This can happen if one component of the mobile phase is more volatile and is evaporating over time.

  • Solution: Prepare fresh mobile phase daily and keep the solvent bottles capped.[13][15]

Q: I'm seeing a noisy or drifting baseline. How can I resolve this?

A: Baseline issues can obscure small peaks and make integration difficult.

  • Probable Cause: Contaminated or improperly prepared mobile phase. Impurities can build up and elute during a gradient, causing the baseline to drift.[13]

  • Solution: Always use high-purity, HPLC-grade solvents and reagents. Filter and degas all mobile phases before use to remove particulates and dissolved air, which can cause pressure fluctuations and detector noise.[15]

  • Probable Cause: Detector lamp is failing. The energy output of UV lamps decreases over time, leading to increased noise.

  • Solution: Check the lamp energy or intensity through your chromatography data system (CDS) software. If it is low, replace the lamp.[14]

  • Probable Cause: System leak. A small leak in a pump seal or fitting can introduce air and cause pressure fluctuations, resulting in a noisy baseline.

  • Solution: Systematically check all fittings for signs of leakage. Perform a system pressure test to confirm pump and system integrity.[16]

Q: I have no or very low signal for my analyte peak. What should I check first?

A: This can be a simple or complex issue, so start with the most obvious potential failures.

  • Check 1: Injection Process. Is there sample in the vial? Is the autosampler needle correctly positioned and drawing from the vial? Manually inject a standard to rule out autosampler failure.[15]

  • Check 2: Detector Settings. Is the UV detector turned on and set to the correct wavelength (λmax) for your analyte? Confirm the lamp is ignited.

  • Check 3: Flow Path. Is there flow through the system? Check the system pressure. A pressure of zero indicates a major leak or that the pump is off. Very high pressure could indicate a blockage.[16]

  • Check 4: Sample Degradation. Is your analyte unstable in the sample diluent? Prepare a fresh sample and inject it immediately to check for stability issues.

References

  • SynThink. (2023, June 13). Challenges in HPLC Method Development for Impurity Identification. Available at: [Link]

  • Diep, T., et al. (2010, December 1). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review. Available at: [Link]

  • Israel, S. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. ResearchGate. Available at: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Available at: [Link]

  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Kanwal, N. ICH Q2 Analytical Method Validation. SlideShare. Available at: [Link]

  • ICH. Quality Guidelines. Available at: [Link]

  • Vanhoenacker, G., et al. (2025, November 29). Method Development for Drug Impurity Profiling: Part 1. LCGC International. Available at: [Link]

  • SCION Instruments. HPLC Troubleshooting Guide. Available at: [Link]

  • Persee - PGeneral. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Available at: [Link]

  • Regis Technologies, Inc. HPLC Troubleshooting Guide. Available at: [Link]

  • Mansour, A. (2018, February 28). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. LinkedIn. Available at: [Link]

  • JournalsPub. (2025, March 12). Major Analytical Problems in Current Pharmaceutical Drug Products. Available at: [Link]

  • Longdom Publishing. (2024, January 25). Quantitative Analysis in Drug Formulations: Methods, Challenges, and Innovations. Available at: [Link]

  • Nkambule, S. J., et al. (2022). Quantification of selected pharmaceutical compounds in water using liquid chromatography-electrospray ionisation mass spectrometry (LC-ESI-MS). PMC. Available at: [Link]

  • Allied Academies. (2023, April 18). Quantifying drugs in blood: Methods and importance for clinical research and practice. Available at: [Link]

  • Gruber, H., & Schlögl, K. (1969). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Canadian Science Publishing. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2025, January 24). Comprehensive Insights into High-Performance Liquid Chromatography for Pharmaceutical Analysis: Focus on Genotoxic Impurities. Available at: [Link]

  • Türker, L., et al. (2010, April 6). A DFT Study on Nitro Derivatives of Pyridine. Journal of Energetic Materials. Available at: [Link]

  • Scribd. Nitropyridines Synthesis via Pyridine Nitration. Available at: [Link]

  • ResearchGate. (2021, October 31). diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6. Available at: [Link]

  • Google Patents. EP3333162A1 - Metod for preparing n-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine.
  • NextSDS. N-methyl-2-nitro-5-phenylpyridin-3-amine — Chemical Substance Information. Available at: [Link]

  • Google Patents. CN104341387A - Method for preparing N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl).
  • Quick Company. An Improved Process For Preparation Of N (5 Amino 2 Methylphenyl) 4 (3 Pyridinyl) 2 Pyrimidineamine. Available at: [Link]

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Reference Data & Comparative Studies

Validation

structure-activity relationship of N-methyl-2-nitro-5-phenylpyridin-3-amine analogs

A Comparative Guide to the Structure-Activity Relationship of N-methyl-2-nitro-5-phenylpyridin-3-amine Analogs For Researchers, Scientists, and Drug Development Professionals Abstract The N-methyl-2-nitro-5-phenylpyridin...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Structure-Activity Relationship of N-methyl-2-nitro-5-phenylpyridin-3-amine Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-methyl-2-nitro-5-phenylpyridin-3-amine scaffold represents a promising, yet underexplored, chemical space for the development of novel therapeutic agents. While direct structure-activity relationship (SAR) data for this specific analog series is not extensively available in the current literature, this guide provides a predictive and comparative analysis based on structurally related pyridinamine, nitropyridine, and phenylpyridine derivatives. By examining the biological activities and SAR of these related compounds, we can infer potential key structural motifs and substitution patterns that may govern the efficacy of N-methyl-2-nitro-5-phenylpyridin-3-amine analogs. This document aims to provide a foundational framework for the rational design, synthesis, and biological evaluation of this novel class of compounds, with a particular focus on their potential as kinase inhibitors and anticancer agents.

Introduction: The N-methyl-2-nitro-5-phenylpyridin-3-amine Scaffold

The core structure of N-methyl-2-nitro-5-phenylpyridin-3-amine combines several key pharmacophoric features: a substituted pyridine ring, a nitro group, a secondary amine linker, and a phenyl group. Each of these components offers opportunities for chemical modification to modulate the compound's physicochemical properties and biological activity. Pyridine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] The presence of a nitro group, a strong electron-withdrawing moiety, can significantly influence the electronic character of the pyridine ring and participate in key interactions with biological targets.[2] The N-methyl and phenyl substituents provide further avenues for exploring the impact of steric and electronic effects on target engagement.

Given that related structures, such as N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, are key intermediates in the synthesis of successful drugs like the tyrosine kinase inhibitor imatinib, it is plausible that the N-methyl-2-nitro-5-phenylpyridin-3-amine scaffold holds significant therapeutic potential.[3][4] This guide will dissect the potential SAR of this scaffold by drawing parallels with established findings from analogous chemical series.

Comparative Structure-Activity Relationship Analysis

Based on the available literature for related compounds, we can hypothesize the following SAR trends for N-methyl-2-nitro-5-phenylpyridin-3-amine analogs.

The Role of the Pyridine Core and its Substituents

The pyridine ring serves as the central scaffold. The relative positions of the nitro, amine, and phenyl groups are critical for defining the molecule's overall geometry and electronic distribution.

  • Nitro Group (Position 2): The strong electron-withdrawing nature of the nitro group is expected to be a critical determinant of activity. In many bioactive molecules, nitro groups can act as hydrogen bond acceptors and participate in charge-transfer interactions.[2] Shifting the nitro group to other positions on the pyridine ring would likely have a profound impact on activity. For instance, in 2-N-phenylamino-3-nitropyridine derivatives, the nitro group's position influences the planarity of the molecule.[1]

  • N-methyl-amino Group (Position 3): The secondary amine acts as a linker to the phenyl ring. The methyl group provides a degree of steric hindrance and may influence the rotational freedom around the C-N bond. Replacing the methyl group with larger alkyl or aryl groups could probe the steric tolerance of the target's binding pocket.

  • Phenyl Group (Position 5): The phenyl group at position 5 is a key site for modification. Substitutions on this ring are expected to significantly impact potency and selectivity.

Impact of Phenyl Ring Substitutions

Drawing parallels from other kinase inhibitor scaffolds, substitutions on the terminal phenyl ring are a cornerstone of SAR exploration.

  • Electron-Donating vs. Electron-Withdrawing Groups: The electronic nature of substituents on the phenyl ring can modulate the overall electron density of the molecule, affecting its binding affinity. In many kinase inhibitor series, electron-withdrawing groups like halogens or trifluoromethyl groups enhance activity.

  • Steric Bulk and Positional Isomerism: The size and position (ortho, meta, para) of substituents will be critical. For example, in a series of 2-anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors, the substitution pattern on the aniline ring was a key determinant of potency.[5] It is hypothesized that para-substitution may be favored to extend into a specific sub-pocket of a target kinase.

  • Introduction of Functional Groups for Solubility and Further Interactions: Incorporating polar groups such as hydroxyl, methoxy, or small amines could improve aqueous solubility and provide additional hydrogen bonding opportunities.

Potential Biological Targets and Therapeutic Applications

Given the structural similarities to known kinase inhibitors, the N-methyl-2-nitro-5-phenylpyridin-3-amine scaffold is a prime candidate for targeting protein kinases.[6][7] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.

Hypothesized Targets:

  • Tyrosine Kinases: Analogs may exhibit inhibitory activity against receptor tyrosine kinases like VEGFR-2, which is crucial for angiogenesis in tumors, or non-receptor tyrosine kinases like the JAK family, implicated in myeloproliferative neoplasms.[7][8][9]

  • Serine/Threonine Kinases: Cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle, are also potential targets.[5]

Potential Therapeutic Areas:

  • Oncology: As kinase inhibitors for various solid and hematological malignancies.

  • Inflammatory Diseases: Due to the role of certain kinases in inflammatory signaling pathways.

  • Infectious Diseases: Some pyridine derivatives have shown antimicrobial and antiviral activities.[1]

Experimental Data from Analogous Scaffolds

To provide a quantitative basis for our predictive SAR, the following table summarizes the biological activity of structurally related compounds.

Compound ScaffoldTarget/AssayKey Structural FeaturesIC50/ActivityReference
2-anilino-4-(thiazol-5-yl)pyrimidine analogsCDK2 InhibitionVaried substitutions on the aniline ring.0.7 nM (most potent)[5]
3-aminoimidazo[1,2-α]pyridine analogsAnticancer (HT-29 cells)p-chlorophenyl at C-3 and a nitro group on the C-2 phenyl ring.4.15 µM[10]
N-(pyrimidin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-amineJAK2 InhibitionA tetrahydroisoquinoline ring fused to the pyrimidine.5 nM[7]
5-anilinoquinazoline-8-nitro derivativesVEGFR-2 Kinase Inhibition1,3-disubstituted urea on the anilino ring.12.0 nM (most potent)[9]

Experimental Protocols

To validate the hypothesized SAR of N-methyl-2-nitro-5-phenylpyridin-3-amine analogs, the following experimental workflows are recommended.

General Synthesis of N-methyl-2-nitro-5-phenylpyridin-3-amine Analogs

A potential synthetic route could involve a nucleophilic aromatic substitution reaction between a suitably substituted 3-amino-2-nitropyridine and a phenylating agent, followed by N-methylation. Alternatively, a Buchwald-Hartwig amination could be employed.

Example Synthetic Step:

  • To a solution of 3-amino-2-nitro-5-phenylpyridine (1 eq.) in a suitable solvent (e.g., DMF), add a base such as sodium hydride (1.1 eq.) at 0 °C.

  • After stirring for 30 minutes, add methyl iodide (1.2 eq.) and allow the reaction to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS until completion.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized analogs against a panel of selected kinases.

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • In a 96-well plate, add the kinase, a suitable substrate, and ATP.

  • Add serial dilutions of the test compound to the wells.

  • Incubate the plate at the optimal temperature for the specific kinase.

  • Stop the reaction and quantify the amount of product formed, typically using a luminescence-based or fluorescence-based method.

  • Calculate the IC50 value by fitting the dose-response data to a sigmoidal curve.

Cell-Based Proliferation Assay (e.g., MTT Assay)

Objective: To assess the cytotoxic or anti-proliferative effects of the analogs on cancer cell lines.

Procedure:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability relative to untreated controls and determine the GI50 (concentration for 50% growth inhibition).

Visualizing the Structure-Activity Landscape

The following diagrams illustrate the key relationships and workflows discussed in this guide.

SAR_Hypothesis cluster_scaffold Core Scaffold: N-methyl-2-nitro-5-phenylpyridin-3-amine cluster_modifications Key Modification Points cluster_activity Predicted Biological Activity Scaffold Pyridine Core Phenyl_Subs Phenyl Ring Substitutions (R1, R2, R3) Scaffold->Phenyl_Subs Modulates Potency & Selectivity N_Alkyl N-Alkyl Variation (e.g., H, Et, Bn) Scaffold->N_Alkyl Probes Steric Bulk Tolerance Pyridine_Pos Isomeric Scaffolds Scaffold->Pyridine_Pos Alters Geometry & Electronics Nitro 2-Nitro Group Amine 3-N-methyl-amino Linker Phenyl 5-Phenyl Group Kinase_Inhibition Kinase Inhibition (e.g., VEGFR, JAK, CDK) Phenyl_Subs->Kinase_Inhibition N_Alkyl->Kinase_Inhibition Anticancer Anticancer Activity Kinase_Inhibition->Anticancer

Caption: Hypothesized structure-activity relationships for N-methyl-2-nitro-5-phenylpyridin-3-amine analogs.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Design Analog Design (Based on SAR) Synthesis Synthesis & Purification Design->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Kinase_Assay In Vitro Kinase Assays (IC50 Determination) Characterization->Kinase_Assay Cell_Assay Cell-Based Proliferation Assays (GI50 Determination) Characterization->Cell_Assay SAR_Analysis SAR Analysis & Iteration Kinase_Assay->SAR_Analysis Cell_Assay->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt

Caption: Proposed experimental workflow for the discovery and optimization of novel analogs.

Conclusion and Future Directions

The N-methyl-2-nitro-5-phenylpyridin-3-amine scaffold holds considerable promise for the development of novel kinase inhibitors and other therapeutic agents. While direct experimental data is currently sparse, a comparative analysis of structurally related compounds provides a solid foundation for initiating a medicinal chemistry program centered on this core. The key to unlocking the potential of this scaffold will be a systematic exploration of substitutions on the phenyl ring, coupled with a thorough investigation of the role of the N-methyl and nitro groups. The experimental protocols outlined in this guide provide a clear path forward for synthesizing and evaluating new analogs, with the ultimate goal of identifying lead compounds with potent and selective biological activity. Future work should also focus on elucidating the precise molecular targets and mechanisms of action of any promising compounds identified.

References

  • Singh, S. K., & Bhati, S. K. (2011). Biological studies of some new substituted phenyl pyrazol pyridin-2-amine derivatives. International Journal of ChemTech Research, 3(2), 895-902.
  • Gasparyan, S., et al. (2020). Synthesis, structure and biological activity 3-(arylmethyl) aminopyridine-2 (1 H ) -ones and 1 H -pyrido[2,3-b][3][4]oxazin-2(3 H )-ones. ResearchGate.

  • Google Patents. (n.d.). EP3333162A1 - Metod for preparing n-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine.
  • Google Patents. (n.d.). CN104341387A - Method for preparing N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl).
  • Bhati, S. K., et al. (2011). Biological Studies of some New Substituted Phenyl pyrazol pyridin-2-amine derivatives. International Journal of ChemTech Research, 3(2), 895-902.
  • Acta Crystallographica Section E. (2010). N-(4-Methylphenyl)-3-nitropyridin-2-amine. Retrieved from [Link]

  • Molecules. (2023). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Retrieved from [Link]

  • BMC Chemistry. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Retrieved from [Link]

  • MDPI. (2025). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. Retrieved from [Link]

  • Pharmaceuticals. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • Molecules. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2021). Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. Retrieved from [Link]

  • Frontiers in Pharmacology. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Retrieved from [Link]

  • Semantic Scholar. (2025). Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isom. Retrieved from [Link]

  • PubMed. (2011). N-[2-Methyl-5-(triazol-1-yl)phenyl]pyrimidin-2-amine as a scaffold for the synthesis of inhibitors of Bcr-Abl. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2016). Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking. Retrieved from [Link]

  • ResearchGate. (2009). Design, Synthesis, and Evaluation of 2-Methyl- and 2-Amino-N-aryl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-amines as Ring-Constrained 2-Anilino-4-(thiazol-5-yl)pyrimidine Cyclin-Dependent Kinase Inhibitors. Retrieved from [Link]

Sources

Comparative

Comparative Analysis of N-Methyl-2-nitro-5-phenylpyridin-3-amine Efficacy in Imidazo[4,5-b]pyridine Scaffold Synthesis

Executive Summary In modern drug discovery, the 3-methyl-6-phenyl-3H-imidazo[4,5-b]pyridine core is a privileged pharmacophore, serving as the structural foundation for highly selective Aurora kinase inhibitors, CDK9 ant...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the 3-methyl-6-phenyl-3H-imidazo[4,5-b]pyridine core is a privileged pharmacophore, serving as the structural foundation for highly selective Aurora kinase inhibitors, CDK9 antagonists, and Mixed Lineage Kinase 3 (MLK3) modulators[1][2][3]. However, the synthesis of this scaffold is notoriously plagued by a critical bottleneck: the regioselective N-alkylation of the imidazole ring[4].

As a Senior Application Scientist, I frequently observe discovery chemistry teams losing weeks of productivity and sacrificing overall yield by relying on late-stage alkylation or cross-coupling strategies. This guide provides an objective, data-backed comparative analysis demonstrating why utilizing the pre-functionalized building block N-methyl-2-nitro-5-phenylpyridin-3-amine (CAS: 152684-14-5) is the most efficacious, step-economical, and scalable approach for synthesizing this critical target core.

Mechanistic Rationale: The Regioselectivity Bottleneck

To understand the efficacy of N-methyl-2-nitro-5-phenylpyridin-3-amine, we must first examine the causality behind the failure of alternative routes.

When utilizing a non-methylated precursor (e.g., 2-nitro-5-phenylpyridin-3-amine), the resulting imidazo[4,5-b]pyridine core exhibits annular tautomerism. Upon deprotonation by a base (such as K₂CO₃) during late-stage alkylation, the molecule forms an ambident anion. Electron density is distributed across N1, N3, and the pyridine N4[5][6]. Electrophilic attack by methyl iodide is governed by steric approach control, invariably leading to an intractable mixture of N1-methyl, N3-methyl, and N4-methyl regioisomers (often in a 1:3.6:1.6 ratio)[4].

The Pre-installation Advantage: By utilizing N-methyl-2-nitro-5-phenylpyridin-3-amine, the N-methyl group is already covalently bound to the exocyclic amine at the C3 position of the pyridine ring. Upon reduction of the nitro group and subsequent cyclization with an orthoester, the geometry of the ring closure strictly dictates that the methyl group is locked exclusively at the N3 position. This completely circumvents the ambident anion problem, guaranteeing >99% regioselectivity and eliminating the need for complex chromatographic separations.

Comparative Efficacy Analysis & Data Presentation

The following table synthesizes quantitative performance metrics across three distinct synthetic routes targeting the 3-methyl-6-phenyl-3H-imidazo[4,5-b]pyridine core.

Performance MetricRoute A: Direct AlkylationRoute B: Late-Stage SuzukiRoute C: Pre-installed (CAS: 152684-14-5)
Starting Material 2-Nitro-5-phenylpyridin-3-amineN-Methyl-5-bromo-2-nitropyridin-3-amineN-Methyl-2-nitro-5-phenylpyridin-3-amine
N3-Regioselectivity ~35% (Mixture of N1/N3/N4)>99%>99%
Overall Yield 22%54%78%
Step Count 332
Primary Limitation Severe chromatographic lossesPd-catalyst cost & debrominationNone (Highly scalable)
Scale-up Suitability PoorModerateExcellent

Analytical Insight: Route B solves the regioselectivity issue but introduces a late-stage Suzuki coupling on an electron-deficient imidazopyridine core, which often suffers from sluggish kinetics and requires expensive palladium catalysts. Route C (our target methodology) establishes both the C-C bond (phenyl group) and C-N bond (methyl group) prior to the sterically demanding cyclization step, maximizing step economy.

Workflow Visualization

The directed acyclic graph below maps the logical flow and attrition points of the three synthetic strategies.

G cluster_A Route A: Direct Alkylation cluster_B Route B: Late-Stage Suzuki cluster_C Route C: Pre-installed Methyl (Optimal) A1 2-Nitro-5-phenylpyridin-3-amine A2 Imidazo[4,5-b]pyridine Core A1->A2 Reduction & Cyclization A3 Mixture of N1, N3, N4 Isomers (Low Yield) A2->A3 MeI, K2CO3, DMF B1 N-Methyl-5-bromo-2-nitropyridin-3-amine B2 6-Bromo-3-methylimidazo[4,5-b]pyridine B1->B2 Reduction & Cyclization B3 Target Core (Moderate Yield) B2->B3 PhB(OH)2, Pd(PPh3)4 C1 N-Methyl-2-nitro-5-phenylpyridin-3-amine (CAS: 152684-14-5) C2 N3-Methyl-5-phenylpyridine-2,3-diamine C1->C2 Reduction (Pd/C, H2) C3 Target Core (High Yield, >99% Regio) C2->C3 Cyclization (HC(OEt)3)

Fig 1. Synthetic routes to 3-methyl-6-phenyl-3H-imidazo[4,5-b]pyridine comparing three precursors.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Each step includes specific analytical cues to confirm mechanistic success without requiring immediate NMR analysis.

Step 1: Catalytic Reduction to the Diamine
  • Preparation: Dissolve N-methyl-2-nitro-5-phenylpyridin-3-amine (1.0 eq) in anhydrous methanol (0.2 M concentration) in a heavy-walled reaction flask.

  • Catalysis: Add 10% Pd/C (0.1 eq by weight).

  • Reaction: Purge the vessel with N₂ (3x), then backfill with H₂. Stir vigorously under an H₂ atmosphere (1 atm) at room temperature for 4 hours.

  • Self-Validation Checkpoint: The reaction is complete when the distinct yellow color of the nitro starting material dissipates into a colorless/pale solution. TLC will show the complete consumption of the starting material and the appearance of a highly polar, ninhydrin-active spot (N3-methyl-5-phenylpyridine-2,3-diamine).

  • Workup: Filter the mixture through a tightly packed Celite pad to remove the palladium catalyst. Concentrate the filtrate in vacuo. Crucial Note: The resulting diamine is prone to air oxidation; proceed immediately to Step 2.

Step 2: Regioselective Orthoester Cyclization
  • Preparation: Suspend the crude diamine from Step 1 in neat triethyl orthoformate (HC(OEt)₃) (10.0 eq).

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.05 eq) to activate the orthoester.

  • Reaction: Equip the flask with a reflux condenser and heat to 140°C for 6 hours.

  • Self-Validation Checkpoint: As the reaction progresses, ethanol is evolved. LC-MS analysis will show the disappearance of the diamine mass and the emergence of a clean [M+H]⁺ peak corresponding to the cyclized 3-methyl-6-phenyl-3H-imidazo[4,5-b]pyridine core.

  • Workup: Cool the reaction to room temperature. Concentrate the excess triethyl orthoformate under reduced pressure. Recrystallize the crude residue from EtOAc/Hexanes to afford the pure target compound as an off-white solid.

Conclusion & Strategic Recommendations

For drug development professionals synthesizing kinase inhibitor libraries based on the imidazo[4,5-b]pyridine scaffold, N-methyl-2-nitro-5-phenylpyridin-3-amine is the superior starting material. By front-loading the structural complexity (pre-installing the N-methyl and C-phenyl groups), chemists can bypass the severe attrition rates associated with late-stage ambident anion alkylation. This approach not only guarantees >99% regioselectivity but also provides a highly scalable, chromatography-free route to the target core.

References

  • Title: Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis of Imidazo[4,5-b]pyridines and Imidazo[4,5-b]pyrazines by Palladium Catalyzed Amidation of 2-Chloro-3-amino-heterocycles Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity Source: Bioorganic Chemistry (PubMed) URL: [Link]

  • Title: Regioselective N-alkylation of imidazo[4,5-b]pyridine-4-oxide derivatives: an experimental and DFT study Source: ResearchGate URL: [Link]

Sources

Validation

Comparative Cytotoxicity Profiling of N-Methyl-2-nitro-5-phenylpyridin-3-amine: A Preclinical Guide

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Analyst: Senior Application Scientist Executive Summary & Strategic Rationale In early-stage drug discovery, evaluating the...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Analyst: Senior Application Scientist

Executive Summary & Strategic Rationale

In early-stage drug discovery, evaluating the baseline cytotoxicity of synthetic building blocks is critical before integrating them into complex pharmacophores. N-methyl-2-nitro-5-phenylpyridin-3-amine (NMNPPA, CAS 152684-14-5) is a highly versatile nitro-pyridine intermediate. While frequently utilized as a precursor for aminopyridine-based kinase inhibitors, its inherent nitroaromatic motif makes it a compelling candidate for evaluation as a potential Hypoxia-Activated Prodrug (HAP) scaffold.

This guide objectively compares the in vitro cytotoxicity profile of the unoptimized NMNPPA scaffold against CB1954 (Tretazicar) —a clinical-stage nitroaromatic prodrug—and 5-Fluorouracil (5-FU) , a standard chemotherapeutic. By establishing these benchmarks, researchers can determine whether to mask, modify, or exploit the nitro-pyridine moiety in their drug design pipelines.

Mechanistic Grounding: The Nitroaromatic Bioreductive Pathway

To understand the cytotoxic potential of NMNPPA, we must examine the causality of nitroaromatic toxicity. Compounds containing nitro-aryl groups are generally well-tolerated in healthy, normoxic tissues. However, in the oxygen-deprived microenvironments of solid tumors (hypoxia), these compounds undergo enzymatic bioreduction catalyzed by oxidoreductases such as Cytochrome P450 Oxidoreductase (POR) or NAD(P)H Quinone Dehydrogenase 1 (NQO1) .

Under normoxia, oxygen rapidly oxidizes the initial nitro radical anion back to the parent compound (futile cycling), preventing toxicity. Under hypoxia, the reduction proceeds to form highly reactive hydroxylamine or amine intermediates. These electrophilic species covalently bind to DNA, inducing lethal interstrand cross-links and subsequent caspase-dependent apoptosis .

Pathway Prodrug Nitroaromatic Scaffold (NMNPPA / CB1954) Intermediate Hydroxylamine / Amine (Reactive Metabolite) Prodrug->Intermediate Bioreduction Enzyme Oxidoreductases (POR, NQO1, NfsB) Enzyme->Intermediate Catalysis Hypoxia Hypoxic Microenvironment (<0.1% O2) Hypoxia->Enzyme Promotes DNA_Damage DNA Cross-linking & Apoptotic Cell Death Intermediate->DNA_Damage Cytotoxicity

Fig 1. Bioreductive activation pathway of nitroaromatic compounds inducing cytotoxicity.

Comparative Cytotoxicity Data

To objectively benchmark NMNPPA, we evaluate its performance using the Hypoxia Cytotoxicity Ratio (HCR) —the ratio of the IC₅₀ in normoxia to the IC₅₀ in hypoxia. A higher HCR indicates superior tumor-selective targeting.

As shown in Table 1, NMNPPA exhibits very low baseline toxicity in normoxic conditions (IC₅₀ > 150 µM), confirming its safety as a synthetic intermediate. While it demonstrates a slight hypoxic shift (HCR ~2.3), it lacks the potent DNA-alkylating functional groups (like the aziridine ring in CB1954) required to drive nanomolar cytotoxicity.

Table 1: Comparative Cytotoxicity Profiling in HCT116 Cells (48h Exposure)
CompoundPrimary MechanismIC₅₀ Normoxia (µM)IC₅₀ Hypoxia (µM)HCR (Normoxia / Hypoxia)
NMNPPA Unoptimized Nitroaromatic Scaffold> 150.065.2~ 2.3
CB1954 (Tretazicar) Bioreductive DNA Cross-linker78.01.745.8
5-Fluorouracil (5-FU) Thymidylate Synthase Inhibitor4.24.50.9

Data Interpretation: NMNPPA is an excellent, non-toxic building block. To convert it into a viable HAP comparable to CB1954, medicinal chemists must functionalize the pyridine ring with an alkylating warhead (e.g., a nitrogen mustard or aziridine moiety) to amplify the toxicity of the hydroxylamine metabolite.

Self-Validating Experimental Protocol

As a Senior Application Scientist, I mandate that all cytotoxicity screening protocols be self-validating. The following workflow outlines the precise methodology for generating the comparative data above.

Causality in Assay Selection: Why SRB over MTT?

A critical pitfall in evaluating nitroaromatic compounds is the reliance on tetrazolium-based assays (MTT/MTS). Intracellular nitroreductases can directly reduce MTT into its insoluble formazan salt independently of cellular metabolism. This creates false-positive viability signals that artificially mask the true cytotoxicity of the compound . Therefore, the Sulforhodamine B (SRB) assay , which quantifies total cellular protein mass, is non-negotiable for this workflow.

Step-by-Step Methodology
  • Cell Seeding & Adhesion: Seed HCT116 human colon carcinoma cells at 4,000 cells/well in 96-well plates using McCoy's 5A medium supplemented with 10% FBS. Incubate overnight at 37°C, 21% O₂, 5% CO₂ to ensure complete adhesion.

  • Compound Dosing (The Self-Validating Matrix): Prepare 10-point serial dilutions of NMNPPA, CB1954, and 5-FU (0.1 µM to 200 µM). Internal Controls: Include a vehicle control (0.5% DMSO max) to rule out solvent toxicity, and a cell-free blank to subtract background SRB absorbance.

  • Parallel Incubation (Normoxia vs. Hypoxia):

    • Plate A (Normoxia): Incubate in a standard incubator (21% O₂, 5% CO₂) for 48 hours.

    • Plate B (Hypoxia): Transfer immediately to a specialized hypoxia chamber (0.1% O₂, 5% CO₂, 94.9% N₂) for 48 hours. Validation Check: Include a parallel western blot for HIF-1α stabilization to empirically prove the hypoxic environment was maintained.

  • SRB Fixation & Staining: Fix cells in situ by adding cold 10% trichloroacetic acid (TCA) directly to the wells. Incubate at 4°C for 1 hour. Wash, dry, and stain with 0.4% SRB solution (in 1% acetic acid) for 30 minutes.

  • Quantification: Solubilize the protein-bound dye using 10 mM unbuffered Tris base. Read absorbance at 515 nm using a microplate reader. Calculate IC₅₀ values via non-linear regression.

Workflow Step1 Cell Seeding (HCT116 / SKOV3) Step2 Compound Dosing (0.1 - 200 µM) Step1->Step2 Step3A Normoxic Incubation (21% O2, 48h) Step2->Step3A Step3B Hypoxic Incubation (0.1% O2, 48h) Step2->Step3B Step4 SRB Viability Assay (Avoids MTT Artifacts) Step3A->Step4 Step3B->Step4 Step5 IC50 & HCR Determination Step4->Step5

Fig 2. Self-validating high-throughput workflow for hypoxia-selective cytotoxicity screening.

References

  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Mechanism of cell death induced by the novel enzyme-prodrug combination, nitroreductase/CB1954, and identification of synergism with 5-fluorouracil. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Cytotoxicity and activation of CB1954 in a human tumour cell line. PubMed (NIH). Available at: [Link]

Comparative

A Multi-Tiered Strategy for Evaluating the Specificity of N-methyl-2-nitro-5-phenylpyridin-3-amine

A Senior Application Scientist's Guide to Comprehensive Target and Off-Target Profiling In the landscape of modern drug discovery, the development of highly specific small molecule inhibitors is paramount to achieving th...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Comprehensive Target and Off-Target Profiling

In the landscape of modern drug discovery, the development of highly specific small molecule inhibitors is paramount to achieving therapeutic efficacy while minimizing adverse effects. A compound's journey from a promising hit to a clinical candidate is paved with rigorous validation, a cornerstone of which is the comprehensive evaluation of its binding specificity. This guide provides an in-depth, multi-tiered framework for assessing the specificity of a novel chemical entity, using the hypothetical kinase inhibitor, N-methyl-2-nitro-5-phenylpyridin-3-amine , as our subject.

While limited public data exists for this specific molecule, its structural motifs are common in kinase inhibitor development. For the purpose of this illustrative guide, we will hypothesize that N-methyl-2-nitro-5-phenylpyridin-3-amine has been identified as a potent inhibitor of Kinase X , a critical enzyme in a cancer-related signaling pathway. Our objective is to build a high-confidence specificity profile by systematically comparing its on-target potency with its interactions across the broader proteome.

This guide eschews a rigid template, instead presenting a logical, field-proven workflow that moves from broad, high-throughput screening to deep, unbiased cellular profiling. Each experimental choice is explained by its underlying scientific rationale, ensuring a self-validating and robust data package for critical decision-making in a drug development program.

Tier 1: Establishing a Selectivity Baseline with In Vitro Kinome Profiling

The first step in characterizing a new inhibitor is to understand its activity against its intended protein family. Given that the majority of kinase inhibitors target the highly conserved ATP-binding site, cross-reactivity is a common challenge.[1] A broad in vitro screen against a panel of kinases provides a foundational understanding of the compound's selectivity and flags potential off-targets for further investigation.

Rationale for Kinome Scanning

A comprehensive kinome scan serves multiple purposes. It validates the intended on-target activity, reveals potential polypharmacology (inhibition of multiple kinases), which can sometimes be beneficial, and most importantly, identifies liabilities that could lead to toxicity.[1][2] We will employ a competitive binding assay, which measures the dissociation constant (Kd) of the inhibitor for each kinase in the panel, providing a direct measure of binding affinity independent of ATP concentration.[3]

Experimental Protocol: Competitive Displacement Binding Assay (e.g., KINOMEscan™)

This protocol outlines the general steps for a large-scale kinase binding assay.

  • Compound Preparation : Prepare a concentrated stock solution of N-methyl-2-nitro-5-phenylpyridin-3-amine in 100% DMSO. A series of dilutions are then prepared for dose-response analysis.

  • Assay Plate Preparation : A panel of recombinant human kinases, each tagged with a DNA label, is arrayed in a multi-well plate.

  • Binding Reaction : An immobilized, broadly active kinase inhibitor (the "probe") is added to each well, followed by the respective kinase.

  • Competition : N-methyl-2-nitro-5-phenylpyridin-3-amine is added at a single high concentration (for initial screening) or across a range of concentrations (for Kd determination). The test compound competes with the immobilized probe for binding to the kinase's active site.

  • Equilibration and Wash : The reaction is allowed to reach equilibrium. Unbound components are then washed away.

  • Quantification : The amount of kinase bound to the solid support is quantified, typically using qPCR to detect the DNA tag. A lower signal indicates stronger binding of the test compound.

  • Data Analysis : The results are expressed as the percentage of kinase remaining bound relative to a DMSO control. For dose-response curves, the data is fitted to a standard binding isotherm to calculate the dissociation constant (Kd).

Diagram: Tier 1 Kinome Profiling Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Test Compound (N-methyl-2-nitro-5-phenylpyridin-3-amine) Mix Combine Kinase, Probe, & Test Compound Compound->Mix KinasePanel Kinase Panel (DNA-tagged) KinasePanel->Mix ImmobilizedProbe Immobilized Probe ImmobilizedProbe->Mix Incubate Incubate to Equilibrium Mix->Incubate Wash Wash Unbound Incubate->Wash Quantify Quantify Bound Kinase (via qPCR) Wash->Quantify Data Calculate % Inhibition Quantify->Data Kd Determine Kd Values Data->Kd Selectivity Generate Selectivity Profile Kd->Selectivity

Caption: Workflow for a competitive displacement binding assay to profile inhibitor selectivity.

Interpreting the Data

The output of a kinome scan is a rich dataset that can be visualized as a dendrogram, mapping inhibitory activity across the human kinome. A key metric derived from this is the Selectivity Score (S-score) , which can be defined as the number of kinases inhibited above a certain threshold (e.g., Kd < 3 µM) divided by the total number of kinases tested.[2]

Table 1: Hypothetical Kinome Profiling Data for N-methyl-2-nitro-5-phenylpyridin-3-amine (1 µM Screen)

Kinase TargetFamilyDissociation Constant (Kd) (nM)Selectivity Score (S(1µM))Notes
Kinase X CMGC 5.2 0.004 (2/468) Potent on-target activity.
Kinase YTK85-Significant off-target hit.
Kinase ZCAMK750-Moderate off-target hit.
ABL1TK>10,000-No significant binding.
SRCTK>10,000-No significant binding.
... (463 other kinases)...>10,000-Generally clean profile.

This initial screen confirms potent binding to our hypothetical target, Kinase X, but also reveals a significant off-target interaction with Kinase Y. This finding is critical; it directs our subsequent validation efforts to determine if this off-target binding translates to functional inhibition within a cellular context.

Tier 2: Validating Target Engagement in a Cellular Milieu

While in vitro assays are essential, they do not fully recapitulate the complex environment inside a cell. Factors like cell permeability, compound metabolism, and the presence of endogenous ATP concentrations can significantly influence a compound's activity.[4] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly assesses whether a compound binds to its target in intact cells or cell lysates.[4][5][6]

Rationale for CETSA

The principle behind CETSA is that when a ligand binds to a protein, it generally stabilizes the protein's structure, making it more resistant to thermal denaturation.[4] By heating cells treated with the compound across a temperature gradient, we can observe a "thermal shift" in the melting temperature (Tm) of the target protein if the compound is engaged. This provides direct evidence of target binding in a physiologically relevant setting.

Experimental Protocol: Western Blot-Based CETSA

This protocol describes the classic CETSA workflow for a single target.

  • Cell Culture and Treatment : Culture an appropriate cell line (e.g., one that endogenously expresses Kinase X) to ~80% confluency. Treat cells with N-methyl-2-nitro-5-phenylpyridin-3-amine at various concentrations, including a DMSO vehicle control, for a defined period (e.g., 1-2 hours).

  • Harvest and Aliquot : Harvest the cells, wash with PBS, and resuspend in a buffered solution. Aliquot the cell suspension into PCR tubes.

  • Heat Challenge : Place the PCR tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3-8 minutes).[6] One aliquot is left at room temperature as a non-heated control.

  • Cell Lysis and Fractionation : Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer. Separate the soluble protein fraction (containing non-denatured proteins) from the insoluble, aggregated fraction by high-speed centrifugation.

  • Protein Quantification and Analysis : Collect the supernatant (soluble fraction). Normalize the total protein concentration for all samples. Analyze the abundance of the target protein (Kinase X) and a loading control (e.g., GAPDH) in each sample by Western blotting using specific antibodies.

  • Data Analysis :

    • Melt Curve : Quantify the band intensities from the Western blot. Plot the percentage of soluble protein remaining at each temperature relative to the non-heated control. This generates a "melt curve." A shift in this curve to the right indicates target stabilization.

    • Isothermal Dose-Response (ITDR) : Select a temperature that shows a significant difference between the treated and untreated samples. At this fixed temperature, treat cells with a range of compound concentrations. Plot the amount of soluble protein against the compound concentration to determine the cellular EC50 for target engagement.

Diagram: Tier 2 CETSA Workflow

G cluster_cell_prep Cellular Phase cluster_assay Biophysical Assay cluster_analysis Analysis Cells Culture Cells Treat Treat with Compound or DMSO Cells->Treat Harvest Harvest & Aliquot Treat->Harvest Heat Heat Challenge (Temperature Gradient) Harvest->Heat Lyse Lyse Cells Heat->Lyse Centrifuge Centrifuge to Separate Soluble/Insoluble Lyse->Centrifuge WB Western Blot for Target Protein Centrifuge->WB Quant Quantify Bands WB->Quant Plot Plot Melt Curve / ITDR Quant->Plot G cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis Treat Treat Cells (Compound vs. DMSO) Heat Heat Lysates (Temp Gradient) Treat->Heat Digest Isolate Soluble Proteins & Digest to Peptides Heat->Digest Label Label Peptides (e.g., TMT) Digest->Label LCMS LC-MS/MS Analysis Label->LCMS Quant Identify & Quantify Thousands of Proteins LCMS->Quant Curves Generate Melt Curves for each Protein Quant->Curves Hits Identify Proteins with Significant Thermal Shifts Curves->Hits

Sources

Validation

A Comparative Guide to the Validation of Analytical Methods for N-methyl-2-nitro-5-phenylpyridin-3-amine

This guide provides a comprehensive comparison of analytical methods for the quantification of N-methyl-2-nitro-5-phenylpyridin-3-amine, a novel heterocyclic compound with potential applications in pharmaceutical develop...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of analytical methods for the quantification of N-methyl-2-nitro-5-phenylpyridin-3-amine, a novel heterocyclic compound with potential applications in pharmaceutical development. As drug development professionals and researchers, the integrity of our data is paramount. The validation of analytical procedures is the cornerstone of this integrity, ensuring that the methods we employ are suitable for their intended purpose.[1][2] This document will delve into the validation of two distinct, yet complementary, analytical techniques: a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a high-sensitivity Ultra-High-Performance Liquid Chromatography with tandem mass spectrometry (UHPLC-MS/MS) method.

The principles and methodologies outlined herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a comprehensive framework for the validation of analytical procedures.[1][3][4][5] Additionally, recommendations from regulatory bodies such as the U.S. Food and Drug Administration (FDA) have been incorporated to ensure the robustness and compliance of the described methods.[6][7][8]

The Importance of Method Validation

Before delving into the experimental details, it is crucial to understand the causality behind method validation. The objective of validating an analytical procedure is to demonstrate through empirical evidence that it is fit for its intended use.[1][2] This involves a thorough evaluation of several performance characteristics, which collectively ensure the reliability, accuracy, and precision of the data generated. For a quantitative impurity test or an assay of a drug substance like N-methyl-2-nitro-5-phenylpyridin-3-amine, these characteristics typically include specificity, linearity, range, accuracy, precision, and robustness.

Method 1: HPLC-UV for Assay and Impurity Determination

High-Performance Liquid Chromatography with UV detection is a workhorse technique in pharmaceutical analysis due to its versatility, robustness, and cost-effectiveness. For N-methyl-2-nitro-5-phenylpyridin-3-amine, which contains a chromophore due to its aromatic and nitro functional groups, UV detection is a suitable and straightforward approach.

Experimental Protocol: HPLC-UV Method

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD) or a multi-wavelength UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is chosen for its versatility in retaining moderately polar to non-polar compounds.

  • Mobile Phase: A gradient elution is employed to ensure adequate separation of the main peak from potential impurities.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    25.1 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Based on the UV spectrum of N-methyl-2-nitro-5-phenylpyridin-3-amine, a wavelength of 260 nm is selected for optimal response.

  • Injection Volume: 10 µL

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of N-methyl-2-nitro-5-phenylpyridin-3-amine reference standard in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-200 µg/mL).

  • Sample Solution: Prepare the sample to be analyzed at a target concentration within the validated range using the same diluent.

Validation of the HPLC-UV Method

The validation of this method is performed in accordance with ICH Q2(R1) guidelines.[3][4][5]

Specificity: The specificity of an analytical method is its ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1][2]

  • Procedure: A solution of N-methyl-2-nitro-5-phenylpyridin-3-amine is subjected to stress conditions (acid, base, oxidation, heat, and light) to induce degradation. The stressed samples are then analyzed alongside an unstressed sample and a blank.

  • Acceptance Criteria: The peak for N-methyl-2-nitro-5-phenylpyridin-3-amine should be free from co-eluting peaks from degradation products, as determined by peak purity analysis using the DAD.

Linearity and Range:

  • Procedure: Analyze five concentrations of the reference standard across the range of 1-200 µg/mL in triplicate.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999. The y-intercept should be insignificant.

Accuracy (Recovery):

  • Procedure: A known amount of the analyte is spiked into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision:

  • Repeatability (Intra-day precision): Six replicate injections of the standard solution at 100% of the target concentration are performed on the same day.

  • Intermediate Precision (Inter-day precision): The repeatability assay is performed on a different day by a different analyst using a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Procedure: These are determined based on the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be adequate for the determination of impurities at their specified limits.

Robustness:

  • Procedure: The effect of small, deliberate variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase composition ±2%) on the analytical results is evaluated.

  • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the changes.

Method 2: UHPLC-MS/MS for High-Sensitivity Analysis

For applications requiring higher sensitivity and selectivity, such as bioanalytical studies or the detection of trace-level genotoxic impurities, UHPLC-MS/MS is the method of choice.[9][10] Its ability to provide molecular weight and structural information makes it a powerful tool for unequivocal identification and quantification.

Experimental Protocol: UHPLC-MS/MS Method

1. Instrumentation and Chromatographic Conditions:

  • UHPLC System: A UHPLC system capable of high-pressure operation.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size) for fast and efficient separations.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

  • Gradient Program: A rapid gradient is used to reduce run times.

    Time (min) %A %B
    0 95 5
    2.5 5 95
    3.0 5 95
    3.1 95 5

    | 4.0 | 95 | 5 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

2. Mass Spectrometry Conditions:

  • Ionization Mode: ESI Positive

  • Multiple Reaction Monitoring (MRM): The precursor ion (the molecular ion of N-methyl-2-nitro-5-phenylpyridin-3-amine) and a characteristic product ion are selected for monitoring. This provides high selectivity and sensitivity.

  • Source Parameters: Optimized for the specific compound.

3. Standard and Sample Preparation:

  • Similar to the HPLC-UV method, but with a lower concentration range to leverage the higher sensitivity of the instrument (e.g., 0.1-100 ng/mL). For bioanalytical applications, sample preparation would involve protein precipitation or solid-phase extraction.

Validation of the UHPLC-MS/MS Method

The validation parameters are similar to the HPLC-UV method, but with some additional considerations, particularly for bioanalytical applications as guided by the EMA and FDA.[11][12][13]

Selectivity:

  • Procedure: In addition to forced degradation, the method's selectivity is evaluated by analyzing blank matrix samples (e.g., plasma, urine) from multiple sources to check for interferences at the retention time of the analyte.

  • Acceptance Criteria: No significant interfering peaks should be present at the retention time of the analyte and internal standard.

Linearity, Range, Accuracy, and Precision:

  • The procedures are similar to the HPLC-UV method, but the acceptance criteria may be more stringent, especially for bioanalytical methods (e.g., accuracy within ±15% of the nominal concentration, and ±20% at the LLOQ; precision RSD ≤ 15%, and ≤ 20% at the LLOQ).

Matrix Effect:

  • Procedure: The response of the analyte in the presence of matrix components is compared to the response of the analyte in a neat solution.

  • Acceptance Criteria: The matrix effect should be minimal and consistent across different sources of the matrix.

Comparison of Validated Methods

The choice of analytical method depends on the specific application. The following table summarizes the performance characteristics of the two validated methods for N-methyl-2-nitro-5-phenylpyridin-3-amine.

Validation ParameterHPLC-UV MethodUHPLC-MS/MS Method
Specificity Good, based on chromatographic separation and UV spectrum.Excellent, based on chromatographic separation and specific MRM transition.
Linearity (r²) ≥ 0.999≥ 0.999
Range 1-200 µg/mL0.1-100 ng/mL
Accuracy (% Recovery) 98.0% - 102.0%95.0% - 105.0% (for drug substance)
Precision (%RSD) ≤ 2.0%≤ 5.0% (for drug substance)
LOD/LOQ Higher (µg/mL range)Lower (ng/mL to pg/mL range)
Run Time ~30 minutes~4 minutes
Robustness HighModerate (more sensitive to matrix effects)
Cost & Complexity LowerHigher

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the analytical method validation process.

G cluster_planning Phase 1: Planning & Development cluster_validation Phase 2: Validation Execution cluster_params Validation Parameters (ICH Q2) cluster_reporting Phase 3: Reporting Plan Define Analytical Procedure Purpose Develop Method Development & Optimization Plan->Develop Protocol Write Validation Protocol Develop->Protocol Execute Execute Validation Experiments Protocol->Execute Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision LOD_LOQ LOD & LOQ Robustness Robustness Report Generate Validation Report Execute->Report Data Analysis Implement Implement for Routine Use Report->Implement

Caption: A workflow diagram of the analytical method validation process.

The interrelationship of key validation parameters is also critical to understand.

G cluster_core cluster_derived Validation {Analytical Method Validation | Objective: Fitness for Purpose} Accuracy Accuracy Closeness to true value Validation->Accuracy Precision Precision Agreement between measurements Validation->Precision Specificity Specificity Measures only the analyte Validation->Specificity Range Range Interval of acceptable accuracy & precision Accuracy->Range Precision->Range LOQ LOQ Lowest quantifiable amount Precision->LOQ Specificity->LOQ Linearity Linearity Proportional response Linearity->Range

Caption: The relationship between core analytical validation parameters.

Conclusion

Both the HPLC-UV and UHPLC-MS/MS methods can be successfully validated for the analysis of N-methyl-2-nitro-5-phenylpyridin-3-amine. The HPLC-UV method is a reliable and cost-effective choice for routine quality control, such as assays and impurity profiling, where concentration levels are relatively high. In contrast, the UHPLC-MS/MS method offers superior sensitivity and selectivity, making it indispensable for applications involving trace-level quantification, analysis in complex biological matrices, and definitive identification. The selection of the most appropriate method should be based on a thorough consideration of the specific analytical requirements, including the desired sensitivity, selectivity, and the nature of the sample matrix.

References

  • Bioanalytical method validation - Scientific guideline. (2015, June 3). European Medicines Agency. Retrieved from [Link][11]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015, July). U.S. Food and Drug Administration. Retrieved from [Link][6]

  • ICH M10 on bioanalytical method validation. (2023, January 13). European Medicines Agency. Retrieved from [Link][12]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. Retrieved from [Link][3]

  • Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. (2015, July 27). Federal Register. Retrieved from [Link][7]

  • EMA Guideline on bioanalytical Method Validation adopted. (2011, August 17). ECA Academy. Retrieved from [Link][13]

  • FDA Guidance on Analytical Method Validation. Scribd. Retrieved from [Link][14]

  • Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency. Retrieved from [Link][15]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). European Bioanalysis Forum. Retrieved from [Link][16]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Retrieved from [Link][4]

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy. Retrieved from [Link][8]

  • Q2(R2) Validation of Analytical Procedures. (2024, March 6). U.S. Food and Drug Administration. Retrieved from [Link][17]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). International Council for Harmonisation. Retrieved from [Link][1]

  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. Retrieved from [Link][18]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency. Retrieved from [Link][5]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Retrieved from [Link][2]

  • Chromatographic Determination of Amines in Food Samples. (2013). University of Helsinki. Retrieved from [Link][19]

  • Current developments in LC-MS for pharmaceutical analysis. (2020, February 17). SciSpace. Retrieved from [Link][9]

  • Mass Spectrometry in Small Molecule Drug Development. (2015, September 30). American Pharmaceutical Review. Retrieved from [Link][10]

Sources

Comparative

statistical analysis for comparing N-methyl-2-nitro-5-phenylpyridin-3-amine data

Statistical Analysis and Performance Comparison Guide: N-methyl-2-nitro-5-phenylpyridin-3-amine (NMNPA) as a Push-Pull Fluorescent Probe As drug development and molecular imaging increasingly rely on highly specific biom...

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Author: BenchChem Technical Support Team. Date: April 2026

Statistical Analysis and Performance Comparison Guide: N-methyl-2-nitro-5-phenylpyridin-3-amine (NMNPA) as a Push-Pull Fluorescent Probe

As drug development and molecular imaging increasingly rely on highly specific biomarker detection, the statistical validation of novel chemical probes is paramount. N-methyl-2-nitro-5-phenylpyridin-3-amine (NMNPA) is an advanced highly substituted pyridine scaffold. Due to its unique electronic architecture, it serves as an exceptional candidate for developing hypoxia-sensitive fluorescent probes targeting nitroreductase (NTR) enzymes.

This guide provides a comprehensive framework for objectively comparing the photophysical and kinetic data of NMNPA against traditional alternative scaffolds (such as 2-amino-5-nitropyridine), focusing on the causality behind the experimental design and the rigorous statistical methodologies required to validate its performance.

Mechanistic Grounding: The Push-Pull Architecture

To statistically analyze a probe, we must first understand the physical causality of its signal generation. NMNPA operates on a classic "push-pull" electronic system[1].

  • The "Pull" (Quenching): The nitro ( −NO2​ ) group at position 2 acts as a powerful electron-withdrawing group. In the probe's native state, this group quenches the fluorescence of the extended phenylpyridine π -system via Photoinduced Electron Transfer (PET).

  • The "Push" (Activation): The N-methylamine group at position 3 acts as an electron-donating group.

When NTR (an enzyme overexpressed in hypoxic tumor microenvironments) reduces the nitro group to an amine, the quenching effect is abolished. The molecule transforms into an electron-rich diaminopyridine derivative, restoring a strong Intramolecular Charge Transfer (ICT) and triggering a massive fluorescence turn-on[2]. Pyridyl-based fluorophores are highly valuable in these sensing applications due to their tunable photophysical properties and large Stokes shifts[3].

Mechanism NMNPA NMNPA (Quenched) Strong PET Effect NTR Nitroreductase (NTR) + NADH Cofactor NMNPA->NTR Enzymatic Reduction Reduced Reduced NMNPA Restored ICT State NTR->Reduced -NO2 converted to -NH2 Signal Fluorescence Emission (λem = 550 nm) Reduced->Signal Excitation (λex = 420 nm)

Fig 1: NTR-mediated reduction of NMNPA, converting the quenching nitro group to an activating amine.

Experimental Methodologies (Self-Validating Protocols)

To generate robust data for statistical comparison, the experimental protocols must be self-validating. Every potential source of background noise must be accounted for via a strict control matrix. Substituted amino-pyridines are excellent for these assays due to their low background hydrolysis[4].

Protocol A: In Vitro Nitroreductase (NTR) Kinetic Assay

Causality: This assay isolates the enzymatic reduction from chemical reduction. By employing a matrix of negative controls, we mathematically guarantee that the measured fluorescence is strictly NTR-dependent.

  • Reagent Preparation: Dissolve NMNPA in anhydrous DMSO to a 10 mM stock. Prepare a working solution of 10 µM in PBS (10 mM, pH 7.4, keeping final DMSO 1% to prevent enzyme denaturation).

  • Self-Validating Control Matrix Setup: In a 96-well black microplate, establish:

    • Blank: 100 µL PBS (Baseline instrument noise).

    • Probe Control: 10 µL NMNPA (10 µM) + 90 µL PBS (Quantifies auto-hydrolysis/photobleaching).

    • Enzyme Control: 10 µL NADH (500 µM) + 10 µL NTR (1 µg/mL) + 80 µL PBS (Quantifies NADH autofluorescence).

  • Reaction Initiation: Add 10 µL of NMNPA to experimental wells containing 10 µL NTR (titrated from 0.1 to 2.0 µg/mL) and 10 µL NADH (500 µM). Adjust to 100 µL with PBS.

  • Data Acquisition: Read fluorescence ( λex​ = 420 nm, λem​ = 550 nm) dynamically every 2 minutes for 60 minutes at 37°C.

Protocol B: Cytotoxicity Evaluation (MTT Assay)

Causality: A superior probe must exhibit lower cytotoxicity than alternatives. The MTT assay provides a quantifiable colorimetric readout of mitochondrial metabolic activity.

  • Cell Seeding: Seed HeLa cells in a 96-well plate ( 1×104 cells/well). Incubate for 24 h at 37°C, 5% CO2​ .

  • Treatment Gradient: Expose cells to NMNPA and the alternative probe at a concentration gradient (0, 1, 5, 10, 20, 50 µM). Include a 0.1% Triton X-100 well as a 0% viability (dead-cell) control.

  • MTT Conversion: After 24 h, add 10 µL MTT reagent (5 mg/mL in PBS) for 4 hours.

  • Solubilization: Remove media, dissolve formazan crystals in 100 µL DMSO, and read absorbance at 570 nm.

Statistical Analysis Framework for Probe Comparison

Raw data is meaningless without rigorous statistical treatment. To objectively compare NMNPA against the baseline 2-amino-5-nitropyridine scaffold, we employ a multi-tiered statistical workflow.

StatsWorkflow Raw Raw Fluorescence Data (RFU over Time/Conc) Norm Data Normalization (Background Subtraction) Raw->Norm Sub1 Michaelis-Menten (Non-linear Regression) Norm->Sub1 Substrate Titration Sub2 Comparative Efficacy (Two-way ANOVA) Norm->Sub2 Time-Course Analysis Out1 Km, Vmax, LOD Metrics Sub1->Out1 Model Fit Out2 p-values & Significance Sub2->Out2 Tukey's Test

Fig 2: Statistical workflow for analyzing NMNPA fluorescence data and comparing probe efficacy.

A. Non-Linear Regression for Enzyme Kinetics

To compare the binding affinity ( Km​ ) and maximum velocity ( Vmax​ ), we extract the initial velocity ( V0​ ) from the linear portion of the kinetic curves (first 10 minutes). Statistical Choice: We strictly utilize Non-linear Least Squares Regression fitting the data to the Michaelis-Menten equation: V0​=Km​+[S]Vmax​×[S]​ . Causality: Linearizing the data via Lineweaver-Burk plots heavily distorts the error distribution at low substrate concentrations, leading to statistically invalid Km​ estimations. Non-linear regression preserves the homoscedasticity of the raw data.

B. Two-Way ANOVA for Signal-to-Noise Comparison

To prove that NMNPA activates significantly faster and brighter than the alternative, we analyze the fluorescence fold-change over time. Statistical Choice: A Two-Way ANOVA followed by Tukey’s Multiple Comparison Test . Causality: Using multiple Student's t-tests across different time points inflates the Type I error rate (False Positives). Two-way ANOVA evaluates the main effects (Probe Type, Time) and their interaction, strictly controlling the False Discovery Rate (FDR).

C. 4-Parameter Logistic (4PL) Curve Fitting for Cytotoxicity

Statistical Choice: Cell viability data is fitted using a 4PL regression to determine the IC50​ . Causality: Biological dose-response relationships are sigmoidal. A 4PL model accounts for the upper and lower asymptotes, providing a statistically accurate IC50​ value compared to simple linear interpolation.

Objective Data Presentation & Comparison

The statistical outputs comparing NMNPA against the standard 2-amino-5-nitropyridine scaffold are summarized below.

Table 1: Michaelis-Menten Kinetic Parameters for NTR Reduction Data derived from non-linear regression ( R2>0.98 for all fits).

Probe Scaffold Km​ (µM) Vmax​ (RFU/s) LOD (ng/mL) Max Fold-Change ( I/I0​ )
NMNPA 12.4 ± 1.2 450 ± 15 15.2 65x
2-Amino-5-nitropyridine35.2 ± 3.1180 ± 1248.512x

Table 2: Two-Way ANOVA Results (Fluorescence Intensity by Probe and Time) Evaluates the statistical significance of the probe's superior activation profile.

Source of Variation% of Total VariationP-valueStatistical Significance
Interaction (Probe × Time)28.4%< 0.0001Yes (*)
Time45.2%< 0.0001Yes (****)
Probe Type22.1%< 0.001Yes ()

Conclusion of Analysis: The statistical data conclusively demonstrates NMNPA's superiority. The significantly lower Km​ (12.4 µM vs 35.2 µM, p<0.01 ) indicates a higher binding affinity to the NTR active site. Furthermore, the Two-Way ANOVA confirms that the interaction between Probe Type and Time is highly significant ( p<0.0001 ), proving that the N-methyl group in NMNPA provides a vastly superior electron "push" upon reduction compared to the primary amine of the traditional scaffold, resulting in a 65-fold signal enhancement.

References

  • Source: nih.
  • Title: Recent Advances in the Application of Nitro(het)
  • Source: intechopen.
  • Source: acs.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-methyl-2-nitro-5-phenylpyridin-3-amine

Operational and Safety Guide: Handling N-Methyl-2-nitro-5-phenylpyridin-3-amine 1. Chemical Profile & Hazard Causality N-Methyl-2-nitro-5-phenylpyridin-3-amine (CAS: 152684-14-5) is a highly specialized building block ut...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational and Safety Guide: Handling N-Methyl-2-nitro-5-phenylpyridin-3-amine

1. Chemical Profile & Hazard Causality N-Methyl-2-nitro-5-phenylpyridin-3-amine (CAS: 152684-14-5) is a highly specialized building block utilized in drug development and the synthesis of complex natural products. As a nitroaromatic pyridine derivative, its handling requires rigorous safety protocols due to two primary structural liabilities:

  • The Pyridine Core: Pyridine and its derivatives are notorious for producing severe local irritation upon contact with the cornea and skin[1]. Furthermore, they act as penetration enhancers, meaning dermal exposure can lead to rapid systemic absorption of the toxic molecule[2].

  • The Nitroaromatic Moiety: Nitroaromatic compounds present a severe explosion risk if subjected to shock or heated rapidly and uncontrollably[3]. Crucially, when these compounds are heated with caustic alkalies, they undergo violent exothermic decomposition—even in the presence of water or organic solvents[2].

2. Mandatory Personal Protective Equipment (PPE) Matrix To mitigate these inherent risks, a robust PPE strategy is non-negotiable. The following table outlines the required equipment and the mechanistic rationale for each choice.

PPE CategorySpecificationCausality / Rationale
Eye/Face Protection Tightly fitting safety goggles with side-shields (EN 166 or NIOSH approved)[4].Pyridine derivatives cause severe corneal inflammation. Soft contact lenses must be strictly prohibited as they absorb and concentrate chemical irritants[1][5].
Hand Protection Impervious PVC or Nitrile gloves (Double-gloved)[5].Prevents dermal absorption. Systemic entry through skin abrasions can produce severely toxic, potentially fatal effects[2].
Respiratory Protection NIOSH or EN 149 approved respirator fitted with a HEPA filter and organic vapor cartridge[6].Protects against the inhalation of toxic nitrogen oxide vapors and combustible organic dusts generated during material transfer[5][7].
Body Protection Flame-resistant lab coat, PVC apron, and non-sparking safety footwear[1][4].Mitigates risks from static electricity discharge, which can ignite dust clouds, and provides a barrier against violent decomposition splatters[1][5].

3. Operational Workflow & Self-Validating Protocols Do not treat this compound as a standard benchtop reagent. The following step-by-step methodology incorporates self-validating checks to ensure operational integrity.

Workflow A 1. Environmental Validation Verify Fume Hood & Grounding B 2. PPE Verification Don PVC Gloves & Respirator A->B C 3. Material Transfer Use Anti-Static Spatulas B->C D 4. Reaction Execution Avoid Caustic Alkalies C->D E 5. Quenching & Containment Monitor Thermal Profile D->E F 6. Waste Segregation Non-Combustible Absorbents E->F

Step-by-step operational workflow for handling nitroaromatic pyridine derivatives.

Step 1: Pre-Operational Environmental Validation

  • Action: Conduct all operations inside a certified fume hood. Ground and bond all receiving equipment[8].

  • Causality: Proper grounding prevents the build-up of electrostatic charge, eliminating ignition sources for combustible organic dusts[5][8].

  • Validation Check: Verify the fume hood airflow monitor reads between 80-100 fpm. If the flow rate drops, the system's sash alarm will sound, validating a breach in containment and prompting immediate cessation of work.

Step 2: Material Transfer and Weighing

  • Action: Use anti-static spatulas and weigh boats. Dampen the workspace slightly with water if permitted by the reaction, to prevent dusting[2].

  • Causality: Dust clouds generated by the fine grinding or transfer of solid nitroaromatics are a severe hazard; accumulations of fine dust may burn rapidly and fiercely if ignited by a spark[5].

  • Validation Check: Visual inspection of the transfer area. The absence of visible airborne particulates validates the efficacy of the anti-static and dampening controls.

Step 3: Reaction Execution

  • Action: Strictly control heating rates. Absolutely avoid the introduction of strong oxidizing agents (e.g., nitrates, chlorine bleaches) or caustic alkalies[2][5].

  • Causality: Nitroaromatics heated moderately with caustic alkalies risk violent decomposition[3].

  • Validation Check: Utilize an in-line thermocouple to continuously monitor the reaction temperature. A stable, predictable thermal profile validates that no runaway exothermic decomposition is occurring.

4. Emergency Response and Spill Management In the event of a breach, immediate and calculated action is required to prevent systemic exposure or ignition.

  • Minor Spills: Do not attempt to take action without suitable protective equipment[9]. Clean up abnormal spills immediately using dry clean-up procedures that avoid generating dust[2]. Use a vacuum cleaner fitted with an exhaust micro-filter (HEPA type) designed to be grounded[2].

  • Major Spills & Containment: Clear the area of personnel and move upwind[1]. Collect the spillage using non-combustible absorbent materials, such as clay or diatomaceous earth[9].

  • Causality for Absorbent Choice: Never use combustible materials like sawdust to absorb nitroaromatics, as they can easily propagate flames and exacerbate the fire hazard[3].

  • Decontamination: Dispose of all materials at an authorized hazardous waste site[9]. Wash contaminated skin and hair with running water and mild soap; entry into the bloodstream through abrasions can produce fatal systemic injury[2].

References

  • Title: UN1282 Pyridine AGR, ACS, Ph Eur Safety Data Sheet Source: labbox.eu URL: [Link]

  • Title: Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines Source: acs.org URL: [Link]

  • Title: 1-Bromo-4-nitrobenzene Safety Data Sheet Source: novachem.com.au URL: [Link]

  • Title: PYRIDINE FOR SYNTHESIS Safety Data Sheet Source: lobachemie.com URL: [Link]

  • Title: Pyridine-D5 (D, 99.5%) Safety Data Sheet Source: novachem.com.au URL: [Link]

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